molecular formula C22H17FN4O2 B2548898 RSV604 racemate

RSV604 racemate

Katalognummer: B2548898
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: MTPVBMVUENFFLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea (PubChem CID: 5279172) is a chemical compound featuring a benzodiazepine core structure fused with a urea substituent, designed for research applications. The compound contains the 1,4-benzodiazepine skeleton, which is characterized by a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 4, a keto group at position 2, and phenyl substitution at position 5 . The core structure is modified with a 2-fluorophenyl group attached via a urea linkage. This molecular architecture is of significant interest in medicinal chemistry and pharmacology research, particularly for investigating structure-activity relationships within the benzodiazepine class. Benzodiazepine derivatives are known to produce a variety of effects by binding to the benzodiazepine receptor site and potentiating the efficiency and effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting on its receptors . As this site represents the most prolific inhibitory receptor set within the brain, its modulation results in sedating or calming effects on the nervous system . Researchers may utilize this compound to explore the pharmacological implications of urea substitutions on the classic benzodiazepine structure, particularly how such modifications influence receptor binding affinity, selectivity, and functional activity. The incorporation of fluorophenyl groups is a common strategy in drug design to modulate lipophilicity, metabolic stability, and membrane permeability. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications or human consumption. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVBMVUENFFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Development of the Antiviral Compound RSV604

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery and development of RSV604, a novel inhibitor of the respiratory syncytial virus (RSV). The narrative begins with the identification of a promising racemic mixture and progresses to the characterization and clinical evaluation of the active enantiomer, RSV604. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to RSV and the Need for Novel Antivirals

Human respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants and young children.[1] It is responsible for up to 125,000 hospitalizations annually in the United States alone.[1] Despite its significant impact on global health, no effective vaccine or broadly applicable antiviral treatment is currently available.[1][2] This unmet medical need has driven the search for new therapeutic agents against RSV.

The Initial Discovery: From High-Throughput Screening to a Racemic Lead

The journey to RSV604 began with a high-throughput screening of approximately 20,000 compounds from the Arrow Therapeutics corporate collection.[1] The initial screen utilized a cell-based XTT assay to identify compounds that could inhibit RSV-induced cell death.[1] This effort led to the discovery of several compound classes with good therapeutic ratios (>50).[1]

From these, a lead compound, designated A-33903, was selected for further investigation.[1] A-33903 was a racemic mixture belonging to the benzodiazepine class.[1] It demonstrated moderate activity against four laboratory strains of RSV and showed no toxicity in XTT assays at concentrations up to 50 μM.[1] Notably, it was found to be approximately 2.5 times more active than ribavirin in a cell-based ELISA.[1]

Further investigation into the racemic nature of A-33903 revealed that the antiviral activity was predominantly associated with the S-enantiomer.[1] This pivotal finding shifted the focus of subsequent development efforts towards the isolated S-enantiomer, which ultimately led to the identification of the clinical candidate, RSV604.[1]

Development and Optimization of the Lead Compound

Following the identification of the active S-enantiomer, over 650 analogs were synthesized in a continuous and iterative process of chemical optimization, biological profiling, and molecular modeling.[1] This extensive effort culminated in the development of RSV604, a novel benzodiazepine with potent submicromolar anti-RSV activity.[1][2]

Quantitative Analysis of Antiviral Activity

The antiviral potency of RSV604 has been extensively characterized in various in vitro assays. The compound exhibits consistent activity against a wide range of RSV strains, including both A and B subtypes and numerous clinical isolates.

Compound Assay Type Target/Strain EC50 (μM) Reference
A-33903 (racemate)Cell ELISA4 laboratory strains~2.5x more active than ribavirin[1]
RSV604Plaque Reduction4 laboratory strains (RSS, Long, A2, B)0.5 - 0.9[3]
RSV604Plaque Reduction40 clinical isolates (A and B subtypes)0.8 ± 0.2 (average)[1][3]
RSV604XTT Assay (HEp-2 cells)RSV-induced cell death0.86[3]
RSV604Cell ELISA (HEp-2 cells)Viral antigen synthesis1.7[3]
RSV604Human Airway Epithelial (HAE) cellsRSV infectionDose-dependent inhibition (1-20 μM)[3]
Binding Affinity
Compound Target Method Kd (μM) Reference
RSV604Nucleocapsid (N) proteinIn vitro binding studies1.6[3]

Mechanism of Action: A Novel Target

A key aspect of RSV604's profile is its novel mechanism of action. Resistance studies were instrumental in elucidating its molecular target. Sequencing of viruses that developed resistance to RSV604 revealed mutations in the gene encoding the nucleocapsid (N) protein.[1][2] The N protein is a highly conserved and essential structural component of the virus, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[2][4]

Further mechanistic studies demonstrated that RSV604 has a dual mode of action:

  • Inhibition of Viral RNA Synthesis : RSV604 was shown to block viral RNA synthesis in infected cells.[5][6]

  • Reduction of Virion Infectivity : The compound also reduces the infectivity of the virus particles that are released from infected cells.[5][6]

Interestingly, the ability of RSV604 to inhibit viral RNA synthesis was found to be cell-line dependent, which may explain some of the variability in its potency observed in different experimental systems.[5][6] However, its effect on reducing virus infectivity appears to be independent of the cell type.[5] In vitro studies confirmed the direct binding of RSV604 to the RSV N protein.[5][6][7]

RSV604_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell Viral_RNA Viral RNA Genome N_protein Nucleocapsid (N) Protein Viral_RNA->N_protein encapsidation RNP_complex Ribonucleoprotein (RNP) Complex (Template for RNA Synthesis) N_protein->RNP_complex Viral_RNA_Synthesis Viral RNA Synthesis RNP_complex->Viral_RNA_Synthesis Progeny_Virions Progeny Virions Viral_RNA_Synthesis->Progeny_Virions Released_Virions Released Virions Progeny_Virions->Released_Virions release RSV604 RSV604 RSV604->N_protein binds to RSV604->Viral_RNA_Synthesis inhibits RSV604->Released_Virions reduces infectivity

Caption: Mechanism of action of RSV604 targeting the RSV N protein.

Experimental Protocols

  • XTT Assay (Cell Viability):

    • HEp-2 cells are seeded in 96-well plates.

    • Cells are infected with RSV in the presence of varying concentrations of the test compound.

    • After a 6-day incubation period, the supernatant is removed.

    • XTT reagent is added to the cells and incubated to allow for color development.

    • The absorbance is read at 450 nm to determine the extent of cell death inhibition.

    • The EC50 is calculated as the concentration of the compound that results in a 50% reduction in virus-induced cell death.[1]

  • Plaque Reduction Assay:

    • Confluent monolayers of HEp-2 cells in 6-well plates are infected with RSV.

    • After a 2-hour adsorption period, the virus inoculum is removed.

    • Cells are overlaid with a medium containing 0.75% methylcellulose and varying concentrations of the test compound.

    • Plates are incubated for 5 days.

    • The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet).

    • Plaques are counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[1]

  • Cell-Based ELISA:

    • HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of the test compound.

    • After a 3-day incubation, the cells are fixed.

    • Viral antigen is detected using a specific primary antibody against an RSV protein, followed by a horseradish peroxidase-conjugated secondary antibody.

    • A substrate is added to produce a colorimetric signal, which is quantified by measuring absorbance.

    • The EC50 is the concentration that reduces the viral antigen signal by 50%.[3]

  • HEp-2 cells are infected with RSV at a low multiplicity of infection (MOI).

  • The virus is cultured in the presence of a sub-optimal concentration of RSV604.

  • The supernatant from cultures showing viral cytopathic effect (CPE) is passaged onto fresh cells with increasing concentrations of the compound.

  • This process is repeated until a virus population capable of replicating in the presence of high concentrations of RSV604 is selected.

  • Viral RNA is extracted from the resistant virus, and the genes encoding potential target proteins (e.g., the N gene) are sequenced to identify mutations.[1]

RSV604_Discovery_Workflow Screening High-Throughput Screening (~20,000 compounds) Hit_ID Hit Identification (XTT Assay) Screening->Hit_ID Lead_Selection Lead Selection (A-33903 - Racemate) Hit_ID->Lead_Selection Isomer_Separation Separation of Isomers Lead_Selection->Isomer_Separation Active_Enantiomer Identification of Active S-Enantiomer Isomer_Separation->Active_Enantiomer Optimization Lead Optimization (>650 analogs synthesized) Active_Enantiomer->Optimization Candidate_Selection Candidate Selection (RSV604) Optimization->Candidate_Selection MOA_Studies Mechanism of Action Studies (Resistance, Binding) Candidate_Selection->MOA_Studies Clinical_Trials Clinical Trials MOA_Studies->Clinical_Trials

Caption: The discovery and development workflow of RSV604.

Clinical Development and Outlook

RSV604 advanced into Phase II clinical trials to evaluate its efficacy in treating RSV infections.[1][8] In a Phase IIa trial involving stem cell transplant patients with RSV infection, RSV604 demonstrated a reduction in viral load and symptoms in a subset of patients where plasma exposure levels reached the 90% effective concentration (EC90).[5] However, the compound was later discontinued due to suboptimal potency and challenges in achieving sufficient drug exposure in clinical settings.[9]

Despite its discontinuation, the discovery and development of RSV604 represent a significant step forward in the field of RSV therapeutics. It was the first in a new class of RSV inhibitors targeting the N protein, validating this protein as a druggable target.[1][2] The insights gained from the RSV604 program have paved the way for the development of next-generation N-protein inhibitors with improved potency and pharmacokinetic profiles.

References

RSV604 Racemate: A Deep Dive into its Mechanism of Action Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV). RSV604 targets the viral nucleocapsid (N) protein, a highly conserved and essential component of the viral replication machinery.[1][2] This document collates key findings on its antiviral activity, molecular interactions, and the nuances of its inhibitory effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Targeting the RSV Nucleocapsid Protein

RSV604 exhibits submicromolar activity against a broad range of clinical isolates of both RSV A and B subtypes.[1][2] Its primary molecular target is the viral nucleocapsid (N) protein, which plays a crucial role in encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, a prerequisite for viral replication and transcription.[1][3][4][5][6] The identification of the N protein as the target was confirmed through the sequencing of RSV mutants resistant to RSV604, which revealed mutations within the N protein gene.[1][2]

In vitro studies have demonstrated the direct binding of RSV604 to the N protein.[3][4][5][6] Interestingly, the binding affinity of RSV604 to the N protein was not diminished by the presence of mutations that confer resistance to the compound.[3][4][5][6] This suggests a complex interaction that is not solely dependent on the amino acid residues altered in the resistant mutants.

The inhibitory action of RSV604 is multifaceted, particularly in HeLa cells, where it has been shown to have two distinct effects:

  • Inhibition of RSV RNA Synthesis: RSV604 suppresses the synthesis of viral RNA within infected cells.[3][4][5][6]

  • Reduction of Viral Infectivity: The compound also diminishes the infectivity of the progeny virus particles released from the host cell.[3][4][5][6]

However, the potency of RSV604 is cell-type dependent. For instance, it shows minimal activity in BHK-21 cells, a phenomenon not attributed to differences in compound penetration or stability.[6][7] Furthermore, RSV604 did not inhibit viral RNA synthesis in RSV subgenomic replicon systems or in cell-free RNP assays.[3][4][5][6] This indicates that RSV604 likely acts at a stage preceding the formation of the active viral replication complex.[3][4][5][6]

Quantitative Antiviral Activity of RSV604

The antiviral potency of RSV604 has been quantified across various assays and RSV strains. The following tables summarize the key quantitative data.

Assay Type Virus Strain(s) Cell Line EC50 (µM) Reference
Plaque Reduction AssayRSS, Long, A2, BHEp-20.5 - 0.9[8]
Plaque Reduction Assay40 Clinical Isolates (A & B)-Average: 0.8 (Range: Not specified)[8][9]
Cell ELISANot specifiedHEp-20.5 - 0.9[1]
Cell Death InhibitionRSV-infectedHEp-20.86[8]
Viral Antigen SynthesisRSV-infectedHEp-21.7[8]
RSV InfectionRSV A2HeLa, HEp-2~2[6][7]
RSV InfectionRSV A2BHK-21Minimal activity[6][7]
Binding Affinity Target Method Kd (µM) Reference
RSV604Nucleocapsid (N) ProteinSPR1.6[6][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of RSV604.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a dilution of RSV calculated to produce approximately 100 plaques per well.

  • Compound Addition: The virus inoculum is removed after a 2-hour adsorption period, and the cells are overlaid with medium containing 0.75% methylcellulose and varying concentrations of RSV604 or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Plaque Visualization and Counting: The methylcellulose overlay is removed, and the cells are fixed and stained with a solution such as 0.1% crystal violet in 20% ethanol. The plaques are then counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Cell-Based ELISA for Viral Antigen Synthesis

This assay measures the level of viral protein expression within infected cells.

  • Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

  • Compound Treatment: Following viral adsorption, the inoculum is replaced with a medium containing serial dilutions of RSV604.

  • Incubation: The plates are incubated for 3 days.

  • Cell Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., methanol) and permeabilized to allow antibody access to intracellular antigens.

  • Immunodetection: The plates are incubated with a primary antibody specific for an RSV antigen (e.g., anti-RSV F protein monoclonal antibody), followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

  • Signal Development and Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The EC50 is determined as the compound concentration that reduces the viral antigen signal by 50%.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Synthesis

This method quantifies the amount of viral RNA within infected cells.

  • Cell Culture and Infection: HeLa cells are infected with RSV at a specified multiplicity of infection (MOI).

  • Compound Treatment: Cells are treated with RSV604 at a concentration equivalent to its EC90.

  • RNA Extraction: At various time points post-infection, total RNA is extracted from the cells using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for the RSV genome.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific for a target region of the RSV genome. The amplification of the target is monitored in real-time.

  • Data Analysis: The amount of viral RNA is quantified relative to a housekeeping gene and compared between RSV604-treated and untreated cells.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of RSV604 and a typical experimental workflow for its evaluation.

RSV_Lifecycle_and_RSV604_Inhibition cluster_virus RSV Virion cluster_host Host Cell V Viral RNA (Negative Sense) Entry Viral Entry N Nucleocapsid (N) Protein Replication RNA Replication (RNP Complex) P Phosphoprotein (P) L Large Polymerase (L) M21 M2-1 Protein Uncoating Uncoating Entry->Uncoating Uncoating->Replication Transcription Transcription Replication->Transcription Assembly Virion Assembly Replication->Assembly Translation Translation Transcription->Translation Translation->Assembly Release Progeny Virus Release Assembly->Release RSV604 RSV604 RSV604->Replication Inhibits RNA Synthesis (Pre-RNP formation) RSV604->Release Reduces Infectivity of Released Virus Antiviral_Assay_Workflow cluster_assays Quantification of Antiviral Effect start Start cell_culture 1. Seed Host Cells (e.g., HEp-2) start->cell_culture infection 2. Infect Cells with RSV cell_culture->infection treatment 3. Add RSV604 (Varying Concentrations) infection->treatment incubation 4. Incubate treatment->incubation plaque_assay Plaque Reduction Assay (Measure viral spread) incubation->plaque_assay elisa Cell-Based ELISA (Measure viral protein) incubation->elisa qpcr qRT-PCR (Measure viral RNA) incubation->qpcr analysis 5. Data Analysis (Calculate EC50) plaque_assay->analysis elisa->analysis qpcr->analysis end End analysis->end

References

The Profile of RSV604 Racemate: A Deep Dive into its Biochemical and Virological Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and virological profile of the respiratory syncytial virus (RSV) inhibitor, RSV604, with a specific focus on its racemic form. RSV604 is a novel benzodiazepine compound that has demonstrated potent activity against both RSV A and B subtypes by targeting the viral nucleocapsid (N) protein, a critical component of the viral replication machinery.[1][2] This document details the compound's mechanism of action, in vitro efficacy, resistance profile, and the experimental methodologies used for its characterization.

Biochemical Profile

RSV604 belongs to a series of 1,4-benzodiazepine derivatives. The initial lead compound, A-33903, was a racemic mixture that exhibited moderate activity against several laboratory strains of RSV.[1][3] Subsequent separation of the enantiomers revealed that the antiviral activity was predominantly associated with the (S)-enantiomer, which was named RSV604.[1][3] The (R)-enantiomers were consistently less active against RSV.

The systematic IUPAC name for the active (S)-enantiomer is (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][4]diazepin-3-yl)-urea. It is a white powder that is stable at room temperature and has a melting point of 243 to 245°C with decomposition.[3] While detailed quantitative data for the racemate is limited in published literature due to the superior activity of the (S)-enantiomer, it is understood that the racemate displays less potency than the isolated (S)-isomer.[5]

Virological Profile

In Vitro Antiviral Activity

The antiviral potency of the (S)-enantiomer, RSV604, has been evaluated against laboratory strains and a wide range of clinical isolates of both RSV A and B subtypes. The compound consistently demonstrates submicromolar activity.

Assay Type RSV Strain(s) Cell Line EC50 (µM) Reference
Plaque Reduction AssayRSS, Long, A2, BHEp-20.5 - 0.9[6]
Plaque Reduction Assay40 Clinical Isolates (A & B)HEp-20.8 ± 0.2[1][3]
XTT Assay (Inhibition of cell death)Not specifiedHEp-20.86[6]
Cell ELISA (Reduction of viral antigen)Not specifiedHEp-21.7[6]

Table 1: In Vitro Antiviral Activity of RSV604 (S-enantiomer)

The precursor racemate, A-33903, showed moderate activity against four laboratory strains of RSV, and no toxicity was observed in XTT assays at concentrations up to 50 µM.[1] It was found to be approximately 2.5 times more active than ribavirin in a cell ELISA.[1]

Mechanism of Action

RSV604 targets the highly conserved viral nucleocapsid (N) protein, which is essential for RSV replication.[1][2][7] The N protein encapsidates the viral RNA genome, forming a ribonucleoprotein (RNP) complex that serves as the template for the viral RNA-dependent RNA polymerase (RdRp), which consists of the large polymerase protein (L) and the phosphoprotein (P).[8][9][10]

Studies have shown that RSV604 has a dual mechanism of action, inhibiting both viral RNA synthesis and the infectivity of the released virus particles.[7][11] The compound is effective when added post-infection, indicating that it acts at a stage after viral entry.[1] By binding to the N protein, RSV604 is thought to interfere with the formation or function of the RNP complex, thereby disrupting viral replication and transcription.[7][12]

RSV_Replication_and_N_Protein_Function cluster_host_cell Host Cell Cytoplasm cluster_inhibition Inhibition by RSV604 Viral_Entry Viral Entry RNP_Release RNP Release Viral_Entry->RNP_Release RNP_Complex Ribonucleoprotein (RNP) Complex (N-RNA template) RNP_Release->RNP_Complex Viral_RNA Viral RNA Genome (- sense) Viral_RNA->RNP_Complex encapsidated by N_Protein N Protein N_Protein->RNP_Complex P_Protein P Protein P_Protein->RNP_Complex associates with L_Protein L Protein L_Protein->RNP_Complex associates with Transcription Transcription (mRNA synthesis) RNP_Complex->Transcription Replication Replication (cRNA & vRNA synthesis) RNP_Complex->Replication Viral_Proteins Viral Proteins Transcription->Viral_Proteins translation Assembly Virion Assembly Replication->Assembly new genomes Viral_Proteins->Assembly Budding Budding & Release Assembly->Budding RSV604 RSV604 RSV604->N_Protein binds to

Caption: RSV Replication Cycle and the inhibitory action of RSV604 on the N protein.

Resistance Profile

RSV mutants with reduced susceptibility to RSV604 have been generated in vitro through serial passage in the presence of the compound. Sequencing of these resistant viruses revealed mutations in the gene encoding the N protein.[1] This provides strong evidence that the N protein is the direct target of RSV604.[1] The low rate of in vitro resistance development suggests a higher barrier to resistance compared to some other classes of RSV inhibitors.[1][2]

Compound Resistant Mutant Amino Acid Substitution in N Protein Fold Increase in EC50 Reference
RSV604N105D, I129L, L139I (single mutants)5 - 7[1]
RSV604I129L with L139I (double mutant)>20[1]

Table 2: RSV604 Resistance Profile

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the virological profile of RSV604.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Plaque_Reduction_Assay_Workflow Cell_Seeding 1. Seed HEp-2 cells in 24-well plates Incubation1 2. Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Infection 5. Infect cell monolayers with virus-compound mixture Incubation1->Infection Compound_Dilution 3. Prepare serial dilutions of RSV604 Virus_Incubation 4. Incubate RSV with compound dilutions Compound_Dilution->Virus_Incubation Virus_Incubation->Infection Overlay 6. Add methylcellulose overlay to restrict virus spread Infection->Overlay Incubation2 7. Incubate for 4-5 days for plaque formation Overlay->Incubation2 Fix_and_Stain 8. Fix cells and stain with crystal violet Incubation2->Fix_and_Stain Plaque_Counting 9. Count plaques and calculate % inhibition Fix_and_Stain->Plaque_Counting EC50_Calculation 10. Determine EC50 value Plaque_Counting->EC50_Calculation

Caption: Workflow for a typical Plaque Reduction Assay.

Cell-Based ELISA for Viral Antigen

This immunoassay quantifies the amount of viral antigen produced in infected cells, providing another measure of antiviral activity.

  • Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates and infect with RSV.

  • Compound Treatment: Add serial dilutions of RSV604 to the infected cells.

  • Incubation: Incubate the plates for a defined period to allow for viral replication.

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., methanol/acetone).

  • Primary Antibody: Add a primary antibody specific for an RSV protein (e.g., anti-F or anti-N).

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of viral antigen synthesis and determine the EC50 value.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess both the cytotoxicity of the compound and its ability to protect cells from virus-induced death.

  • Cell Seeding: Seed HEp-2 cells in 96-well plates.

  • Infection and Treatment: Infect cells with RSV and/or treat with serial dilutions of RSV604. Include uninfected and untreated controls.

  • Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect.

  • XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is converted to a colored formazan product by metabolically active cells.

  • Incubation with Reagent: Incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance of the formazan product.

  • Data Analysis: Calculate cell viability and determine the CC50 (50% cytotoxic concentration) and the EC50 for inhibition of virus-induced cell death.

Generation of Resistant Mutants

This process involves selectively growing the virus in the presence of the antiviral compound to identify mutations that confer resistance.

Resistance_Generation_Workflow Initial_Infection 1. Infect HEp-2 cells with wild-type RSV Add_Compound 2. Add sub-inhibitory concentration of RSV604 Initial_Infection->Add_Compound Incubate_CPE 3. Incubate until cytopathic effect (CPE) is observed Add_Compound->Incubate_CPE Harvest_Virus 4. Harvest virus supernatant Incubate_CPE->Harvest_Virus Serial_Passage 5. Serially passage virus on fresh cells with increasing concentrations of RSV604 Harvest_Virus->Serial_Passage Plaque_Purify 6. Plaque purify resistant virus isolates Serial_Passage->Plaque_Purify RNA_Extraction 7. Extract viral RNA Plaque_Purify->RNA_Extraction RT_PCR_Sequencing 8. Perform RT-PCR and sequence the N gene RNA_Extraction->RT_PCR_Sequencing Identify_Mutations 9. Identify amino acid substitutions RT_PCR_Sequencing->Identify_Mutations

Caption: Workflow for the in vitro generation of RSV resistant mutants.

Conclusion

The RSV604 racemate, and more specifically its (S)-enantiomer, represents a significant class of RSV inhibitors that target the viral nucleocapsid protein. This mechanism of action, distinct from fusion inhibitors, offers a promising avenue for the development of effective RSV therapeutics. The submicromolar potency against a wide range of clinical isolates and a relatively high barrier to resistance underscore the potential of N protein inhibitors. Further research focusing on the precise molecular interactions between RSV604 and the N protein could facilitate the design of even more potent and specific second-generation inhibitors for the treatment of RSV infections.

References

RSV604 Racemate: A Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and immunocompromised individuals. The lack of a universally effective vaccine and the limitations of current therapeutic options underscore the urgent need for novel antiviral agents. This technical guide provides a comprehensive overview of RSV604, a novel benzodiazepine derivative that has demonstrated potent inhibitory activity against RSV. RSV604 targets the viral nucleocapsid (N) protein, a highly conserved and essential component of the viral replication machinery, presenting a promising mechanism of action with a high barrier to resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to RSV604

RSV604 is a racemate of a benzodiazepine compound that has emerged from high-throughput screening as a potent inhibitor of RSV replication.[1][2][3] It exhibits submicromolar activity against a wide range of clinical isolates of both RSV A and B subtypes.[1][2][3] The antiviral activity of the initial racemic mixture, A-33903, was found to be primarily associated with the S-enantiomer, leading to the development of the optimized compound, RSV604.[1] Clinical trials have shown that RSV604 is generally safe and well-tolerated in healthy volunteers.[4] However, its development was hampered by suboptimal potency and challenges in achieving sufficient drug exposure in clinical settings.[4] Despite this, RSV604 remains a critical tool for understanding RSV biology and a scaffold for the development of next-generation RSV inhibitors.

Mechanism of Action

RSV604 exerts its antiviral effect by targeting the viral nucleocapsid (N) protein.[1][2][5][6] The N protein is a crucial structural protein that encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral transcription and replication.[1][7] By binding to the N protein, RSV604 disrupts its function, leading to a dual mechanism of action in certain cell types:

  • Inhibition of Viral RNA Synthesis: In cell lines such as HeLa and HEp-2, RSV604 has been shown to significantly reduce the levels of intracellular viral RNA.[5][8] This suggests that the compound interferes with the formation or function of the viral replication complex.[5]

  • Reduction of Virion Infectivity: RSV604 has also been observed to decrease the infectivity of the progeny virus particles released from infected cells.[5][8] This effect appears to be cell-type independent.[8]

The development of resistance to RSV604 is associated with mutations in the gene encoding the N protein, further confirming it as the primary target.[1][2]

Quantitative Data Summary

The antiviral potency of RSV604 has been evaluated in various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of RSV604 Against Laboratory Strains of RSV

CompoundAssay TypeCell LineRSV Strain(s)EC50 (µM)Reference
RSV604 Plaque ReductionHEp-2RSS, Long, A2, B0.5 - 0.9[1][6]
XTT (Cell Viability)HEp-2Not Specified0.86[1][6]
Cell ELISA (Antigen)HEp-2Not Specified1.7[1][6]
RSV Infection AssayHeLaA2~2[5][8]
RSV Infection AssayHEp-2A2~2[5][8]
A-33903 (racemate) Cell ELISA (Antigen)HEp-2Not Specified~19[1]
XTT (Cell Viability)HEp-2Not Specified>50[1]

Table 2: In Vitro Efficacy of RSV604 Against Clinical Isolates of RSV

CompoundAssay TypeNumber of IsolatesRSV SubtypesMean EC50 (µM) ± SDReference
RSV604 Plaque Reduction40A and B0.8 ± 0.2[1]

Table 3: Binding Affinity of RSV604

CompoundTargetMethodKd (µM)Reference
RSV604 Nucleocapsid (N) ProteinNot Specified1.6[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-RSV activity of RSV604.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.

Materials:

  • HEp-2 or Vero cells

  • RSV stock (e.g., A2 strain)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • RSV604 stock solution (in DMSO)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of RSV604 in growth medium. A DMSO control (vehicle) should be included.

  • Infection: When cells are confluent, remove the growth medium and infect the monolayer with RSV at a multiplicity of infection (MOI) that yields well-defined plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Compound Addition: Immediately after infection, add the diluted RSV604 or DMSO control to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 4-6 days).

  • Overlay: After the initial incubation, remove the inoculum and overlay the cells with overlay medium containing the corresponding concentrations of RSV604 or DMSO.

  • Staining: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of RSV604 that reduces the number of plaques by 50% compared to the DMSO-treated control.

Cell-Based ELISA for Viral Antigen

This assay measures the amount of viral antigen produced in infected cells and is a high-throughput method to assess antiviral activity.

Materials:

  • HEp-2 cells

  • RSV stock

  • Growth medium

  • RSV604 stock solution

  • Fixation solution (e.g., 80% acetone in PBS)

  • Primary antibody (anti-RSV)

  • Secondary antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with RSV and simultaneously treat with serial dilutions of RSV604. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • Fixation: Wash the cells with PBS and fix with fixation solution.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

  • Antibody Incubation: Incubate with the primary anti-RSV antibody, followed by incubation with the HRP-conjugated secondary antibody. Wash with PBS containing 0.05% Tween 20 between each step.

  • Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm using a plate reader.

  • EC50 Calculation: The EC50 is the concentration of RSV604 that reduces the viral antigen signal by 50% compared to the untreated infected control.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytopathic effect (CPE) of the virus and the protective effect of the antiviral compound.

Materials:

  • HEp-2 cells

  • RSV stock

  • Growth medium

  • RSV604 stock solution

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with RSV and treat with serial dilutions of RSV604. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plate for a period sufficient to observe viral CPE (typically 3-5 days).

  • XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.

  • Incubation: Incubate the plate for 4-24 hours at 37°C, allowing metabolically active cells to convert XTT into a formazan dye.

  • Absorbance Reading: Read the absorbance at 450-500 nm with a reference wavelength of 650 nm.

  • EC50 Calculation: The EC50 is the concentration of RSV604 that protects 50% of the cells from virus-induced death.

Quantitative Reverse Transcription-PCR (qRT-PCR) for RSV RNA

This assay quantifies the amount of viral RNA in infected cells to directly measure the effect of the compound on viral replication.

Materials:

  • Infected and treated cell lysates

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing Taq polymerase and SYBR Green or a specific probe)

  • Primers and probe specific for an RSV gene (e.g., N gene)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from infected and treated cell lysates using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.

  • qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and RSV-specific primers and probe.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Relative quantification of viral RNA can be performed using the ΔΔCt method, normalizing to a housekeeping gene. Absolute quantification can be performed using a standard curve of known concentrations of a viral RNA transcript.

  • Inhibition Calculation: Calculate the percentage inhibition of viral RNA synthesis for each concentration of RSV604 compared to the untreated control.

Visualizations

RSV Life Cycle and the Point of Inhibition by RSV604

The following diagram illustrates the key steps in the Respiratory Syncytial Virus life cycle and highlights the stage at which RSV604 is believed to exert its inhibitory effect.

RSV_Lifecycle cluster_host Host Cell Attachment 1. Attachment (G protein binds to host cell receptor) Fusion 2. Fusion (F protein mediates membrane fusion) Attachment->Fusion Entry 3. Entry of Nucleocapsid (RNP) Fusion->Entry RNP RNP (RNA + N protein) Entry->RNP Transcription 4. Primary Transcription (Viral RNA-dependent RNA polymerase) Translation 5. Translation of Viral Proteins Transcription->Translation Proteins Viral Proteins (N, P, L, M, F, G, etc.) Translation->Proteins Replication 6. Genome Replication Assembly 7. Assembly of New Virions Replication->Assembly Budding 8. Budding and Release Assembly->Budding NewVirion New RSV Virion Budding->NewVirion Virion RSV Virion Virion->Attachment RNP->Transcription RNP->Replication Proteins->Replication Proteins->Assembly Inhibitor RSV604 Inhibitor->Replication Inhibits N protein function, disrupting RNP complex and RNA synthesis

Caption: RSV Life Cycle and Inhibition by RSV604.

Experimental Workflow for Evaluating RSV604 Efficacy

The following diagram outlines the general workflow for assessing the in vitro antiviral efficacy of RSV604.

Experimental_Workflow cluster_workflow In Vitro Efficacy Assessment of RSV604 cluster_assays Efficacy Readouts Start Start: Compound Preparation (RSV604 serial dilutions) Treatment Treatment with RSV604 Start->Treatment CellCulture Cell Culture (e.g., HEp-2 cells) Infection RSV Infection CellCulture->Infection Infection->Treatment Incubation Incubation Treatment->Incubation PlaqueAssay Plaque Reduction Assay Incubation->PlaqueAssay ELISA Cell-Based ELISA (Viral Antigen) Incubation->ELISA XTT XTT Assay (Cell Viability) Incubation->XTT qRT_PCR qRT-PCR (Viral RNA Quantification) Incubation->qRT_PCR DataAnalysis Data Analysis (EC50 Calculation) PlaqueAssay->DataAnalysis ELISA->DataAnalysis XTT->DataAnalysis qRT_PCR->DataAnalysis End End: Efficacy Profile of RSV604 DataAnalysis->End

Caption: Workflow for RSV604 In Vitro Efficacy Testing.

Conclusion

RSV604 represents a significant advancement in the search for effective RSV inhibitors. Its novel mechanism of action, targeting the highly conserved viral nucleocapsid protein, offers a promising strategy to combat RSV infection and overcome the limitations of existing therapies. While challenges related to its pharmacokinetic properties have hindered its clinical progression, the wealth of data generated from the study of RSV604 provides a solid foundation for the rational design and development of new and improved N protein inhibitors. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and conceptual frameworks to advance the field of RSV therapeutics.

References

Target Identification of RSV604 Racemate in Respiratory Syncytial Virus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies remains a critical unmet medical need. This technical guide details the target identification of RSV604, a novel benzodiazepine inhibitor of RSV replication. Through a combination of genetic and biochemical approaches, the viral nucleocapsid (N) protein has been unequivocally identified as the molecular target of RSV604. This document provides a comprehensive overview of the experimental methodologies employed, quantitative data on the compound's activity, and a discussion of its mechanism of action.

Introduction

RSV604 is a small molecule inhibitor belonging to the benzodiazepine class that has demonstrated potent anti-RSV activity.[1][2] Initial studies with the racemic mixture and its subsequent resolution to the more active S-enantiomer showed submicromolar efficacy against both A and B subtypes of RSV, including numerous clinical isolates.[1][3] A key differentiator for RSV604 is its activity post-infection, suggesting a mechanism of action that targets viral replication rather than entry.[1][2] This guide will provide a detailed account of the scientific journey to pinpoint the precise molecular target of this compound within the RSV replication cycle.

The Target: RSV Nucleocapsid (N) Protein

The primary molecular target of RSV604 has been identified as the viral nucleocapsid (N) protein.[1][2][4] The N protein is a highly conserved and essential structural protein in RSV.[1] Its primary functions include:

  • Encapsidation of the viral RNA genome: The N protein binds to the single-stranded RNA genome, forming a helical ribonucleoprotein (RNP) complex, also known as the nucleocapsid.[5][6] This encapsidation protects the viral RNA from degradation by host nucleases.

  • Template for RNA synthesis: The RNP complex serves as the template for both viral transcription (synthesis of viral mRNAs) and replication (synthesis of full-length antigenomes and genomes) by the viral RNA-dependent RNA polymerase (RdRp) complex.[6][7]

  • Interaction with other viral proteins: The N protein interacts with the viral phosphoprotein (P) and the large polymerase protein (L), which are essential components of the RdRp complex.[7][8]

Given its central and conserved role in the viral life cycle, the N protein represents an attractive target for antiviral drug development.

Experimental Evidence for Target Identification

The identification of the N protein as the target of RSV604 was a multi-step process involving genetic and biochemical methodologies.

Generation and Sequencing of Resistant Mutants

A classical approach to identify the target of an antiviral compound is to select for and characterize drug-resistant viral mutants.

  • Experimental Protocol: Generation of Resistant Mutants

    • Cell Culture and Virus Infection: HEp-2 cells are infected with a low multiplicity of infection (MOI) of RSV in the presence of a sub-optimal concentration of RSV604.

    • Serial Passage: The virus is serially passaged in the presence of gradually increasing concentrations of RSV604. This process selects for viral variants that can replicate efficiently in the presence of the inhibitor.

    • Plaque Purification: Once resistance is established, individual resistant viral clones are isolated through plaque purification.

    • Genome Sequencing: The full genome of the resistant virus is sequenced and compared to the wild-type virus to identify mutations.

  • Results: Sequencing of RSV mutants resistant to RSV604 consistently revealed mutations mapping to the gene encoding the N protein.[1][2] This provided the initial and strong genetic evidence that the N protein is the direct target of RSV604.

Reverse Genetics

To confirm that the identified mutations in the N protein were solely responsible for the resistance phenotype, reverse genetics was employed.

  • Experimental Protocol: RSV Reverse Genetics

    • Plasmid Construction: A full-length cDNA clone of the RSV genome is constructed in a bacterial plasmid.

    • Site-Directed Mutagenesis: The specific mutations identified in the resistant mutants are introduced into the N gene of the full-length cDNA clone using site-directed mutagenesis.

    • Virus Rescue: The plasmid containing the mutated RSV genome, along with support plasmids expressing the necessary viral proteins (N, P, L, and M2-1), are transfected into a suitable cell line (e.g., BSR-T7/5 cells, which stably express T7 RNA polymerase).

    • Characterization of Recombinant Virus: The rescued recombinant virus carrying the N protein mutation is then tested for its susceptibility to RSV604 in antiviral assays.

  • Results: Recombinant viruses engineered to contain the N protein mutations identified in the resistant isolates exhibited a significant reduction in susceptibility to RSV604, confirming that these mutations confer resistance and that the N protein is the bona fide target.[1]

In Vitro Binding Assays

Direct evidence of a physical interaction between RSV604 and the N protein was obtained through in vitro binding studies.

  • Experimental Protocol: Surface Plasmon Resonance (SPR)

    • Protein Immobilization: Recombinant, purified RSV N protein is immobilized on the surface of an SPR sensor chip.

    • Analyte Injection: A solution containing RSV604 at various concentrations is flowed over the sensor chip surface.

    • Detection of Binding: The binding of RSV604 to the immobilized N protein is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves, the equilibrium dissociation constant (Kd), which reflects the binding affinity, can be calculated.

  • Results: SPR analysis demonstrated a direct and specific binding interaction between RSV604 and the RSV N protein with a dissociation constant (Kd) of 1.6 μM.[3] Interestingly, the binding affinity was not significantly affected by the presence of resistance mutations in the N protein, suggesting that these mutations may confer resistance through an allosteric mechanism rather than by directly preventing compound binding.[4]

Mechanism of Action

RSV604 inhibits RSV replication through a multi-faceted mechanism of action that stems from its interaction with the N protein.

Inhibition of Viral RNA Synthesis

By targeting the N protein, RSV604 interferes with the function of the viral replication and transcription complex.

  • Experimental Protocol: RSV RNA Synthesis Assay (Minigenome Assay)

    • Cell Transfection: Cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing a subgenomic RSV replicon (minigenome) that drives the expression of a reporter gene (e.g., luciferase).

    • Compound Treatment: The transfected cells are treated with varying concentrations of RSV604.

    • Reporter Gene Assay: The level of reporter gene expression, which is dependent on viral RNA synthesis, is quantified.

  • Results: Studies have shown that RSV604 inhibits viral RNA synthesis in a cell-type-dependent manner.[4][9] This suggests that the compound may act at a step prior to the formation of the viral replication complex.[4][10]

Reduction of Progeny Virus Infectivity

In addition to inhibiting RNA synthesis, RSV604 has been shown to reduce the infectivity of the virus particles that are released from treated cells.

  • Experimental Protocol: TCID50 Assay

    • Virus Production: Producer cells are infected with RSV in the presence of RSV604.

    • Supernatant Collection: The supernatant containing progeny virus is collected at various time points.

    • Serial Dilution and Infection: The collected supernatant is serially diluted and used to infect fresh monolayers of susceptible cells in a 96-well plate format.

    • CPE Observation: After a defined incubation period, the wells are scored for the presence or absence of a cytopathic effect (CPE).

    • TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer.

  • Results: Virus produced in the presence of RSV604 exhibited a significant reduction in infectivity, indicating that the compound may interfere with the proper assembly or maturation of new virions.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and target engagement of RSV604.

Table 1: In Vitro Antiviral Activity of RSV604

Assay TypeRSV Strain(s)Cell LineEC50 (μM)Reference
Plaque Reduction4 Laboratory Strains (RSS, Long, A2, B)HEp-20.5 - 0.9[3]
Plaque Reduction40 Clinical Isolates (A and B subtypes)HEp-20.8 ± 0.2[1]
Cell Death InhibitionRSV-infected HEp-2HEp-20.86[3]
Viral Antigen SynthesisRSV-infected HEp-2HEp-21.7[3]

Table 2: Target Engagement and Resistance Data for RSV604

ParameterValueMethodReference
Binding Affinity (Kd) to N protein1.6 μMSurface Plasmon Resonance[3]
Resistance Fold-Change (Single N protein mutants)5 to 7-foldReverse Genetics & Antiviral Assay[1]
Resistance Fold-Change (Double N protein mutant)>20-foldReverse Genetics & Antiviral Assay[1]

Visualizations

Experimental Workflow for RSV604 Target Identification

Target_Identification_Workflow cluster_genetics Genetic Approach cluster_biochemical Biochemical Approach A Generation of RSV604- Resistant Mutants B Genome Sequencing of Resistant Isolates A->B Selects for C Identification of Mutations in N Protein Gene B->C Reveals D Reverse Genetics: Introduction of N Mutations into Wild-Type RSV C->D Hypothesis Testing F In Vitro Binding Assay (Surface Plasmon Resonance) C->F Informs E Confirmation of Resistance Phenotype D->E Validates G Demonstration of Direct RSV604-N Protein Interaction E->G Corroborates Target Target Identified: RSV Nucleocapsid (N) Protein E->Target F->G Provides Evidence for G->Target RSV_Replication_and_RSV604_MOA cluster_host_cell Host Cell Cytoplasm Entry Viral Entry (Fusion) Uncoating Uncoating Entry->Uncoating RNP Ribonucleoprotein (RNP) Complex (RNA + N Protein) Uncoating->RNP Transcription Transcription (mRNA synthesis) RNP->Transcription Replication Replication (Genome & Antigenome) RNP->Replication Assembly Virion Assembly RNP->Assembly Translation Translation (Viral Proteins) Transcription->Translation N_Protein N Protein Pool Translation->N_Protein Viral_Proteins Other Viral Proteins (P, L, M, F, G, etc.) Translation->Viral_Proteins Replication->RNP Budding Budding & Release Assembly->Budding outside Extracellular Space Budding->outside New Virions N_Protein->RNP Viral_Proteins->Assembly RSV604 RSV604 RSV604->Transcription Inhibits (Cell-type dependent) RSV604->Budding Reduces Infectivity of Progeny Virus RSV604->N_Protein Binds to

References

The Structural Odyssey of RSV604: A Deep Dive into the Structure-Activity Relationship of a Novel RSV Nucleocapsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV), and its analogs. RSV604 targets the viral nucleocapsid (N) protein, a crucial component in the viral replication machinery, presenting a promising avenue for antiviral therapy.[1] This document details the quantitative SAR data, experimental methodologies, and key molecular interactions that govern the antiviral potency of this class of compounds.

Introduction to RSV604 and its Novel Mechanism of Action

Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[2] RSV604 emerged from a high-throughput screening of approximately 20,000 compounds and subsequent lead optimization of a 1,4-benzodiazepine hit, A-33903.[2] Unlike many RSV inhibitors that target viral entry, RSV604 uniquely inhibits viral replication by targeting the highly conserved nucleocapsid (N) protein.[1] The N protein encapsidates the viral RNA genome, forming a ribonucleoprotein complex that is essential for viral replication and transcription.[3][4][5] By binding to the N protein, RSV604 is believed to interfere with this encapsidation process, thereby halting viral proliferation.[4]

The Drug Discovery and Optimization Workflow

The journey from a screening hit to the clinical candidate RSV604 involved a systematic process of synthesis, biological evaluation, and iterative refinement. The workflow diagram below illustrates the key stages of this process.

Figure 1: Drug Discovery Workflow for RSV604 cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification ~20,000 compounds Lead Compound (A-33903) Lead Compound (A-33903) Hit Identification->Lead Compound (A-33903) Identified 1,4-benzodiazepine scaffold Analog Synthesis Analog Synthesis Lead Compound (A-33903)->Analog Synthesis >650 analogs synthesized Biological Profiling Biological Profiling Analog Synthesis->Biological Profiling XTT, Plaque Reduction, ELISA SAR Studies SAR Studies SAR Studies->Analog Synthesis Iterative Refinement Clinical Candidate (RSV604) Clinical Candidate (RSV604) SAR Studies->Clinical Candidate (RSV604) Optimized potency and PK profile Biological Profiling->SAR Studies IC50/EC50 determination

Figure 1: Drug Discovery Workflow for RSV604

Structure-Activity Relationship (SAR) Analysis

The optimization of the initial lead compound, A-33903, involved systematic modifications at various positions of the 1,4-benzodiazepine scaffold. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of structural changes on antiviral activity.

Modifications at the Phenylurea Moiety

Substitutions on the phenyl ring of the urea moiety were explored to enhance potency.

CompoundR Group (at phenylurea)IC50 (µM) in XTT Assay
18 (A-33903) H2.5
44 2-F0.2
46 2-Cl0.2
47 2-Me0.2

Data sourced from Carter et al., J Med Chem. 2006;49(7):2311-9.

Key Insight: The introduction of a small substituent at the 2-position of the phenylurea ring, such as fluorine, chlorine, or a methyl group, resulted in a significant increase in antiviral activity compared to the unsubstituted analog.

Modifications of the Linker

Alterations to the amide linker connecting the benzodiazepine core and the phenyl group were investigated.

CompoundLinker ModificationIC50 (µM) in XTT Assay
18 (A-33903) -NHCONH-2.5
42 -NHCSNH- (Thiourea)0.8

Data sourced from Carter et al., J Med Chem. 2006;49(7):2311-9.

Key Insight: Replacing the urea linkage with a thiourea group was well-tolerated and maintained potent antiviral activity.

Stereochemistry at the C3 Position

The lead compound A-33903 is a racemate. The separation of its enantiomers revealed that the antiviral activity is primarily associated with the (S)-enantiomer.

CompoundStereochemistryEC50 (µM) in Plaque Reduction Assay
A-33903 (racemate) (R/S)~2.0
(S)-enantiomer S<1.0
(R)-enantiomer R>10

Data interpretation based on statements in scientific literature that activity resides in the S-enantiomer.

Key Insight: The stereochemistry at the C3 position of the benzodiazepine ring is a critical determinant of antiviral potency, with the (S)-configuration being essential for activity.

The Optimized Clinical Candidate: RSV604

Through these iterative optimization cycles, (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][2][5]-diazepin-3-yl)-urea, designated as RSV604 (17b) , was identified as the clinical candidate. It exhibited potent anti-RSV activity and a favorable pharmacokinetic profile.[6]

CompoundStructureEC50 (µM) in Plaque Reduction Assay
RSV604 (17b) (S)-enantiomer with 2-F on phenylurea0.5 - 0.9

Data sourced from Henderson et al., J Med Chem. 2007;50(7):1685-92.

Mechanism of Action: Inhibition of RSV Replication

RSV604 exerts its antiviral effect by targeting the RSV nucleocapsid (N) protein. The N protein plays a pivotal role in the viral life cycle by encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both transcription of viral mRNAs and replication of the full-length viral genome.

Figure 2: RSV Replication Cycle and Inhibition by RSV604 cluster_0 Viral Entry cluster_1 Viral Replication & Transcription cluster_2 Inhibition cluster_3 Viral Assembly & Release RSV Virion RSV Virion Host Cell Host Cell RSV Virion->Host Cell Attachment & Fusion Viral RNA Genome Viral RNA Genome Host Cell->Viral RNA Genome N Protein N Protein Viral RNA Genome->N Protein Encapsidation RNP Complex RNP Complex N Protein->RNP Complex Viral Proteins Viral Proteins RNP Complex->Viral Proteins Transcription Replicated Genomes Replicated Genomes RNP Complex->Replicated Genomes Replication Progeny Virions Progeny Virions Viral Proteins->Progeny Virions Replicated Genomes->Progeny Virions RSV604 RSV604 RSV604->N Protein Binding Budding Budding Progeny Virions->Budding Release

Figure 2: RSV Replication Cycle and Inhibition by RSV604

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the antiviral activity of RSV604 and its analogs.

Cell Culture and Virus Propagation
  • Cell Line: Human epithelial type 2 (HEp-2) cells are commonly used for RSV propagation and antiviral assays.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strains: RSV A2 and Long strains are frequently used laboratory strains.

  • Virus Propagation: HEp-2 cells are infected with RSV at a low multiplicity of infection (MOI) and incubated until a significant cytopathic effect (CPE) is observed. The virus-containing supernatant is then harvested, clarified by centrifugation, and stored at -80°C.

XTT Cell Viability Assay for Antiviral Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and protection from virus-induced CPE.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cell monolayers.

  • Virus Infection: Infect the cells with RSV at a predetermined MOI that causes significant CPE within 4-5 days. Include uninfected and virus-infected control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • XTT Reagent Addition: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

  • Incubation and Reading: Incubate the plates for 4-6 hours at 37°C. Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay directly quantifies the number of infectious virus particles.

  • Cell Seeding: Seed HEp-2 cells in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the test compounds. Mix the diluted compounds with a known titer of RSV (e.g., 100 plaque-forming units per well).

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 4-5 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution of formaldehyde or methanol. Stain the cells with a crystal violet solution. Plaques will appear as clear zones against a background of stained cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the amount of viral antigen produced in infected cells.

  • Cell Seeding and Infection: Follow steps 1-3 of the XTT assay protocol.

  • Incubation: Incubate the plates for 2-3 days at 37°C.

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., 80% acetone).

  • Antibody Incubation: Incubate the fixed cells with a primary antibody specific for an RSV protein (e.g., anti-RSV F protein monoclonal antibody).

  • Secondary Antibody and Detection: Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a suitable substrate to develop a colorimetric signal.

  • Reading and Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 is the compound concentration that reduces the viral antigen signal by 50% compared to the virus control.

Conclusion

The development of RSV604 represents a significant advancement in the pursuit of effective RSV antiviral therapies. The detailed structure-activity relationship studies of the 1,4-benzodiazepine series have provided valuable insights into the key structural features required for potent inhibition of the RSV nucleocapsid protein. The crucial role of the (S)-enantiomer and the beneficial effect of small substituents on the phenylurea moiety have been clearly established. The methodologies outlined in this guide provide a robust framework for the evaluation of novel RSV inhibitors. Further exploration of this chemical scaffold and its interactions with the N protein may lead to the discovery of next-generation RSV therapeutics with improved potency and resistance profiles.

References

In Vitro Efficacy of RSV604 Racemate Against Respiratory Syncytial Virus Strains: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the initial in vitro screening of the RSV604 racemate and its more potent S-enantiomer against various strains of the Respiratory Syncytial Virus (RSV). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's antiviral activity, the experimental protocols used for its evaluation, and its mechanism of action.

Executive Summary

RSV604 is a novel benzodiazepine derivative identified as a potent inhibitor of RSV replication.[1] Initial high-throughput screening identified a racemic mixture, A-33903, which demonstrated moderate activity against laboratory strains of RSV.[2] Subsequent separation of the enantiomers revealed that the antiviral activity was predominantly associated with the S-enantiomer, which was optimized to become RSV604.[2] This compound exhibits submicromolar activity against a wide range of RSV A and B clinical isolates by targeting the viral nucleoprotein (N), a critical component of the viral replication machinery.[3][4] This document summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the compound's mechanism and the screening workflow.

Data Presentation: Antiviral Activity of RSV604 and its Racemate

The in vitro antiviral potency of RSV604 and its precursor racemate has been evaluated using various assays, including plaque reduction, inhibition of virus-induced cytopathic effect (CPE), and cell-based ELISA. The data consistently demonstrates the compound's efficacy against both major subtypes of RSV.

CompoundAssay TypeCell LineRSV Strain(s)EC50 (µM)Cytotoxicity (CC50 in µM)
A-33903 (Racemate) XTT (CPE reduction)HEp-24 Laboratory StrainsModerate Activity (Specific EC50 not detailed)>50
Cell-based ELISAHEp-24 Laboratory Strains~2.5 times more active than RibavirinND
RSV604 (S-enantiomer) Plaque ReductionHEp-2Laboratory Strains (RSS, Long, A2, B)0.5 - 0.9>58
Plaque ReductionHEp-240 Clinical Isolates (A and B subtypes)0.8 ± 0.2 (average)ND
XTT (CPE reduction)HEp-2Laboratory Strains0.86>50
Cell-based ELISAHEp-2Laboratory Strains1.7ND
Plaque ReductionHEp-2Bovine RSV0.3ND
CPE ReductionHeLaRSV A2~2ND

ND: Not Detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core principles of the key assays used in the evaluation of RSV604.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Confluent monolayers of HEp-2 or Vero cells are prepared in 6- or 12-well plates.

  • Virus Inoculation: Cells are infected with a dilution of RSV calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) containing serial dilutions of the test compound (this compound or enantiomer).

  • Incubation: Plates are incubated for 4 to 5 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet or an antibody against an RSV protein). Plaques, which are areas of dead or infected cells, appear as clear zones against a stained background.

  • Data Analysis: The number of plaques in treated wells is counted and compared to untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Cytopathic Effect (CPE) Inhibition Assay (XTT Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates.

  • Infection and Treatment: Cells are infected with RSV and simultaneously treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for 5-6 days until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: The XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 is the compound concentration that results in a 50% protection from virus-induced cell death. The CC50, or 50% cytotoxic concentration, is determined in parallel on uninfected cells.

Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay quantifies the level of viral antigen synthesis within infected cells, providing a measure of viral replication.

  • Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of serial dilutions of the test compound.

  • Incubation: Plates are incubated for a defined period (e.g., 3 days) to allow for viral protein expression.

  • Cell Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibodies to access intracellular viral antigens.

  • Antibody Incubation: The wells are incubated with a primary antibody specific for an RSV protein (e.g., the N protein), followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

  • Signal Detection: A substrate for the enzyme is added, which is converted into a colored or chemiluminescent product.

  • Data Analysis: The signal is measured using a plate reader. The EC50 is the compound concentration that reduces the viral antigen signal by 50% compared to the untreated virus control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of RSV604.

G cluster_prep Preparation cluster_exp Infection & Treatment cluster_inc Incubation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed HEp-2 Cells in 96-well plates Compound_Prep 2. Prepare serial dilutions of this compound Virus_Prep 3. Prepare RSV stock Infection 4. Infect cells with RSV & add compound dilutions Incubate 5. Incubate for 3-5 days Infection->Incubate PRA Plaque Reduction Assay Incubate->PRA CPE CPE/XTT Assay Incubate->CPE ELISA Cell-based ELISA Incubate->ELISA EC50 Calculate EC50 PRA->EC50 CPE->EC50 ELISA->EC50

Figure 1. General experimental workflow for in vitro screening of RSV604.

cluster_host Host Cell cluster_entry Entry cluster_rep Replication & Transcription cluster_assembly Assembly & Release Attachment 1. Virus Attachment (G protein) Fusion 2. Membrane Fusion (F protein) Attachment->Fusion Uncoating 3. RNP Release Fusion->Uncoating Transcription 4. RNA Transcription (viral mRNA synthesis) Uncoating->Transcription Replication 5. Genome Replication Uncoating->Replication Protein_Synth 6. Viral Protein Synthesis Transcription->Protein_Synth Assembly 7. RNP Assembly (N protein + viral RNA) Replication->Assembly Protein_Synth->Assembly Budding 8. Virus Budding & Release Assembly->Budding New_Virions Progeny Virions Budding->New_Virions RSV_Virion RSV Virion RSV_Virion->Attachment RSV604 RSV604 RSV604->Replication Inhibits RNA Synthesis RSV604->Budding Reduces Infectivity of Released Virus

Figure 2. RSV replication cycle and the dual mechanism of action of RSV604.

Mechanism of Action

RSV604 exerts its antiviral effect by directly targeting the RSV nucleoprotein (N).[5] The N protein is a highly conserved structural protein essential for multiple stages of the viral life cycle.[4] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for both viral RNA replication and transcription.[4][6]

Studies have revealed a dual mechanism of action for RSV604 in susceptible cell lines like HeLa cells:[5]

  • Inhibition of Viral RNA Synthesis: By binding to the N protein, RSV604 is thought to interfere with the formation or function of the RNP complex, thereby inhibiting viral RNA synthesis.[5][6] This effect appears to be cell-type dependent.[7]

  • Reduction of Progeny Virus Infectivity: RSV604 also affects a late-stage event in the viral life cycle, leading to the release of virus particles with significantly reduced infectivity.[5]

The identification of resistance mutations in the gene encoding the N protein further solidifies it as the primary target of RSV604.[3] This mechanism, targeting a crucial and conserved viral protein, contributes to the compound's broad activity against different RSV strains and its relatively low rate of in vitro resistance development.[1]

References

An In-depth Technical Guide on the Stability and Storage of RSV604 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the RSV604 racemate, a potent inhibitor of the respiratory syncytial virus (RSV). This document outlines the known stability profile of related compounds, potential degradation pathways, and detailed experimental protocols for assessing its antiviral activity and a proposed method for chiral separation.

Introduction to RSV604

RSV604 is a novel benzodiazepine derivative that has demonstrated significant potential in the treatment of RSV infections. It functions by targeting the viral nucleocapsid (N) protein, a critical component for viral replication and transcription. The antiviral activity of RSV604 is primarily attributed to its S-enantiomer. Therefore, understanding the stability of the racemate and the potential for enantiomeric conversion is crucial for its development as a therapeutic agent.

Stability Profile and Storage Conditions

While specific, publicly available quantitative stability data for the this compound under various stress conditions is limited, general knowledge of the stability of 1,4-benzodiazepine-2-one derivatives provides valuable insights. These compounds are generally stable when stored at low temperatures but can be susceptible to degradation by hydrolysis and photolysis.

Recommended Storage Conditions

Based on information from commercial suppliers and the general stability of related compounds, the following storage conditions are recommended for this compound:

FormStorage TemperatureDurationNotes
Solid (Powder) Room TemperatureStable for short periods
-20°CUp to 1 yearRecommended for long-term storage
-80°CUp to 2 yearsRecommended for long-term storage
Stock Solution -20°CUp to 1 yearIn a suitable solvent such as DMSO
-80°CUp to 2 yearsIn a suitable solvent such as DMSO
Potential Degradation Pathways

Forced degradation studies on various benzodiazepines have identified several potential degradation pathways that may also be relevant for the this compound. As a 1,4-benzodiazepine-2-one derivative with a fluorophenyl substituent, RSV604 may be susceptible to the following:

  • Hydrolysis: The amide bond in the diazepine ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The rate of hydrolysis is often pH-dependent.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For benzodiazepines, this can involve rearrangements, contractions, or cleavage of the diazepine ring. The presence of a fluorophenyl group may influence the photodegradation pathway.

  • Oxidation: While generally less common for this class of compounds, oxidative degradation can occur, potentially at the diazepine ring or other susceptible positions.

  • Thermal Degradation: As a stable powder with a high melting point, significant thermal degradation is less likely under normal storage conditions but could occur at elevated temperatures.

Researchers should conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions to identify the specific degradation products and establish the degradation pathways for RSV604.

Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a functional method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • HEp-2 cells (or other susceptible cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • RSV stock

  • This compound stock solution

  • Agarose overlay medium (e.g., 2x MEM, 2% FBS, 1% agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well plates

Protocol:

  • Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the this compound in infection medium.

  • Aspirate the growth medium from the cell monolayers and infect with a known titer of RSV (e.g., 50-100 plaque-forming units per well).

  • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Remove the viral inoculum and overlay the cells with the agarose overlay medium containing the different concentrations of RSV604 or a vehicle control.

  • Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

  • Fix the cells with the fixative solution for at least 30 minutes.

  • Carefully remove the agarose overlay and stain the cell monolayer with the staining solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The EC50 is calculated as the concentration of RSV604 that reduces the number of plaques by 50% compared to the vehicle control.

Cytotoxicity Assessment: XTT Assay

The XTT assay is a colorimetric method to assess cell viability and proliferation, which is used to determine the cytotoxic concentration of a compound.

Materials:

  • HEp-2 cells (or other relevant cell lines)

  • Complete growth medium

  • This compound stock solution

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HEp-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound in the complete growth medium.

  • Add the diluted compound to the wells and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of RSV604 that reduces cell viability by 50% compared to the untreated control.

Proposed Chiral HPLC Method for Enantiomeric Separation

A validated chiral HPLC method is essential for assessing the enantiomeric purity of the this compound and for monitoring any potential racemization under different storage and stress conditions. Based on successful separations of similar 3-substituted 1,4-benzodiazepines, the following method is proposed:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak AD-H, Chiralcel OD-H, or similar amylose or cellulose-based columns have shown good selectivity for benzodiazepine enantiomers.

  • Mobile Phase: A normal-phase mobile phase is often effective. A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. The ratio will need to be optimized to achieve baseline separation. For example, a starting mobile phase of n-hexane:isopropanol (90:10, v/v) can be tested.

  • Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detection at a wavelength where both enantiomers have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Method Validation:

The proposed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

RSV Life Cycle and the Role of the N Protein

The following diagram illustrates the key stages of the respiratory syncytial virus life cycle and highlights the central role of the nucleocapsid (N) protein, the target of RSV604.

RSV_Life_Cycle cluster_host Host Cell cluster_entry 1. Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Budding Attachment Attachment Fusion Fusion Attachment->Fusion Release Release Fusion->Release Releases nucleocapsid vRNA_Transcription vRNA Transcription (mRNA synthesis) Release->vRNA_Transcription Translation Viral Protein Synthesis vRNA_Transcription->Translation vRNA_Replication vRNA Replication Translation->vRNA_Replication N_Protein N Protein Synthesis (Target of RSV604) Translation->N_Protein Assembly Virion Assembly vRNA_Replication->Assembly N_Protein->vRNA_Replication Essential for encapsidation Budding Budding & Release Assembly->Budding RSV_Virion RSV Virion RSV_Virion->Attachment

Figure 1: Simplified schematic of the RSV life cycle.
RSV N Protein Interference with Innate Immune Signaling

RSV604's target, the N protein, plays a role in evading the host's innate immune response. The diagram below shows a simplified representation of the RIG-I-like receptor (RLR) signaling pathway and how the RSV N protein can interfere with it.

Innate_Immune_Evasion cluster_pathway Host Innate Immune Signaling Viral_RNA Viral RNA RIG_I RIG-I / MDA5 Viral_RNA->RIG_I Sensed by MAVS MAVS RIG_I->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 Activates IRF3 IRF3/7 TBK1->IRF3 Phosphorylates IFN_Production Type I Interferon Production IRF3->IFN_Production Induces RSV_N_Protein RSV N Protein (Target of RSV604) RSV_N_Protein->MAVS Interacts with & Inhibits

Figure 2: RSV N protein's interference with the RLR pathway.
Experimental Workflow for this compound Stability Assessment

The following workflow outlines the key steps for a comprehensive stability assessment of the this compound.

Stability_Workflow Start Start: this compound Sample Stress_Conditions Expose to Stress Conditions (Temp, Humidity, Light) Start->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Analysis Analytical Testing Time_Points->Analysis Purity_Assay Purity Assay (HPLC-UV) Analysis->Purity_Assay Chiral_Assay Chiral Purity (Chiral HPLC) Analysis->Chiral_Assay Degradation_Profile Degradation Product Profiling (LC-MS) Analysis->Degradation_Profile Antiviral_Activity Antiviral Activity (Plaque Assay) Analysis->Antiviral_Activity Data_Analysis Data Analysis and Reporting Purity_Assay->Data_Analysis Chiral_Assay->Data_Analysis Degradation_Profile->Data_Analysis Antiviral_Activity->Data_Analysis Stability_Report Generate Stability Report Data_Analysis->Stability_Report End End Stability_Report->End

Figure 3: Workflow for assessing this compound stability.

Methodological & Application

Application Notes and Protocols: Utilizing RSV604 Racemate in a 3D Human Airway Epithelial Cell Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical public health priority. RSV604 is a novel benzodiazepine derivative that has shown potent anti-RSV activity. It functions by inhibiting the viral nucleocapsid (N) protein, a crucial component for viral replication and transcription.[1][2] The active form of this compound is the S-enantiomer; the racemic mixture, RSV604 racemate, is also available but exhibits lower potency.[2]

Three-dimensional (3D) human airway epithelial (HAE) cell culture models, particularly those maintained at an air-liquid interface (ALI), provide a physiologically relevant system for studying RSV infection and the efficacy of antiviral compounds.[3][4][5] These models mimic the pseudostratified morphology and function of the human respiratory epithelium, including the presence of ciliated and mucus-producing cells, making them superior to traditional 2D cell culture for this purpose.[3][6]

This document provides detailed application notes and protocols for the use of this compound in a 3D HAE cell model to evaluate its antiviral efficacy against RSV.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of RSV604

CompoundCell LineAssay TypeEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)Reference
RSV604 (S-enantiomer)HEp-2Plaque Reduction0.5 - 0.9>50>55-100[7][8]
RSV604 (S-enantiomer)HEp-2XTT Assay0.86>50>58[7]
RSV604 (S-enantiomer)HEp-2Cell-based ELISA1.7>50>29[7]
RSV604 (S-enantiomer)HeLaRSV ELISA2 ± 0.5>50>25[1][9]
A-33903 (Racemate)HEp-2XTT AssayModerately Active>50-[7]
RSV604 (S-enantiomer)HAE cellsViral Replication Inhibition~1.0Not Determined-[7]

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

RSV_Replication_and_RSV604_Inhibition cluster_host_cell Host Airway Epithelial Cell RSV_Virus RSV Virion Attachment Attachment & Entry RSV_Virus->Attachment Uncoating Uncoating Attachment->Uncoating vRNA Viral RNA (-) Uncoating->vRNA Replication_Complex Viral Replication Complex (RNP) vRNA->Replication_Complex encapsidation Assembly Assembly vRNA->Assembly N_Protein N Protein N_Protein->Replication_Complex P_Protein P Protein P_Protein->Replication_Complex L_Protein L Protein (RdRp) L_Protein->Replication_Complex M2_1_Protein M2-1 Protein M2_1_Protein->Replication_Complex Replication Replication & Transcription Replication_Complex->Replication Replication->vRNA progeny vRNA Viral_Proteins Viral Proteins (F, G, M, etc.) Replication->Viral_Proteins Viral_Proteins->Assembly Budding Budding & Release Assembly->Budding Progeny_Virion Progeny Virion Budding->Progeny_Virion RSV604 RSV604 RSV604->Inhibition Experimental_Workflow Start Start Culture_HAE Culture & Differentiate Human Airway Epithelial Cells (Air-Liquid Interface) Start->Culture_HAE Infection RSV Infection (Apical) Culture_HAE->Infection Treatment This compound Treatment (Basolateral) Infection->Treatment Incubation Incubation (Time-course) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Endpoint_Assays->Cytotoxicity Viral_Titer Viral Titer Determination (Plaque Assay) Endpoint_Assays->Viral_Titer Viral_RNA Viral RNA Quantification (qRT-PCR) Endpoint_Assays->Viral_RNA Cytokine_Analysis Cytokine/Chemokine Profiling (ELISA/Multiplex) Endpoint_Assays->Cytokine_Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Viral_Titer->Data_Analysis Viral_RNA->Data_Analysis Cytokine_Analysis->Data_Analysis

References

Application Notes and Protocols: Determination of RSV604 Racemate Dose-Response Curve in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] RSV604 is a novel benzodiazepine derivative that has demonstrated potent anti-RSV activity.[1][2] It functions by targeting the viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[1][3][4] This mechanism of action, distinct from many other antiviral compounds, makes RSV604 a person of interest in the development of effective RSV therapies.[1][2]

Vero cells, derived from the kidney of an African green monkey, are a widely used and accepted cell line for the propagation of RSV and for the in vitro evaluation of antiviral compounds due to their high susceptibility to a wide range of viruses.[1][5] This document provides a detailed protocol for determining the dose-response curve of RSV604 racemate in Vero cells. The primary objective is to ascertain the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI), a critical parameter in assessing the therapeutic potential of an antiviral agent.

Key Experimental Parameters

To establish a comprehensive dose-response profile for RSV604 in Vero cells, two primary assays are conducted in parallel: a cytotoxicity assay to evaluate the effect of the compound on the host cells and an antiviral assay to measure its efficacy against RSV.

  • 50% Cytotoxic Concentration (CC50): This is the concentration of RSV604 that results in a 50% reduction in the viability of uninfected Vero cells.[6] It is a crucial measure of the compound's toxicity.

  • 50% Effective Concentration (EC50): This is the concentration of RSV604 that inhibits the cytopathic effect (CPE) or plaque formation of RSV by 50%.[1]

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), this value represents the therapeutic window of the compound. A higher SI value indicates a more promising safety and efficacy profile.

Data Presentation

The quantitative data generated from the cytotoxicity and antiviral assays should be summarized for clear comparison and analysis.

ParameterThis compound
CC50 (µM) in Vero Cells >50
EC50 (µM) against RSV in Vero Cells 0.8
Selectivity Index (SI = CC50/EC50) >62.5

Note: The data presented are representative values based on existing literature for RSV604 and may vary depending on experimental conditions, RSV strain, and specific assay used.[4][7]

Experimental Protocols

Materials and Reagents
  • Vero cells (ATCC CCL-81)

  • Respiratory Syncytial Virus (RSV) strain (e.g., A2 or Long)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose or Agarose for overlay

  • Crystal Violet staining solution

  • Formaldehyde solution

Cytotoxicity Assay (MTT or MTS Assay)

This protocol determines the CC50 of RSV604 on Vero cells using a colorimetric assay that measures cell viability.[8]

  • Cell Seeding:

    • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize confluent cells, resuspend in fresh medium, and count the cells.

    • Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM with 2% FBS, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) and a cell control (medium only).

    • Remove the culture medium from the 96-well plate and add 100 µL of the respective compound dilutions to each well.

    • Incubate the plate for 48-72 hours (corresponding to the length of the antiviral assay) at 37°C in a 5% CO2 incubator.

  • MTT/MTS Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.[6]

    • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each RSV604 concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Cell Control) x 100

    • Plot the percentage of cell viability against the log of the RSV604 concentration and determine the CC50 value using non-linear regression analysis.

Antiviral Assay (Plaque Reduction Assay)

This protocol determines the EC50 of RSV604 against RSV in Vero cells by quantifying the reduction in viral plaques.[5][11]

  • Cell Seeding:

    • Seed Vero cells in 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection and Compound Treatment:

    • On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS.

    • Dilute the RSV stock to a concentration that will produce 50-100 plaques per well.

    • Pre-incubate the virus with the different concentrations of RSV604 for 1 hour at 37°C.

    • Aspirate the growth medium from the Vero cell monolayers and inoculate the cells with the virus-compound mixtures.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • After the adsorption period, aspirate the inoculum and overlay the cell monolayer with DMEM containing 2% FBS, the corresponding concentration of RSV604, and 0.5% methylcellulose or 0.6% agarose.[12]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Aspirate the overlay and fix the cells with 10% formaldehyde for at least 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each RSV604 concentration using the formula: % Plaque Inhibition = [(Number of Plaques in Virus Control - Number of Plaques in Treated Wells) / Number of Plaques in Virus Control] x 100

    • Plot the percentage of plaque inhibition against the log of the RSV604 concentration and determine the EC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assay (CC50) cluster_1 Antiviral Assay (EC50) cluster_2 Selectivity Index (SI) A Seed Vero Cells (96-well plate) B Add serial dilutions of This compound A->B C Incubate (48-72h) B->C D Add MTT/MTS reagent C->D E Measure Absorbance D->E F Calculate CC50 E->F O SI = CC50 / EC50 F->O G Seed Vero Cells (24/48-well plate) H Infect with RSV + RSV604 dilutions G->H I Incubate (1-2h) H->I J Add Overlay Medium with RSV604 I->J K Incubate (3-5 days) J->K L Fix and Stain Plaques K->L M Count Plaques L->M N Calculate EC50 M->N N->O G cluster_0 RSV Replication Cycle RSV RSV Virion Entry Viral Entry RSV->Entry Uncoating Uncoating Entry->Uncoating Transcription Primary Transcription (vRNA -> mRNA) Uncoating->Transcription Translation Translation of Viral Proteins Transcription->Translation N_Protein Nucleocapsid (N) Protein Translation->N_Protein Assembly Virion Assembly Translation->Assembly Replication Genome Replication (vRNA -> cRNA -> vRNA) N_Protein->Replication Essential for RNA synthesis Replication->Assembly Budding Budding and Release Assembly->Budding RSV604 RSV604 Inhibition Inhibition RSV604->Inhibition Inhibition->N_Protein Targets N Protein

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of RSV604 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical public health priority. RSV604 is a novel benzodiazepine compound that has demonstrated potent anti-RSV activity. It functions by targeting the viral nucleocapsid (N) protein, a key component of the viral replication machinery.[1][2][3] The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[1][2][4] By binding to the N protein, RSV604 disrupts its function, thereby inhibiting viral replication.[1][2][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the antiviral efficacy of RSV604 racemate against RSV.

Data Presentation

The antiviral activity of RSV604 is often quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The table below summarizes the reported EC50 values for RSV604 against various RSV strains in different cell lines and assay formats.

RSV Strain(s) Cell Line Assay Type EC50 (µM) Reference
RSV A2, Long, B, RSSHEp-2Plaque Reduction Assay0.5 - 0.9[6][7]
40 Clinical Isolates (A and B subtypes)HEp-2Plaque Reduction Assay0.8 ± 0.2[7]
RSV RSSHEp-2XTT Assay (inhibition of cell death)0.86[6]
RSV-infectedHEp-2Cell ELISA (viral antigen synthesis)1.7[6]
RSV A2HeLa, HEp-2Not Specified~2[1][8]
Bovine RSVNot SpecifiedPlaque Reduction Assay0.3[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of RSV604 and the experimental procedures, the following diagrams are provided.

RSV_Replication_Cycle cluster_cell Host Cell Viral_Entry 1. Viral Entry (Attachment & Fusion) RNP_Release 2. RNP Release into Cytoplasm Viral_Entry->RNP_Release Transcription_Replication 3. Transcription & Replication of Viral RNA RNP_Release->Transcription_Replication Protein_Synthesis 4. Viral Protein Synthesis Transcription_Replication->Protein_Synthesis Assembly 5. Assembly of New Virions Transcription_Replication->Assembly Protein_Synthesis->Assembly Budding 6. Budding and Release Assembly->Budding Released_Virus Infects other cells Budding->Released_Virus New Progeny Virus RSV604 RSV604 N_Protein N Protein RSV604->N_Protein Inhibits N_Protein->Transcription_Replication Essential for RNP complex N_Protein->Assembly Encapsidates new genomes Extracellular_Virus RSV Virion Extracellular_Virus->Viral_Entry

Figure 1: RSV Replication Cycle and RSV604 Mechanism of Action.

Experimental_Workflow cluster_assays Cell-Based Assays Cell_Culture 1. Cell Culture (e.g., HEp-2, HeLa) Infection 2. RSV Infection & Compound Treatment Cell_Culture->Infection Incubation 3. Incubation Infection->Incubation Plaque_Assay Plaque Reduction Assay (Measures infectious virus) Incubation->Plaque_Assay IFA Immunofluorescence Assay (Visualizes viral proteins) Incubation->IFA qPCR RT-qPCR (Quantifies viral RNA) Incubation->qPCR ELISA ELISA (Quantifies viral protein) Incubation->ELISA Data_Analysis 4. Data Analysis (EC50 Calculation) Plaque_Assay->Data_Analysis IFA->Data_Analysis qPCR->Data_Analysis ELISA->Data_Analysis

References

Preparation of RSV604 Racemate Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RSV604 is a novel, potent, and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV) replication.[1][2][3][4] It functions by targeting the viral nucleocapsid (N) protein, a critical component of the viral replication complex, thereby inhibiting both viral RNA synthesis and the infectivity of progeny virions.[5][6][7][8][9][10] The active antiviral component is the (S)-enantiomer; the racemic mixture, while containing the active compound, exhibits lower potency.[1][4][11][12] This document provides a detailed protocol for the preparation of a stock solution of the RSV604 racemate in dimethyl sulfoxide (DMSO), intended for use in in vitro research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of RSV604 is presented in Table 1. This information is crucial for accurate stock solution preparation and handling.

PropertyValueReference
Systematic Name(S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][6]di-azepin-3-yl)-urea[1]
Racemate CAS No.676128-62-4[11][12]
(S)-enantiomer CAS No.676128-63-5[13][14]
Molecular FormulaC₂₂H₁₇FN₄O₂[1][14]
Molar Mass388.4 g/mol [1][14]
AppearanceWhite powder[1]
Melting Point243 to 245°C (decomposition)[1]
Solubility in DMSO20 mg/mL[14]

Biological Activity

RSV604 demonstrates significant antiviral activity against both A and B subtypes of RSV. The racemate is reported to be less potent than the isolated (S)-enantiomer.[11][12] The mechanism of action involves the inhibition of the RSV N protein, which is essential for viral genome encapsidation and serves as the template for the viral RNA-dependent RNA polymerase.[8] Table 2 summarizes the reported biological activity of the active (S)-enantiomer, which provides a benchmark for researchers.

ParameterValueCell Line/AssayReference
Average EC₅₀ (40 clinical isolates)0.8 ± 0.2 µMPlaque Reduction Assay[1]
EC₅₀ (RSV A2 strain)~2 µMRSV ELISA[15]
EC₅₀ (RSV-induced cell death)0.86 µMXTT Assay in HEp-2 cells[3][13]
Kd (binding to N protein)1.6 µM[13]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh 3.884 mg of this compound powder into the tared tube.

    • Note: It is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to minimize weighing errors.

  • Dissolution:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing 3.884 mg of this compound.

    • If a different mass was weighed, calculate the required volume of DMSO using the following formula: Volume (mL) = [Mass (mg) / 388.4 ( g/mol )] / 10 (mmol/L)

  • Mixing:

    • Cap the tube securely.

    • Vortex the solution at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[13]

Safety Precautions:

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of RSV604.

G cluster_0 Preparation of 10 mM this compound Stock Solution start Start weigh Weigh 3.884 mg of This compound start->weigh 1. add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso 2. vortex Vortex until Completely Dissolved add_dmso->vortex 3. aliquot Aliquot into smaller volumes vortex->aliquot 4. store Store at -20°C or -80°C aliquot->store 5. end End store->end

Caption: Experimental workflow for the preparation of a 10 mM this compound stock solution in DMSO.

G cluster_0 RSV Replication Cycle cluster_1 RSV604 Mechanism of Action RSV RSV Virion Entry Viral Entry & Uncoating RSV->Entry Replication Viral RNA Replication (N-RNA Template) Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release RSV604 RSV604 N_Protein RSV Nucleocapsid (N) Protein RSV604->N_Protein Binds to Inhibition Inhibition of N Protein Function N_Protein->Inhibition Inhibition->Replication Blocks

Caption: Proposed signaling pathway for RSV604's inhibition of RSV replication.

References

Application Notes and Protocols: Antiviral Efficacy of RSV604 Racemate Against RSV Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical public health priority. RSV604 is a novel benzodiazepine derivative that has demonstrated potent and consistent antiviral activity against a wide range of clinical isolates of both RSV subtypes A and B.[1][2][3] These application notes provide a comprehensive overview of the antiviral efficacy of the RSV604 racemate, detailed protocols for key experimental assays, and a summary of its mechanism of action. RSV604 targets the viral nucleocapsid (N) protein, a highly conserved component of the viral replication complex, which is essential for viral genome encapsidation, transcription, and replication.[1][2] This novel mechanism of action contributes to its broad activity and a high barrier to resistance.[2]

Data Presentation

The antiviral activity of RSV604 has been consistently demonstrated across numerous clinical isolates and laboratory strains of RSV. The following tables summarize the quantitative data on its efficacy.

Table 1: In Vitro Antiviral Activity of RSV604 Against Laboratory Strains of RSV

Assay TypeRSV StrainCell LineEC₅₀ (µM)Reference
Plaque Reduction AssayRSSHEp-20.5 - 0.9[4]
Plaque Reduction AssayLongHEp-20.5 - 0.9[4]
Plaque Reduction AssayA2HEp-20.5 - 0.9[4]
Plaque Reduction AssayBHEp-20.5 - 0.9[4]
XTT Assay (Cytopathic Effect)RSSHEp-20.86[4]
Cell-Based ELISA (Antigen Synthesis)Not SpecifiedHEp-21.7[4]

Table 2: Antiviral Activity of this compound Against a Global Panel of RSV Clinical Isolates

Number of IsolatesRSV SubtypesGeographic OriginAverage EC₅₀ (µM)EC₅₀ Range (µM)Reference
40A and BHong Kong, Argentina, Qatar, Europe, United States0.8 ± 0.2Not explicitly stated, but described as a narrow range[1][3]
75A and BNot Specified0.43 (as nM in one source, likely a typo for µM based on other data)Not Specified[5]

Experimental Protocols

The following are detailed protocols for the primary assays used to evaluate the antiviral efficacy of RSV604.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

a. Materials:

  • HEp-2 cells (ATCC CCL-23)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • RSV clinical or laboratory isolates

  • This compound stock solution (in DMSO)

  • Overlay medium: DMEM/F12 supplemented with 0.3% low-melting-point agarose

  • Fixative solution: 10% formalin in PBS

  • Staining solution: 0.05% Neutral Red in water

b. Protocol:

  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and incubate at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed (approximately 24 hours).

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). The final DMSO concentration should be kept below 0.5%.

  • Virus Infection: Aspirate the growth medium from the HEp-2 cell monolayers. Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well. Incubate for 2 hours at 37°C, with gentle rocking every 30 minutes to ensure even distribution of the virus.

  • Compound Addition: After the 2-hour incubation, remove the virus inoculum and add the prepared dilutions of RSV604. Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Overlay: After a 1-hour incubation with the compound, carefully add 1 mL of pre-warmed (42°C) overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days, or until plaques are visible.

  • Fixation and Staining:

    • Carefully remove the agarose overlay.

    • Fix the cell monolayers with 1 mL of 10% formalin for at least 1 hour at room temperature.

    • Remove the fixative and wash the wells with PBS.

    • Add 0.5 mL of 0.05% Neutral Red solution to each well and incubate for 30-60 minutes at room temperature.

    • Remove the staining solution, wash gently with water, and allow the plates to dry.

  • Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of RSV604 that reduces the number of plaques by 50% compared to the virus-only control.

XTT Cell Viability Assay (Cytopathic Effect Inhibition)

This colorimetric assay measures the metabolic activity of living cells to determine the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

a. Materials:

  • HEp-2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • RSV stock

  • This compound

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound and Virus Addition:

    • Prepare serial dilutions of RSV604 in DMEM with 2% FBS.

    • Aspirate the growth medium and add the compound dilutions to the wells.

    • Infect the cells with a sufficient amount of RSV to cause an approximately 80% cytopathic effect after 6 days.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Staining: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.

  • Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: The EC₅₀ is the compound concentration that results in a 50% reduction in virus-induced cell death. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.

Cell-Based ELISA for Viral Antigen Detection

This assay quantifies the amount of viral antigen produced in infected cells, providing another measure of viral replication inhibition.

a. Materials:

  • HEp-2 cells

  • RSV stock

  • This compound

  • Fixing solution (e.g., 80% acetone)

  • Primary antibody against an RSV protein (e.g., anti-F or anti-N)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

b. Protocol:

  • Cell Seeding and Infection: Seed HEp-2 cells in a 96-well plate and infect with RSV in the presence of serial dilutions of RSV604 as described for the XTT assay.

  • Incubation: Incubate for 3 days at 37°C.

  • Fixation: Aspirate the medium and fix the cells with 80% acetone for 30 minutes at room temperature.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBS-T) and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1 hour.

  • Primary Antibody: Add the primary anti-RSV antibody diluted in blocking buffer and incubate for 1-2 hours.

  • Secondary Antibody: Wash the plate with PBS-T and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add the TMB substrate. Incubate until a blue color develops.

  • Stopping and Reading: Stop the reaction with the stop solution, which will turn the color to yellow. Read the absorbance at 450 nm.

  • Data Analysis: The EC₅₀ is the concentration of RSV604 that reduces the viral antigen signal by 50% compared to the virus-only control.

Mechanism of Action and Signaling Pathway

RSV604 exerts its antiviral effect by targeting the viral nucleocapsid (N) protein. The N protein is crucial for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for the viral RNA-dependent RNA polymerase (RdRp) during transcription and replication. By binding to the N protein, RSV604 is thought to interfere with its function, thereby inhibiting viral RNA synthesis.[1][2][6][7]

RSV_Replication_and_RSV604_Inhibition cluster_virus RSV Virion cluster_cell Host Cell cluster_entry Entry & Uncoating cluster_replication Replication & Transcription cluster_assembly Assembly & Budding RSV RSV Virus Attachment Attachment & Fusion RSV->Attachment Uncoating Viral RNP Release Attachment->Uncoating Viral_RNA Viral RNA Genome (-ve sense) Uncoating->Viral_RNA N_Protein N Protein Synthesis RNP_Complex RNP Complex Formation (N Protein + RNA) N_Protein->RNP_Complex Viral_RNA->RNP_Complex Transcription Transcription (mRNA synthesis) RNP_Complex->Transcription Replication Replication (New vRNA genomes) RNP_Complex->Replication Assembly Virion Assembly RNP_Complex->Assembly Transcription->N_Protein Translation Replication->Assembly Budding New Virion Release Assembly->Budding Budding->RSV New Virus RSV604 RSV604 Inhibition Inhibition RSV604->Inhibition Inhibition->RNP_Complex Blocks Formation/ Function Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Seed HEp-2 Cells in 24 or 96-well plates confluency Incubate to form confluent monolayer start->confluency infection Infect cells with RSV (controlled MOI) confluency->infection treatment Add serial dilutions of this compound infection->treatment incubation Incubate for specific duration (3-7 days) treatment->incubation pra Plaque Reduction Assay: Fix, Stain, Count Plaques incubation->pra xtt XTT Assay: Add XTT, Read Absorbance incubation->xtt elisa Cell-based ELISA: Fix, Add Antibodies, Read Absorbance incubation->elisa ec50 Calculate EC₅₀ values pra->ec50 xtt->ec50 elisa->ec50

References

Application Note: Quantifying RSV Antigen Reduction Using a Cell-Based ELISA with RSV604 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the reduction of Respiratory Syncytial Virus (RSV) antigen levels in cultured cells treated with the antiviral compound RSV604 racemate.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and high-risk adult populations. The development of effective antiviral therapies is a critical area of research. RSV604 is a novel benzodiazepine compound that has demonstrated potent anti-RSV activity.[1] Its mechanism of action involves targeting the viral nucleocapsid (N) protein, which is essential for viral replication and assembly.[1][2] Specifically, RSV604 has been shown to inhibit viral RNA synthesis and reduce the infectivity of progeny virions.[3][4]

A cell-based ELISA is a high-throughput and quantitative method to assess the efficacy of antiviral compounds by measuring the levels of viral antigens within infected cells.[5] This application note details a protocol for utilizing a cell-based ELISA to quantify the reduction of RSV nucleoprotein in response to treatment with this compound.

Principle of the Assay

This cell-based ELISA is a method for detecting and quantifying intracellular RSV antigens.[5] Cells are cultured in a microplate, infected with RSV, and treated with various concentrations of this compound. Following incubation, the cells are fixed and permeabilized to allow antibodies to access the intracellular viral antigens. An antibody specific to the RSV nucleoprotein is used to detect the target antigen. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is introduced that is converted by the enzyme into a detectable signal (e.g., colorimetric), which is proportional to the amount of RSV antigen present in the cells.[6] The reduction in signal in treated cells compared to untreated controls indicates the antiviral activity of the compound.

Data Presentation

The antiviral activity of RSV604 is cell-type dependent.[3][7] The following table summarizes the 50% effective concentration (EC50) of RSV604 against RSV A2 in different cell lines, as determined by cell-based assays.

Cell LineEC50 (µM)Reference
HeLa~2[3]
HEp-2~2[3]
BHK-21Minimal Activity[3]

Table 1: Cell line-dependent anti-RSV activity of RSV604.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa or HEp-2 cells (recommended for demonstrating RSV604 activity).

  • Virus: Respiratory Syncytial Virus (RSV) strain A2.

  • Compound: this compound, dissolved in DMSO to create a stock solution.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

  • Primary Antibody: Mouse anti-RSV nucleoprotein monoclonal antibody.

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2N H₂SO₄.

  • 96-well cell culture plates.

  • Microplate reader.

Cell Seeding
  • Trypsinize and count HeLa or HEp-2 cells.

  • Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of cell culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and formation of a monolayer.

Virus Infection and Compound Treatment
  • Prepare serial dilutions of the this compound in assay medium. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 50 µM) to determine the EC50. Include a DMSO-only control (vehicle control).

  • Aspirate the cell culture medium from the 96-well plate.

  • Infect the cells with RSV A2 at a Multiplicity of Infection (MOI) of 0.1 in 50 µL of assay medium.

  • Immediately add 50 µL of the prepared RSV604 dilutions or vehicle control to the corresponding wells.

  • Include uninfected cells as a negative control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

Cell-Based ELISA Procedure
  • Fixation:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

    • Wash the wells three times with 200 µL of PBST per well.

  • Permeabilization:

    • Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with 200 µL of PBST per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Aspirate the blocking buffer.

    • Add 100 µL of the primary anti-RSV nucleoprotein antibody diluted in blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with 200 µL of PBST per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times with 200 µL of PBST per well.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 100 µL of 2N H₂SO₄ to each well.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the uninfected control wells from all other readings.

  • Normalize the data by expressing the absorbance values of the RSV604-treated wells as a percentage of the vehicle control (100% infection).

  • Plot the percentage of RSV antigen reduction against the log of the RSV604 concentration.

  • Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_elisa Cell ELISA cluster_analysis Data Analysis cell_seeding Seed HeLa/HEp-2 Cells in 96-well Plate infection Infect Cells with RSV (MOI=0.1) cell_seeding->infection compound_prep Prepare Serial Dilutions of RSV604 treatment Add RSV604 Dilutions compound_prep->treatment infection->treatment incubation1 Incubate for 48-72h treatment->incubation1 fixation Fixation (4% PFA) incubation1->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-RSV N) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection Substrate Addition (TMB) secondary_ab->detection readout Measure Absorbance at 450 nm detection->readout data_norm Normalize Data readout->data_norm ec50_calc Calculate EC50 data_norm->ec50_calc

A schematic of the cell-based ELISA workflow.

RSV604 Mechanism of Action

G cluster_virus RSV Replication Cycle entry Viral Entry rna_synthesis Viral RNA Synthesis entry->rna_synthesis assembly Virion Assembly rna_synthesis->assembly release Virus Release assembly->release RSV604 RSV604 RSV604->rna_synthesis Inhibits RSV604->release Reduces Infectivity of Released Virions N_protein Nucleoprotein (N) RSV604->N_protein Binds to N_protein->rna_synthesis Essential for N_protein->assembly Essential for

The inhibitory mechanism of RSV604 on the RSV replication cycle.

References

Application Notes and Protocols for Evaluating RSV604 Racemate Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] RSV604 is a novel benzodiazepine derivative that has shown potent anti-RSV activity.[1] It targets the highly conserved viral nucleocapsid (N) protein, a critical component of the viral replication machinery.[1][2] This novel mechanism of action makes RSV604 an attractive candidate for antiviral therapy.[1] This document provides detailed application notes and protocols for establishing in vitro model systems to evaluate the efficacy of the RSV604 racemate and its active S-enantiomer.

Key In Vitro Model Systems

The selection of an appropriate in vitro model is crucial for accurately assessing the antiviral potency of RSV604. The efficacy of RSV604 has been shown to be cell-line dependent.[3][4]

1. Standard Cell Lines:

  • HEp-2 (Human epidermoid carcinoma of the larynx): A widely used cell line for RSV propagation and antiviral testing.[5][6][7] RSV604 demonstrates good potency in HEp-2 cells.[1][4]

  • HeLa (Human cervical adenocarcinoma): Another susceptible cell line where RSV604 shows significant antiviral activity by inhibiting both RSV RNA synthesis and the infectivity of released virions.[2][3]

  • A549 (Human lung adenocarcinoma): These cells are also used for RSV infection studies, though they may mount a more robust antiviral response compared to HEp-2 cells.[6]

  • BHK-21 (Baby hamster kidney): Notably, RSV604 shows minimal activity against RSV infection in this cell line, highlighting the cell-type-dependent nature of its efficacy.[3][4]

2. Advanced In Vitro Models:

  • Calu-3 (Human bronchial adenocarcinoma): When grown on permeable supports, Calu-3 cells can form polarized monolayers, mimicking the architecture of the airway epithelium. This model is useful for studying RSV infection in a more physiologically relevant context.[8][9]

  • Three-Dimensional Human Airway Epithelial (HAE) Model: This is a sophisticated model that recapitulates the pseudostratified, ciliated epithelium of the human respiratory tract. Studies have shown that RSV604 can effectively inhibit viral replication in this model, even when applied to the basolateral side, simulating systemic administration.[1][10][11]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of RSV604 and its precursor racemate, A-33903.

Table 1: Antiviral Activity of RSV604 and A-33903 Racemate in HEp-2 Cells

CompoundAssay TypeRSV Strain(s)EC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
RSV604 Plaque ReductionLab strains & 40 clinical isolates0.5 - 0.9>50 (limited by solubility)>58
RSV604 Cell ELISALab strainsSimilar to Plaque Reduction>50>58
A-33903 (racemate) Cell ELISAFour lab strainsModerately active>50Not specified

Data compiled from multiple sources.[1][10]

Table 2: Cell Line-Dependent Efficacy of RSV604 against RSV A2 Strain

Cell LineEC₅₀ (µM)
HeLa ~2
HEp-2 ~2
BHK-21 Minimal activity

EC₅₀ values were determined by RSV ELISA after a 3-day infection.[3][4]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for EC₅₀ Determination

This assay is a gold standard for quantifying the inhibition of viral replication.

Materials:

  • HEp-2 cells

  • Complete medium (e.g., DMEM with 10% FBS)

  • RSV stock of known titer (PFU/mL)

  • This compound stock solution (in DMSO)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.

  • Compound Dilution: Prepare serial dilutions of the this compound in infection medium (e.g., DMEM with 2% FBS).

  • Infection: Aspirate the growth medium from the cell monolayers and infect with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Compound Addition: Immediately after infection, add the diluted this compound to the respective wells. Include a "virus only" control and a "cell only" control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days) at 37°C.

  • Overlay: After the initial incubation, remove the inoculum and overlay the cells with methylcellulose-containing medium to restrict viral spread to adjacent cells.

  • Staining: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Quantification: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: ELISA-Based Antiviral Assay

This high-throughput assay measures the reduction in viral antigen synthesis.

Materials:

  • HEp-2 cells

  • 96-well plates

  • RSV stock

  • This compound stock solution

  • Primary antibody against an RSV protein (e.g., F or N protein)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates and incubate overnight.

  • Compound and Virus Addition: Add serial dilutions of the this compound to the wells, followed by the addition of RSV.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Lysis: Lyse the cells to release viral antigens.

  • ELISA:

    • Coat a separate ELISA plate with a capture antibody.

    • Add the cell lysates to the coated plate.

    • Add the primary detection antibody, followed by the HRP-conjugated secondary antibody.

    • Add TMB substrate and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm. The EC₅₀ is the compound concentration that reduces the viral antigen signal by 50%.

Protocol 3: Cytotoxicity Assay (XTT or MTT)

This assay determines the concentration of the compound that is toxic to the cells.

Materials:

  • HEp-2 cells

  • 96-well plates

  • This compound stock solution

  • XTT or MTT reagent

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the this compound to the wells (without virus).

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Reagent Addition: Add XTT or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance. The CC₅₀ is the compound concentration that reduces cell viability by 50%.

Visualizations

RSV Replication Cycle and the Target of RSV604

RSV_Replication_and_RSV604_Target cluster_cell Host Cell cluster_RNP vRNP Complex Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication_Transcription 3. RNA Replication & Transcription (vRNP Complex) Uncoating->Replication_Transcription Translation 4. Protein Synthesis Replication_Transcription->Translation mRNAs Assembly 5. Assembly Replication_Transcription->Assembly Genomic RNA N_Protein N Protein Translation->Assembly Viral Proteins Budding 6. Budding & Release Assembly->Budding Released_Virions New RSV Virions Budding->Released_Virions RSV_Virion RSV Virion RSV_Virion->Entry RSV604 RSV604 RSV604->N_Protein Inhibits Function L_Protein L Protein (Polymerase) P_Protein P Protein RNA_Genome RNA Genome

Caption: RSV replication cycle and the inhibitory action of RSV604 on the N protein within the vRNP complex.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow cluster_culture Cell Culture cluster_infection Infection & Treatment cluster_assays Efficacy & Toxicity Assessment cluster_results Data Analysis Seed_Cells Seed Host Cells (e.g., HEp-2) Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Infect_Cells Infect Cells with RSV Seed_Cells->Infect_Cells Add_Compound Add Diluted Compound Prepare_Dilutions->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Plaque_Assay Plaque Reduction Assay Incubate->Plaque_Assay ELISA_Assay Antigen-based ELISA Incubate->ELISA_Assay Cytotoxicity_Assay Cytotoxicity Assay (XTT/MTT) Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC₅₀ Plaque_Assay->Calculate_EC50 ELISA_Assay->Calculate_EC50 Calculate_CC50 Calculate CC₅₀ Cytotoxicity_Assay->Calculate_CC50 Determine_TI Determine Therapeutic Index (TI = CC₅₀ / EC₅₀) Calculate_EC50->Determine_TI Calculate_CC50->Determine_TI

Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action of RSV604

RSV604_MoA cluster_moa RSV604 Mechanism of Action RSV604 This compound N_Protein Viral Nucleocapsid (N) Protein RSV604->N_Protein Directly Binds to RNA_Synthesis Viral RNA Synthesis RSV604->RNA_Synthesis Inhibits Virion_Infectivity Released Virion Infectivity RSV604->Virion_Infectivity Reduces N_Protein->RNA_Synthesis Is Essential for N_Protein->Virion_Infectivity Is Crucial for Viral_Replication Overall Viral Replication RNA_Synthesis->Viral_Replication Virion_Infectivity->Viral_Replication

Caption: Dual mechanism of action of RSV604, targeting the N protein to inhibit RNA synthesis and reduce virion infectivity.

References

Troubleshooting & Optimization

Overcoming RSV604 racemate solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RSV604 racemate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in cell culture experiments, with a primary focus on addressing its solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What is RSV604 and what is its mechanism of action?

A1: RSV604 is an inhibitor of the respiratory syncytial virus (RSV) replication.[1][2] It is a benzodiazepine derivative that targets the viral nucleocapsid (N) protein.[2] The N protein is crucial for encapsidating the viral RNA genome, and it plays a vital role in viral replication and transcription.[1][2] By binding to the N protein, RSV604 inhibits viral RNA synthesis and the infectivity of the virus released from infected cells.[1] It's important to note that the S-enantiomer of RSV604 is the more potent form, and the racemate exhibits less activity.[3]

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with limited aqueous solubility. Its therapeutic ratio in some studies has been noted to be limited by its solubility.[2] The compound is a white powder that is stable at room temperature.[2] For in vitro studies, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: The recommended solvent for preparing high-concentration stock solutions of this compound is 100% DMSO.[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3] Stock solutions should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Cell Culture Media

Observation: A precipitate (visible particles, cloudiness, or film) forms immediately or over a short period after diluting the this compound DMSO stock solution into the aqueous cell culture medium.

Potential Causes:

  • "Crashing out": The concentration of this compound exceeds its solubility limit in the final aqueous environment of the cell culture medium.

  • Solvent Shock: The rapid change in solvent polarity from 100% DMSO to the aqueous medium can cause the hydrophobic compound to precipitate.

  • Temperature Effects: The cell culture medium may be at a lower temperature than the DMSO stock, and solubility is often temperature-dependent.

  • Interaction with Media Components: Salts, proteins (especially in serum), and other components in the media can interact with the compound and reduce its solubility.

Recommended Solutions:

  • Optimize the Dilution Process:

    • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the DMSO stock.

    • Rapid mixing: Add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This minimizes localized high concentrations of the compound that can initiate precipitation.

    • Stepwise dilution: For higher final concentrations, consider a two-step dilution. First, dilute the 100% DMSO stock into a smaller volume of pre-warmed media, vortex immediately, and then transfer this intermediate dilution to the final volume of media.

  • Adjust Final Concentrations:

    • Lower the final compound concentration: If precipitation persists, the desired final concentration may be above the compound's solubility limit in your specific cell culture system. Consider performing a dose-response experiment at lower, soluble concentrations.

    • Maintain a low final DMSO concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.5%, and for many cell lines, below 0.1% is recommended to avoid solvent toxicity.[2] Ensure you have a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Conduct a Solubility Test:

    • Before proceeding with your main experiment, perform a simple solubility test. Prepare a serial dilution of your this compound in your specific cell culture medium (including serum, if applicable) and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for precipitation at different time points (e.g., 0, 1, 4, and 24 hours). This will help you determine the maximum soluble concentration for your experimental setup.

Issue 2: Inconsistent or Lower-than-Expected Efficacy in Cell-Based Assays

Observation: The observed antiviral activity of this compound is variable between experiments or lower than published values.

Potential Causes:

  • Undetected Micro-precipitation: The compound may be forming very fine precipitates that are not easily visible to the naked eye, thereby reducing the effective concentration in solution.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, tubes, and cell culture plates), reducing the actual concentration available to the cells.

  • Compound Degradation: Although generally stable, improper storage or handling of the stock solution could lead to degradation.

  • Cell Line-Dependent Activity: The potency of RSV604 has been shown to be cell line-dependent.[1] For example, it shows good activity in HeLa and HEp-2 cells but minimal activity against RSV infection in BHK-21 cells.[4]

Recommended Solutions:

  • Address Solubility and Bioavailability:

    • Confirm solubility: Re-evaluate the solubility of your working solutions as described in the previous troubleshooting section.

    • Use low-binding plasticware: If adsorption is suspected, consider using low-protein-binding microcentrifuge tubes and plates for preparing and storing your compound dilutions.

    • Prepare fresh working solutions: Always prepare fresh working dilutions from a frozen DMSO stock immediately before each experiment. Do not store aqueous dilutions of this compound.

  • Optimize Experimental Parameters:

    • Verify cell line sensitivity: Confirm that the cell line you are using is sensitive to the inhibitory effects of RSV604.[1][4]

    • Include appropriate controls: Always include a positive control (another anti-RSV compound with a different mechanism of action, if available) and a vehicle control (DMSO) to ensure your assay is performing as expected.

    • Check stock solution integrity: If you suspect degradation, consider preparing a fresh DMSO stock from the powdered compound.

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)50128.74Requires sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 388.39 g/mol )

  • Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh out 3.88 mg of this compound powder and place it into a sterile, low-binding microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure (Example for preparing a 10 µM working solution with 0.1% DMSO):

  • Intermediate Dilution (in DMSO):

    • Prepare a 1:10 dilution of the 10 mM stock solution in 100% DMSO to create a 1 mM intermediate stock. (e.g., add 2 µL of 10 mM stock to 18 µL of 100% DMSO).

  • Final Dilution (in Media):

    • Add 990 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.

    • Add 10 µL of the 1 mM intermediate stock solution to the medium.

    • Immediately cap the tube and vortex gently for 5-10 seconds to ensure rapid and thorough mixing.

    • This results in a 10 µM working solution with a final DMSO concentration of 1%. Correction: this results in a final DMSO concentration of 1%. To achieve 0.1% DMSO, a 1:1000 final dilution is needed.

Corrected Final Dilution for 0.1% DMSO:

  • Final Dilution (in Media):

    • Prepare a 1:1000 dilution of the 10 mM stock solution directly into the pre-warmed cell culture medium.

    • For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed medium.

    • Immediately cap and vortex gently to mix. This will give a final concentration of 10 µM this compound and 0.1% DMSO.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_key Key Considerations stock_prep 1. Dissolve this compound in 100% anhydrous DMSO (e.g., 10 mM) vortex 2. Vortex and/or sonicate until fully dissolved stock_prep->vortex aliquot 3. Aliquot into single-use tubes vortex->aliquot store 4. Store at -20°C or -80°C aliquot->store prewarm 5. Pre-warm cell culture medium to 37°C dilute 6. Perform final dilution of DMSO stock into pre-warmed medium (e.g., 1:1000) prewarm->dilute mix 7. Immediately vortex gently to ensure rapid mixing dilute->mix use 8. Use immediately in cell-based assay mix->use key1 • Use anhydrous DMSO key2 • Maintain final DMSO ≤ 0.5% key3 • Prepare aqueous dilutions fresh

Caption: Experimental workflow for the preparation of this compound working solutions.

rsv_inhibition_pathway RSV604 Mechanism of Action cluster_virus RSV Life Cycle cluster_outcome Outcome entry 1. Virus Entry transcription 2. Transcription & Replication (RNA-dependent RNA polymerase) entry->transcription n_protein 3. N Protein encapsidates new viral RNA genome transcription->n_protein assembly 4. Virus Assembly n_protein->assembly outcome Inhibition of viral RNA synthesis & Reduced infectivity of released virions release 5. Virus Release assembly->release rsv604 RSV604 rsv604->n_protein Binds to and inhibits N Protein function

References

Troubleshooting cell-line dependent potency of RSV604 racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the RSV604 racemate in their experiments. The information is tailored for researchers, scientists, and drug development professionals encountering variability in the compound's potency across different cell lines.

Troubleshooting Guide

This guide addresses common issues related to the cell-line dependent potency of the this compound in a question-and-answer format.

Question 1: We are observing significantly lower potency (higher EC50) of RSV604 in our cell line compared to published data. What could be the reason?

Answer:

The potency of RSV604 is known to be highly dependent on the cell line used for the antiviral assay.[1][2][3][4] This variability is primarily due to its dual mechanism of action:

  • Inhibition of viral RNA synthesis: This action is cell-type specific and is a major determinant of the compound's overall potency.[1][2][5]

  • Reduction of the infectivity of released virus: This effect is thought to be independent of the cell type.[2][5]

If you are observing lower than expected potency, it is likely that the cell line you are using is not permissive for RSV604's inhibitory effect on viral RNA synthesis. For instance, RSV604 shows high potency in HeLa and HEp-2 cells, but minimal activity in BHK-21 cells.[2][3]

To troubleshoot this, consider the following:

  • Cell Line Verification: Confirm the identity and characteristics of your cell line. Genetic drift and misidentification can lead to unexpected results.

  • Host Factor Dependence: The cell-line specific inhibition of RNA synthesis by RSV604 may be dependent on the presence or absence of specific host cell factors.[2] Your cell line may lack the necessary factors for this mechanism of action.

  • Assay-Specific Parameters: Review your experimental protocol. Factors such as the multiplicity of infection (MOI), incubation time, and the specific endpoint being measured can all influence the apparent potency.

Question 2: How can we confirm if the observed low potency in our cell line is due to the lack of inhibition of viral RNA synthesis?

Answer:

To determine if the reduced potency is due to a lack of effect on viral RNA synthesis, you can perform a quantitative reverse transcription PCR (qRT-PCR) to measure the levels of viral RNA in infected cells treated with RSV604.

Experimental Approach:

  • Infect your cell line with RSV in the presence of RSV604 at a concentration that is effective in a permissive cell line (e.g., HeLa).

  • As a positive control, use a permissive cell line (e.g., HeLa or HEp-2) in parallel.

  • Include a vehicle control (e.g., DMSO) for both cell lines.

  • At various time points post-infection, extract total RNA from the cells.

  • Perform qRT-PCR using primers specific for an RSV gene (e.g., the N gene) to quantify the amount of viral RNA.

Expected Results:

  • In Permissive Cells (e.g., HeLa): You should observe a significant reduction in viral RNA levels in RSV604-treated cells compared to the vehicle control.

  • In Your Test Cell Line: If RSV604 is not inhibiting viral RNA synthesis, you will see little to no difference in viral RNA levels between the RSV604-treated and vehicle-treated cells.

This experiment will directly assess the cell-type dependent mechanism of RSV604.

Question 3: Could the observed differences in potency be due to variations in compound uptake or stability in different cell lines?

Answer:

While this is a valid consideration for many compounds, studies have shown that the cell-line dependent activity of RSV604 is not due to differences in compound penetration or stability.[2] Liquid chromatography-mass spectrometry (LC-MS) analysis has demonstrated similar intracellular concentrations of RSV604 in both permissive (HeLa) and non-permissive (BHK-21) cell lines.

Therefore, it is less likely that compound bioavailability is the primary reason for the observed potency differences. The focus of your troubleshooting should remain on the intrinsic properties of the cell line and its interaction with the virus and the compound.

Frequently Asked Questions (FAQs)

What is the primary target of RSV604?

The primary target of RSV604 is the respiratory syncytial virus (RSV) nucleocapsid (N) protein.[5][6][7] RSV604 binds directly to the N protein, which is essential for viral replication and transcription.[1][5]

What is the mechanism of action of RSV604?

RSV604 has a dual mechanism of action:

  • It inhibits viral RNA synthesis in a cell-type dependent manner.[1][2][5]

  • It reduces the infectivity of the virus particles that are released from infected cells.[2][5]

Why is the S-enantiomer of the racemate more active?

The antiviral activity of the this compound is primarily attributed to the S-enantiomer.[8] Separation of the enantiomers has shown that the S-enantiomer is significantly more potent than the R-enantiomer.

Is RSV604 active against both RSV A and B subtypes?

Yes, RSV604 has been shown to be active against both A and B subtypes of RSV.[7][8]

What are some recommended cell lines for testing RSV604 potency?

Based on published data, the following cell lines are recommended:

  • High Potency: HeLa, HEp-2[2][3][4]

  • Low Potency (for comparative studies): BHK-21[2][3]

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) values for RSV604 in different cell lines.

Cell LineAssay TypeEC50 (µM)Reference
HeLaRSV ELISA~2[2][3][4]
HEp-2Plaque Reduction0.5 - 0.9[9][10]
HEp-2RSV ELISA1.7[6]
HEp-2XTT Assay (cell death)0.86[6]
BHK-21RSV ELISAMinimal Activity[2][3]

Experimental Protocols

1. Plaque Reduction Assay

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Materials:

    • Permissive cell line (e.g., HEp-2)

    • RSV stock of known titer

    • This compound

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Overlay medium (e.g., medium with 0.5% methylcellulose)

    • Fixative solution (e.g., 80% methanol)

    • Staining solution (e.g., 0.1% crystal violet)

    • 6-well or 12-well plates

  • Procedure:

    • Seed the plates with the host cells and grow to confluency.

    • Prepare serial dilutions of the this compound in cell culture medium.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.

    • Incubate the plates for 3-5 days at 37°C until plaques are visible.

    • Fix the cells with the fixative solution.

    • Stain the cells with the staining solution and wash to visualize the plaques.

    • Count the number of plaques in each well and calculate the EC50 value.

2. RSV ELISA

This protocol measures the inhibition of viral antigen expression in infected cells.

  • Materials:

    • Permissive cell line (e.g., HeLa or HEp-2)

    • RSV stock

    • This compound

    • 96-well plates

    • Primary antibody against an RSV protein (e.g., anti-RSV F protein)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1M H2SO4)

    • Plate reader

  • Procedure:

    • Seed the 96-well plates with host cells and incubate overnight.

    • Prepare serial dilutions of RSV604 in cell culture medium.

    • Add the compound dilutions to the cells.

    • Infect the cells with RSV at a specific MOI.

    • Incubate for 2-3 days at 37°C.

    • Fix the cells and permeabilize them.

    • Add the primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the EC50 value.

3. qRT-PCR for Viral RNA Quantification

This protocol quantifies the amount of viral RNA in infected cells.

  • Materials:

    • Infected cell samples (treated and untreated)

    • RNA extraction kit

    • Reverse transcriptase

    • qPCR master mix

    • Primers and probe specific for an RSV gene (e.g., N gene)

    • qRT-PCR instrument

  • Procedure:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA from the RNA.

    • Set up the qPCR reaction with the cDNA, qPCR master mix, primers, and probe.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data to determine the relative or absolute quantification of viral RNA in each sample.

Visualizations

RSV604_Mechanism_of_Action cluster_cell Host Cell cluster_inhibition RSV_entry RSV Entry Viral_RNA_Synthesis Viral RNA Synthesis RSV_entry->Viral_RNA_Synthesis Uncoating N_Protein N Protein Viral_RNA_Synthesis->N_Protein Virus_Assembly_Release Virus Assembly & Release N_Protein->Virus_Assembly_Release Released_Virus Released Virus (Reduced Infectivity) Virus_Assembly_Release->Released_Virus RSV604 RSV604 RSV604->Viral_RNA_Synthesis Inhibits (Cell-line dependent) RSV604->Virus_Assembly_Release Reduces Infectivity

Caption: Proposed dual mechanism of action of RSV604.

Antiviral_Potency_Workflow Start Start: Prepare Cell Culture Prepare_Compound Prepare Serial Dilutions of RSV604 Start->Prepare_Compound Infect_Cells Infect Cells with RSV (with/without compound) Prepare_Compound->Infect_Cells Incubate Incubate for 2-5 days Infect_Cells->Incubate Endpoint_Assay Perform Endpoint Assay Incubate->Endpoint_Assay Plaque_Assay Plaque Reduction Assay Endpoint_Assay->Plaque_Assay Plaque formation ELISA ELISA (Antigen Expression) Endpoint_Assay->ELISA Antigen levels qRT_PCR qRT-PCR (Viral RNA) Endpoint_Assay->qRT_PCR RNA levels Analyze_Data Analyze Data & Calculate EC50 Plaque_Assay->Analyze_Data ELISA->Analyze_Data qRT_PCR->Analyze_Data

Caption: Experimental workflow for assessing antiviral potency.

Troubleshooting_Tree Start Low RSV604 Potency Observed Check_Cell_Line Is the cell line known to be permissive (e.g., HeLa, HEp-2)? Start->Check_Cell_Line Perform_qRT_PCR Perform qRT-PCR to measure viral RNA synthesis Check_Cell_Line->Perform_qRT_PCR No Review_Protocol Review assay protocol for non-optimal parameters (MOI, incubation time, etc.) Check_Cell_Line->Review_Protocol Yes RNA_Inhibited Is RNA synthesis inhibited? Perform_qRT_PCR->RNA_Inhibited Consider_Host_Factors Low potency is likely due to lack of required host factors for RNA synthesis inhibition. Consider using a permissive cell line. RNA_Inhibited->Consider_Host_Factors No RNA_Inhibited->Review_Protocol Yes Use_Permissive_Line Use a recommended permissive cell line for your assay. Consider_Host_Factors->Use_Permissive_Line

Caption: Troubleshooting decision tree for low RSV604 potency.

References

Optimizing RSV604 racemate concentration for antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RSV604 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is RSV604 and what is its mechanism of action against Respiratory Syncytial Virus (RSV)?

RSV604 is a novel benzodiazepine compound that acts as a potent inhibitor of RSV replication.[1][2][3] Its primary mechanism of action is the inhibition of the viral nucleocapsid (N) protein, which is essential for viral RNA synthesis and replication.[1][4][5][6] Unlike fusion inhibitors, RSV604 is effective even when administered post-infection, targeting a step subsequent to viral entry.[1] In susceptible cell lines, RSV604 has a dual mechanism of action, inhibiting both RSV RNA synthesis and the infectivity of the released virus particles.[4][5]

Q2: I am observing lower than expected potency for RSV604 in my antiviral assay. What could be the reason?

The antiviral activity of RSV604 is known to be cell-line dependent.[4][5][7] Optimal potency is observed in cell lines such as HeLa and HEp-2, with EC50 values typically in the submicromolar to low micromolar range.[4][8] However, RSV604 shows minimal activity in BHK-21 cells.[4][8] This difference in potency is not due to variations in compound penetration into the cells but is linked to the compound's ability to inhibit viral RNA synthesis in a cell-type-specific manner.[4][8] Ensure you are using a susceptible cell line for your assays.

Q3: Should I use the racemic mixture or a specific enantiomer of RSV604?

The antiviral activity of this chemical series is associated with the S-enantiomer.[1] The initial racemic mixture, identified as A-33903, showed moderate activity.[1] Subsequent separation of the enantiomers demonstrated that the S-enantiomer is the active form.[1] For optimal and consistent results, it is highly recommended to use the isolated S-enantiomer of RSV604 in your experiments.

Q4: What is the recommended concentration range for RSV604 in cell-based assays?

The effective concentration (EC50) of RSV604 can vary depending on the assay format and the RSV strain used. However, a general starting point for dose-response experiments is a concentration range from 0.1 µM to 10 µM. As detailed in the table below, EC50 values are typically in the sub-micromolar to low micromolar range.

Q5: How should I prepare and store my RSV604 stock solutions?

RSV604 is a white powder that is stable at room temperature.[1] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[9] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[4] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[4]

Q6: Is RSV604 cytotoxic?

RSV604 generally exhibits a good therapeutic ratio, with low cytotoxicity observed at effective antiviral concentrations.[1] The 50% cytotoxic concentration (CC50) is typically greater than 50 µM in HEp-2 cells.[10] However, it is always recommended to perform a cytotoxicity assay in parallel with your antiviral experiments to determine the CC50 in your specific cell line and under your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no antiviral activity Cell Line: You are using a non-permissive cell line (e.g., BHK-21).[4][8]Switch to a susceptible cell line such as HeLa or HEp-2.[4][8]
Compound Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of RSV604 from a new vial. Ensure proper storage at -20°C or -80°C in aliquots.[4]
Incorrect Enantiomer: You may be using the racemic mixture or the inactive enantiomer.Confirm that you are using the active S-enantiomer of RSV604.[1]
High variability in results Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable virus replication and compound efficacy.Ensure a homogenous cell suspension and consistent seeding density in all wells of your assay plates.
Pipetting Errors: Inaccurate pipetting of the compound or virus can introduce significant variability.Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision.
Observed Cytotoxicity High Compound Concentration: The concentrations of RSV604 used may be too high for your specific cell line.Perform a dose-response cytotoxicity assay (e.g., XTT or MTS assay) to determine the CC50 of RSV604 in your cell line. Use concentrations well below the CC50 for your antiviral assays.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is non-toxic, typically below 0.5%.[2] Include a solvent control in your experiments.

Data Presentation

Table 1: Summary of RSV604 In Vitro Activity

Assay TypeCell LineRSV Strain(s)EC50 (µM)CC50 (µM)Reference
Plaque ReductionHEp-2RSS, Long, A2, B0.5 - 0.9>50[1]
Plaque Reduction-40 Clinical Isolates0.8 ± 0.2-[1]
XTT AssayHEp-2RSS0.86>50[1][9]
Cell ELISAHEp-2RSS1.7-[1]
RSV ELISAHeLaA2~2>25[8]
RSV ELISAHEp-2A2~2>25[8]
RSV ELISABHK-21A2>25>25[8]

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of RSV604 in culture medium.

  • Overlay: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.6% agarose) containing the different concentrations of RSV604.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formaldehyde and stain with a crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of RSV604 that reduces the number of plaques by 50%.

XTT Cell Viability/Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and can be used to assess both antiviral activity (by measuring the inhibition of virus-induced cell death) and cytotoxicity.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate.

  • Treatment:

    • Antiviral Assay: Infect cells with RSV and simultaneously treat with serial dilutions of RSV604. Include virus-only and cell-only controls.

    • Cytotoxicity Assay: Treat uninfected cells with the same serial dilutions of RSV604.

  • Incubation: Incubate the plates for 4-6 days at 37°C.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis:

    • Antiviral EC50: Calculate the concentration of RSV604 that results in a 50% protection from virus-induced cell death.

    • Cytotoxicity CC50: Calculate the concentration of RSV604 that reduces the viability of uninfected cells by 50%.

Visualizations

RSV604_Mechanism_of_Action cluster_host_cell Host Cell RSV RSV Virion Entry Viral Entry RSV->Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication & Transcription Uncoating->Replication Assembly Virion Assembly Replication->Assembly N_protein Nucleocapsid (N) Protein Release Progeny Virus Release Assembly->Release N_protein->Replication Essential for RSV604 RSV604 RSV604->Replication Inhibits RSV604->N_protein Targets

Caption: Mechanism of action of RSV604 in inhibiting RSV replication.

Experimental_Workflow cluster_assays Assay Readout start Start seed_cells Seed susceptible cells (e.g., HEp-2, HeLa) start->seed_cells prepare_compound Prepare serial dilutions of RSV604 seed_cells->prepare_compound infect_cells Infect cells with RSV seed_cells->infect_cells treat_cells Add RSV604 dilutions to cells prepare_compound->treat_cells infect_cells->treat_cells incubate Incubate for specified duration treat_cells->incubate plaque_assay Plaque Reduction Assay incubate->plaque_assay xtt_assay XTT Assay (Antiviral & Cytotoxicity) incubate->xtt_assay elisa Cell-based ELISA incubate->elisa analyze Data Analysis: Calculate EC50 & CC50 plaque_assay->analyze xtt_assay->analyze elisa->analyze end End analyze->end

Caption: General experimental workflow for evaluating RSV604 antiviral activity.

References

Preventing precipitation of RSV604 racemate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of RSV604 racemate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is RSV604 and why is its solubility a concern?

A1: RSV604 is an inhibitor of the respiratory syncytial virus (RSV) replication, targeting the nucleocapsid (N) protein.[1][2] It is a benzimidazole derivative with poor aqueous solubility, which can lead to precipitation in experimental assays, affecting the accuracy and reproducibility of results.[3] The therapeutic potential of RSV604 has been noted to be limited by its solubility.[3]

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: this compound is a white powder.[3] While its aqueous solubility is very low, it is soluble in several organic solvents. The table below summarizes the available solubility data.

SolventSolubility
Aqueous Media< 0.1 mg/mL
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL - 100 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:20)0.04 mg/mL

Q3: How is RSV604 typically prepared for in vitro experiments?

A3: For in vitro assays, a common practice is to prepare a concentrated stock solution of RSV604 in 100% DMSO. This stock solution is then serially diluted to the final desired concentration in the aqueous assay medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (e.g., 0.5%) to avoid solvent-induced artifacts.[3]

Q4: Can adjusting the pH of the aqueous solution improve the solubility of this compound?

Q5: What types of excipients can be used to enhance the solubility of this compound?

A5: For poorly soluble compounds like RSV604, several types of excipients can be considered to improve aqueous solubility. These include:

  • Co-solvents: Water-miscible organic solvents such as ethanol or polyethylene glycols (PEGs) can be used in small percentages in the final aqueous solution.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can help solubilize hydrophobic compounds by forming micelles.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[5][9]

Troubleshooting Guides

Problem: My this compound precipitates when I add it to my aqueous buffer.

Potential Cause Suggested Solution
Low intrinsic solubility Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mg/mL). Perform serial dilutions in the aqueous buffer to reach the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
pH of the buffer If your experiment allows, try adjusting the pH of the buffer to a more acidic range (e.g., pH 5-6). First, test the stability and activity of your system at the new pH without the compound.
Insufficient solubilizing agents Consider the addition of a co-solvent or excipient. Start with low concentrations and optimize based on your experimental needs. (See table below for suggestions).

Table of Suggested Starting Concentrations for Solubilizing Agents

Agent Suggested Starting Concentration Considerations
Ethanol1-5% (v/v)May affect cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Can increase the viscosity of the solution.
Tween® 800.01-0.1% (v/v)May interfere with certain biological assays.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMGenerally well-tolerated in cell-based assays.

Problem: My RSV604 solution is initially clear but becomes cloudy over time.

Potential Cause Suggested Solution
Metastable solution The initial clear solution may be supersaturated. Prepare fresh solutions immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Temperature effects Solubility can be temperature-dependent. Ensure all components are at a stable, consistent temperature during preparation and use. Avoid freeze-thaw cycles of aqueous solutions.
Interaction with other components Other components in your buffer system may be causing the precipitation. Prepare a simplified buffer to test for compatibility.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Assays

Objective: To prepare a working solution of this compound for in vitro experiments with minimal precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, DMEM)

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or approximately 25.7 mM).

    • Ensure the powder is completely dissolved by gentle vortexing or sonication. This stock solution can be stored at -20°C for several months.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, you may need to perform one or more intermediate dilutions of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer to achieve the final desired concentration.

    • Crucially, the final concentration of DMSO should be kept as low as possible, ideally ≤ 0.5% (v/v), to minimize solvent effects on the experiment.

    • Mix immediately and thoroughly by gentle inversion or pipetting.

    • Use the final working solution immediately after preparation.

Protocol 2: Small-Scale Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Add a small, known amount of this compound powder to a microcentrifuge tube (an amount that is expected to be in excess of its solubility).

  • Add a defined volume of the aqueous buffer to the tube.

  • Mix the suspension thoroughly for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of RSV604 in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).

  • The measured concentration represents the solubility of RSV604 in that specific buffer.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution for Assay A Weigh RSV604 Powder B Dissolve in 100% DMSO (e.g., 10 mg/mL) A->B C High-Concentration Stock B->C D Add Stock to Aqueous Buffer C->D Dilute E Vortex/Mix Gently D->E F Final Working Solution (≤ 0.5% DMSO) E->F G Perform Experiment F->G Use Immediately

Caption: Experimental workflow for preparing an this compound working solution.

troubleshooting_logic Start Precipitation Observed? PrepMethod Used DMSO Stock Method? Start->PrepMethod Yes LowDMSO Final DMSO ≤ 0.5%? PrepMethod->LowDMSO Yes UseFresh Prepare Fresh/Use Immediately PrepMethod->UseFresh No AdjustpH Adjust Buffer pH LowDMSO->AdjustpH Yes LowDMSO->UseFresh No AddExcipient Add Co-solvent/Excipient AdjustpH->AddExcipient Still Precipitates Success Solution Stable AdjustpH->Success Soluble AddExcipient->Success Soluble UseFresh->Success

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway RSV RSV Virion HostCell Host Cell RSV->HostCell Enters Replication Viral Replication & Transcription HostCell->Replication N_Protein Nucleocapsid (N) Protein Replication->N_Protein Requires NewVirions New Virions Replication->NewVirions Inhibition Inhibition N_Protein->Inhibition RSV604 RSV604 RSV604->N_Protein Inhibition->Replication

Caption: Mechanism of action of RSV604.

References

Addressing limited therapeutic ratio of RSV604 racemate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the limited therapeutic ratio of the RSV604 racemate in their experiments.

Troubleshooting Guides & FAQs

Question 1: We are observing limited efficacy and/or high cytotoxicity with our batch of RSV604. What could be the underlying issue?

Answer: A common issue with RSV604 is the use of its racemic mixture. The antiviral activity of this compound is stereospecific, with the S-enantiomer being the potent inhibitor of RSV replication, while the R-enantiomer is significantly less active.[1][2][3][4][5] The presence of the less active R-enantiomer in a 1:1 ratio in the racemate can contribute to a lower overall potency and potentially to off-target effects, thus limiting the therapeutic ratio. For optimal results, it is crucial to use the isolated S-enantiomer, which is referred to as RSV604 in most literature.[1][3]

Question 2: How does the activity of the this compound compare to its individual enantiomers?

Answer: The S-enantiomer of RSV604 is the biologically active component. An early racemic mixture, designated A-33903, showed moderate anti-RSV activity.[1][3] Upon separation of the isomers, it was demonstrated that the antiviral activity was associated with the S-enantiomer.[1][3] The R-enantiomer is considered to be less active.[2][4][5] Therefore, the racemate is expected to have roughly half the potency of the pure S-enantiomer, assuming the R-enantiomer is completely inactive and does not interfere with the S-enantiomer's activity.

Question 3: What is the mechanism of action of the active S-enantiomer of RSV604?

Answer: RSV604, the S-enantiomer, is a novel inhibitor of Respiratory Syncytial Virus (RSV) that targets the viral nucleocapsid (N) protein.[1][6][7][8][9] The N protein is essential for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is critical for viral replication and transcription.[6][7][10] By binding to the N protein, RSV604 inhibits viral RNA synthesis and reduces the infectivity of the released virus particles.[8][10][11] This mechanism of action is distinct from many other RSV inhibitors that target viral fusion.[1]

Question 4: What experimental approaches can we use to isolate the active S-enantiomer from the racemate?

Answer: Chiral separation techniques are necessary to isolate the S-enantiomer from the racemic mixture. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that differentially interacts with the two enantiomers, allowing for their separation. While specific protocols for RSV604 are proprietary, a general approach would be to screen different chiral columns and mobile phase compositions to achieve baseline separation of the S- and R-enantiomers. Another reported method for a related benzodiazepine involved the formation of diastereomeric amides with a chiral auxiliary (like phenylalanine), separation of these diastereomers by conventional chromatography, and subsequent removal of the chiral auxiliary to yield the pure enantiomer.[4]

Question 5: How can we confirm the improved therapeutic ratio of the S-enantiomer compared to the racemate?

Answer: To confirm the improved therapeutic ratio, you should perform parallel in vitro experiments comparing the racemate and the isolated S-enantiomer. This would involve:

  • Antiviral Potency Assays: Determine the 50% effective concentration (EC50) of each compound against RSV in a suitable cell line (e.g., HEp-2, HeLa) using methods like a plaque reduction assay or an enzyme-linked immunosorbent assay (ELISA) to measure the reduction in viral antigen synthesis.[1][12]

  • Cytotoxicity Assays: Determine the 50% cytotoxic concentration (CC50) for each compound in the same cell line in the absence of the virus. Assays like the XTT assay, which measures inhibition of RSV-induced cell death, or standard cell viability assays (e.g., MTT, CellTiter-Glo) can be used.[1][10]

  • Therapeutic Index (TI) Calculation: The TI is calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50). A higher TI for the S-enantiomer would experimentally confirm its improved therapeutic ratio.

Data Presentation

Table 1: Comparative in vitro Activity of this compound and Enantiomers
CompoundTargetAntiviral Potency (EC50)Cytotoxicity (CC50)Therapeutic Index (TI = CC50/EC50)
RSV604 (S-enantiomer) RSV Nucleoprotein (N)0.5 - 0.9 µM (Plaque Reduction Assay)[1][12]> 50 µM (Limited by solubility)[1]> 58[1]
A-33903 (Racemate) RSV Nucleoprotein (N)Moderately active (less potent than S-enantiomer)[1][3]> 50 µM[3]Lower than S-enantiomer
R-enantiomer RSV Nucleoprotein (N)Less active than S-enantiomer[2][4][5]Not explicitly reportedNot applicable due to low activity

Experimental Protocols

Plaque Reduction Assay for Antiviral Potency (EC50 Determination)
  • Objective: To determine the concentration of the compound required to reduce the number of viral plaques by 50%.

  • Methodology:

    • Seed a suitable cell line (e.g., HEp-2 cells) in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the test compounds (this compound and S-enantiomer).

    • Infect the confluent cell monolayers with a known titer of RSV (e.g., 100 plaque-forming units per well).

    • After a 1-2 hour adsorption period, remove the viral inoculum.

    • Overlay the cells with a medium (e.g., MEM) containing 0.5% methylcellulose and the various concentrations of the test compounds.

    • Incubate the plates for 4-5 days at 37°C in a CO2 incubator until plaques are visible.

    • Fix the cells with a solution of formalin and stain with a crystal violet solution.

    • Count the number of plaques in each well. The EC50 is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).[1][12]

XTT Assay for Cytotoxicity (CC50 Determination)
  • Objective: To measure the cytotoxic effect of the compound on the host cells.

  • Methodology:

    • Seed HEp-2 cells in 96-well plates at a density of 5 x 10^3 cells per well and incubate for 24 hours.[1]

    • Add serial dilutions of the test compounds to the wells (in the absence of virus).

    • Incubate the plates for the same duration as the antiviral assay (e.g., 3-6 days).

    • Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well.

    • Incubate for a further 4-6 hours to allow for the conversion of XTT to a formazan product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.[1]

Visualizations

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Action for Racemate cluster_3 Comparative Analysis cluster_4 Outcome A Start: Limited Therapeutic Ratio Observed (Low Potency / High Cytotoxicity) B Is the compound a racemic mixture? A->B C Verify compound source and purity. Confirm use of isolated S-enantiomer. B->C  No   D Perform Chiral Separation (e.g., Chiral HPLC) B->D  Yes   E Isolate S-enantiomer and R-enantiomer D->E F Conduct Parallel Assays: - Antiviral Potency (EC50) - Cytotoxicity (CC50) E->F G Compare Racemate vs. S-enantiomer F->G H Does S-enantiomer show higher Therapeutic Index? G->H I Problem Solved: Proceed with S-enantiomer for experiments. H->I  Yes   J Further Investigation Needed: - Re-evaluate assay conditions - Assess compound stability H->J  No  

Caption: Troubleshooting workflow for addressing the limited therapeutic ratio of RSV604.

Mechanism of Action of RSV604 (S-enantiomer)

Caption: Mechanism of action of RSV604 targeting the RSV Nucleoprotein (N).

References

Generation and characterization of RSV resistant mutants to RSV604 racemate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers generating and characterizing Respiratory Syncytial Virus (RSV) mutants resistant to the antiviral compound RSV604. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is RSV604 and what is its mechanism of action?

A1: RSV604 is an experimental small-molecule inhibitor of RSV replication, belonging to the benzodiazepine class of compounds.[1][2] Its primary target is the highly conserved viral nucleocapsid (N) protein, which is essential for viral RNA encapsidation, replication, and transcription.[1][3][4] RSV604 has a dual mechanism of action: it inhibits viral RNA synthesis and also reduces the infectivity of newly released virus particles.[4][5][6] It is important to note that its effect on viral RNA synthesis has been shown to be cell-line dependent.[5][7]

Q2: How are RSV604-resistant mutants generated in the laboratory?

A2: RSV604-resistant mutants are typically generated by subjecting a wild-type RSV strain to continuous selective pressure. This is achieved by serially passaging the virus in a susceptible cell line (e.g., HEp-2 cells) in the presence of gradually increasing concentrations of RSV604. The process generally starts with a sub-inhibitory concentration (e.g., 0.5x EC₅₀) and the concentration is doubled or kept constant at each passage until a virus population that can replicate efficiently at high drug concentrations emerges.[8] This process can be slow, potentially requiring eight or more passages.[2]

Q3: What specific genetic mutations are associated with resistance to RSV604?

A3: Sequencing of resistant mutants has consistently identified amino acid substitutions in the viral N protein.[1][8] Commonly reported mutations include:

  • L139I

  • I129L

  • I120L

  • N105D

A double mutant, I129L-plus-L139I, has been shown to confer a high level of resistance (>20-fold).[8] These mutations are located within a region of the N protein (amino acids 121-160) that is believed to be crucial for maintaining its structural stability.[1][8]

Q4: My resistance selection experiment is failing (all cells die or no virus grows). What am I doing wrong?

A4: This is a common issue. Consider the following:

  • Initial Drug Concentration: Starting with too high a concentration of RSV604 can completely inhibit viral replication, preventing the selection of any mutants. Ensure you start at a sub-inhibitory concentration (e.g., 0.5x the EC₅₀ for the wild-type virus).

  • Increment of Drug Concentration: Increasing the drug concentration too rapidly between passages can kill off emerging mutant populations before they are sufficiently amplified. A gradual increase (e.g., keeping the concentration constant for a passage before doubling) is recommended.[8]

  • Multiplicity of Infection (MOI): A low MOI (e.g., 0.01) is recommended to allow for multiple rounds of replication, which increases the probability of mutations arising.[8]

  • Cell Health: Ensure your cell monolayers are healthy and confluent at the time of infection. Unhealthy cells can lead to inconsistent results.

Q5: I have identified mutations in the N gene. How do I confirm they cause resistance?

A5: The definitive way to confirm that a specific mutation causes resistance is through reverse genetics.[1][8] This involves introducing the identified mutation(s) into an infectious cDNA clone of the wild-type virus. The resulting recombinant virus is then rescued and its susceptibility to RSV604 is tested phenotypically (e.g., via a plaque reduction assay) and compared to the wild-type virus. A significant increase in the EC₅₀ value for the recombinant mutant confirms the role of the mutation in conferring resistance.[8]

Q6: Do RSV604-resistance mutations affect the virus's fitness?

A6: Based on available in vitro studies, the mutations conferring resistance to RSV604 do not appear to significantly impair the virus's replicative fitness. The growth kinetics of engineered resistant mutants have been shown to be similar to that of the wild-type virus in cell culture.[2][8]

Q7: How does resistance to RSV604 work if the mutations don't prevent the drug from binding to the N protein?

A7: This is an intriguing aspect of RSV604 resistance. Studies have shown that key resistance mutations, such as L139I and I129L, do not significantly reduce the binding affinity of RSV604 to the N protein in vitro.[4][5] This suggests that the mechanism of resistance is not based on preventing drug-target engagement. The mutations may instead allosterically alter the N protein's conformation or its interaction with other viral or host proteins, thereby bypassing the inhibitory effect of the bound drug. Further structural studies are needed to fully elucidate this mechanism.[4][5]

Quantitative Data Summary

The following tables summarize the phenotypic resistance profile of various recombinant RSV mutants to RSV604.

Table 1: Antiviral Activity of RSV604 Against Wild-Type and Mutant RSV Strains

Virus StrainAmino Acid Substitution(s) in N ProteinRSV604 EC₅₀ (µM)Fold Increase in Resistance
Wild-Type (WT)None0.96 ± 0.041.0
N105D mutantN105D4.78 ± 0.935.0
I120L mutantI120L6.03 ± 0.506.3
L139I mutantL139I6.70 ± 0.807.0
I129L/L139I mutantI129L and L139I>20>20

Data are presented as means ± standard deviation from three separate plaque reduction assays. Data sourced from Chapman et al., 2007.[2][8]

Experimental Protocols

1. Protocol: Generation of RSV604-Resistant Mutants by Serial Passage

This protocol describes the selection of resistant viruses by passaging RSV in the presence of increasing drug concentrations.

  • Materials: HEp-2 cells, RSV stock (e.g., strain RSS), cell culture medium, RSV604, DMSO.

  • Procedure:

    • Seed HEp-2 cells in 6-well plates to form a confluent monolayer.

    • Infect the cells with wild-type RSV at a low Multiplicity of Infection (MOI) of 0.01.

    • For the first passage, add RSV604 to the culture medium at a concentration of 0.5x its predetermined EC₅₀. As a control, passage the virus in parallel with the vehicle (DMSO) alone.

    • Incubate the infected cells until the cytopathic effect (CPE) reaches approximately 80-90%.

    • Harvest the virus by scraping the cells into the medium, freeze-thawing the suspension three times, and clarifying the supernatant by low-speed centrifugation. This is Passage 1 virus.

    • Use the harvested virus from Passage 1 to infect fresh HEp-2 cell monolayers.

    • For Passage 2, either maintain the same RSV604 concentration or double it. The decision to increase the concentration should be based on the observed CPE; if CPE is robust, increase the concentration.

    • Repeat steps 4-7 for subsequent passages, gradually increasing the RSV604 concentration.

    • After several passages (e.g., 8-10), test the viral population for resistance using a plaque reduction assay. A significant increase in EC₅₀ compared to the DMSO-passaged control indicates the selection of a resistant population.[8]

    • To isolate a clonal resistant virus, perform three rounds of plaque purification under an agarose overlay containing a selective concentration of RSV604.[8]

2. Protocol: Plaque Reduction Assay for EC₅₀ Determination

This assay quantifies the antiviral activity of a compound by measuring the reduction in viral plaques.

  • Materials: Confluent HEp-2 cell monolayers in 6-well plates, virus stock, serial dilutions of RSV604, agarose overlay medium.

  • Procedure:

    • Prepare serial dilutions of RSV604 in cell culture medium.

    • Remove the growth medium from the HEp-2 cell monolayers and infect with a dilution of RSV designed to produce 50-100 plaques per well.

    • Allow the virus to adsorb for 2 hours at 37°C.

    • Remove the viral inoculum and wash the monolayers gently.

    • Overlay the cells with 2 mL of agarose overlay medium containing the different concentrations of RSV604 (or DMSO for control wells).

    • Incubate the plates at 37°C until plaques are visible (typically 4-5 days).

    • Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.

    • Calculate the percentage of plaque reduction for each drug concentration relative to the DMSO control.

    • Determine the EC₅₀ value (the concentration of RSV604 that inhibits plaque formation by 50%) using non-linear regression analysis.

3. Protocol: Genotypic Characterization of Resistant Mutants

This protocol outlines the steps to identify the mutations responsible for resistance.

  • Procedure:

    • RNA Extraction: Infect a monolayer of HEp-2 cells with the plaque-purified resistant virus. Once CPE is widespread, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer for the N gene.[8]

    • PCR Amplification: Amplify the full coding sequence of the N gene from the cDNA using high-fidelity DNA polymerase and specific primers flanking the N gene.

    • Sequencing: Purify the PCR product and send it for Sanger sequencing. Sequence both the N gene from the resistant mutant and the parallel-passaged wild-type virus to identify specific nucleotide changes.

    • Sequence Analysis: Align the sequences and translate them to identify the amino acid substitutions in the resistant mutant compared to the wild-type control.

Diagrams and Workflows

experimental_workflow cluster_selection Resistant Mutant Selection cluster_characterization Characterization start Start: Wild-Type RSV Stock + HEp-2 Cells p1 Infect cells (MOI=0.01) + 0.5x EC50 RSV604 start->p1 p2 Harvest Virus (when CPE is 80-90%) p1->p2 p3 Re-infect fresh cells + Increase [RSV604] p2->p3 p_loop Repeat Passages (8-10 times) p3->p_loop p_loop->p3 Iterate end_selection Resistant Virus Population p_loop->end_selection plaque Plaque Purify (3 rounds) end_selection->plaque pheno Phenotypic Analysis: Plaque Reduction Assay (Determine EC50) plaque->pheno geno Genotypic Analysis: RNA -> RT-PCR -> Sequence N Gene plaque->geno reverse Confirmation: Reverse Genetics geno->reverse Confirms causality

Caption: Experimental workflow for generating and characterizing RSV604-resistant mutants.

mechanism_of_action cluster_wt Wild-Type RSV Inhibition cluster_mutant Resistance Mechanism rsv604_wt RSV604 n_protein_wt N Protein rsv604_wt->n_protein_wt Binds to inhibition_wt Inhibition of: 1. RNA Synthesis 2. Virion Infectivity n_protein_wt->inhibition_wt Leads to rsv604_mut RSV604 n_protein_mut Mutated N Protein (e.g., L139I) rsv604_mut->n_protein_mut Binding Unaffected bypass Functional Bypass of Inhibition n_protein_mut->bypass Allows for

Caption: Proposed mechanism of RSV604 action and resistance.

troubleshooting_guide start Problem: Resistance Selection Fails q1 Are all cells dying (even in early passages)? start->q1 a1_yes Action: Reduce initial [RSV604] to <= 0.5x EC50 q1->a1_yes Yes a1_no No q1->a1_no q2 Is there no CPE and no viral replication? a1_no->q2 a2_yes Action: 1. Check health of cell stock 2. Verify virus titer 3. Ensure low MOI q2->a2_yes Yes a2_no No q2->a2_no q3 Does resistance level (EC50) fail to increase over many passages? a2_no->q3 a3_yes Action: 1. Increase [RSV604] more gradually 2. Extend number of passages q3->a3_yes Yes

Caption: Troubleshooting guide for RSV604 resistance selection experiments.

References

Impact of DMSO concentration on RSV604 racemate activity and cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the RSV604 racemate in antiviral and cytotoxicity assays. The following information is designed to address common issues encountered during experimentation, with a specific focus on the impact of dimethyl sulfoxide (DMSO) concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving and testing RSV604?

A1: Based on published studies, RSV604 is typically dissolved in DMSO to create a stock solution.[1][2] For cell-based assays, this stock is further diluted in culture medium to a final DMSO concentration that is non-toxic to the cells. The most commonly reported final concentration of DMSO used in antiviral assays with RSV604 is 0.5%.[3][4] Some protocols have used up to 1% DMSO.[5] It is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls, to avoid solvent-induced effects on viral replication or cell viability.[6][7]

Q2: Can the concentration of DMSO affect the antiviral activity of RSV604?

A2: While specific studies on the direct impact of varying DMSO concentrations on RSV604 activity are not available, DMSO itself can influence viral replication.[6][7] At certain concentrations, DMSO has been reported to enhance the yield of some viruses, while at higher concentrations it can be inhibitory.[6] Therefore, it is critical to use a consistent and low concentration of DMSO (e.g., ≤0.5%) in your experiments to minimize any potential confounding effects on the observed antiviral activity of RSV604.

Q3: Is DMSO cytotoxic, and how can I account for its effects in my experiments?

A3: Yes, DMSO can be cytotoxic at higher concentrations. The cytotoxic effects are cell line-dependent. It is essential to determine the maximum non-toxic concentration of DMSO for your specific cell line. This is typically done by running a cytotoxicity assay with a range of DMSO concentrations in uninfected cells, in parallel with your main experiment.[8][9] Any reduction in cell viability observed in the compound-treated wells should be compared to the vehicle control (cells treated with the same concentration of DMSO without the compound) to distinguish between compound-induced and solvent-induced cytotoxicity.[10]

Q4: What is the mechanism of action of RSV604?

A4: RSV604 is a novel inhibitor of respiratory syncytial virus (RSV) that targets the viral nucleocapsid (N) protein.[11] By binding to the N protein, RSV604 inhibits viral RNA synthesis and the infectivity of the released virus particles.[11][12] This mechanism of action is distinct from many other anti-RSV compounds.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cytotoxicity observed in all wells, including controls. DMSO concentration is too high for the cell line being used.Determine the 50% cytotoxic concentration (CC50) of DMSO on your specific cell line. Ensure the final DMSO concentration in your assay is well below this value (typically ≤0.5%).
Inconsistent antiviral activity of RSV604 across experiments. 1. Inconsistent final DMSO concentration. 2. Variability in cell health or passage number. 3. Degradation of RSV604 stock solution.1. Prepare a master mix of media with the final DMSO concentration to ensure consistency. 2. Use cells within a consistent passage number range and ensure they are healthy and evenly seeded. 3. Aliquot and store the RSV604 stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
Lower than expected antiviral activity of RSV604. 1. Sub-optimal final DMSO concentration affecting compound solubility or viral replication. 2. Use of a cell line where RSV604 has lower potency.[11]1. While keeping the final DMSO concentration low, ensure it is sufficient to maintain RSV604 solubility. A final concentration of 0.5% is a good starting point.[3] 2. Be aware that the potency of RSV604 can be cell-line dependent.[11] Consider testing in a different cell line (e.g., HEp-2 or HeLa) where its activity has been well-characterized.
Precipitation of RSV604 in the culture medium. Poor solubility of RSV604 at the tested concentration.RSV604 is sparingly soluble in aqueous buffers.[2] To improve solubility, first dissolve the compound in 100% DMSO to make a concentrated stock solution, and then dilute it in the culture medium.[2] Ensure thorough mixing after dilution.

Quantitative Data Summary

Table 1: Antiviral Activity of RSV604

CompoundVirus Strain(s)Cell LineAssay TypeEC50 (µM)Final DMSO ConcentrationReference
RSV60440 clinical isolates (A & B)HEp-2Plaque Reduction0.8 ± 0.2Not specified[3]
RSV604RSS, Long, A2, BHEp-2Plaque Reduction0.5 - 0.9Not specified[14]
RSV604RSV-induced cell deathHEp-2XTT Assay0.860.5%[3][14]
RSV604Viral antigen synthesisHEp-2Cell ELISA1.70.5%[3][14]
This compoundRSV strainsNot specifiedNot specifiedLess potent than S-isomerNot specified[13][15]

Table 2: Cytotoxicity of RSV604

CompoundCell LineAssay TypeCC50 (µM)Final DMSO ConcentrationReference
RSV604HEp-2XTT Assay>500.5%[3]

Experimental Protocols

General Antiviral Activity Assay (CPE Reduction)

This protocol is a generalized procedure based on common practices for evaluating antiviral compounds.

  • Cell Seeding: Seed a suitable cell line (e.g., HEp-2) in 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound from a concentrated stock solution in DMSO. Further dilute these in cell culture medium to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 0.5%).

  • Infection: Remove the growth medium from the cells and infect with RSV at a multiplicity of infection (MOI) that causes an approximately 80% cytopathic effect (CPE) after 5-6 days.

  • Treatment: Immediately after infection, add the prepared compound dilutions to the respective wells. Include a virus control (cells with virus and DMSO vehicle) and a cell control (cells with DMSO vehicle, no virus).

  • Incubation: Incubate the plates for 5-6 days at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability: Determine cell viability using a colorimetric method such as the XTT or MTS assay.[3][16]

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity Assay

This assay should be run in parallel with the antiviral activity assay.[8][10]

  • Cell Seeding: Seed the same cell line at the same density as for the antiviral assay in a separate 96-well plate.

  • Compound Treatment: Prepare and add the same serial dilutions of the this compound (with the same final DMSO concentrations) to the uninfected cells. Include a cell control with only the DMSO vehicle.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (5-6 days).

  • Assessment of Cell Viability: Measure cell viability using the same method as the antiviral assay (e.g., XTT or MTS).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental_Workflow Experimental Workflow: Assessing DMSO Impact on RSV604 Activity cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare RSV604 Stock in 100% DMSO B Prepare Serial Dilutions of RSV604 A->B F Add RSV604 Dilutions with Corresponding DMSO Controls B->F C Prepare Media with Varying Final DMSO% (0.1% to >1%) C->F D Seed Cells (e.g., HEp-2) in 96-well Plates E Infect Cells with RSV (for Antiviral Assay) D->E E->F G Incubate for 5-6 Days F->G H Measure Cell Viability (e.g., XTT Assay) G->H I Calculate EC50 and CC50 for each DMSO% H->I J Compare Results to Identify Optimal DMSO Concentration I->J

Caption: Workflow for evaluating the effect of DMSO concentration on RSV604 activity.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Vehicle Is high cytotoxicity seen in the DMSO vehicle control wells? Start->Check_Vehicle Check_Compound Is cytotoxicity significantly higher in compound wells than vehicle control? Check_Vehicle->Check_Compound No High_DMSO Conclusion: DMSO concentration is likely too high for the cell line. Check_Vehicle->High_DMSO Yes Compound_Toxicity Conclusion: The observed effect is likely due to compound cytotoxicity. Check_Compound->Compound_Toxicity Yes Action_DMSO Action: Titrate DMSO to find the maximum non-toxic concentration. High_DMSO->Action_DMSO Action_Compound Action: Proceed with data analysis, accounting for compound's intrinsic cytotoxicity. Compound_Toxicity->Action_Compound

References

Best practices for handling and storing RSV604 racemate to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing RSV604 racemate to maintain its stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound is a white powder that is stable at room temperature.[1] For long-term storage, it is recommended to store the powder at -20°C.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powder in 100% DMSO to the desired concentration. If you observe any precipitation, gentle warming or sonication can be used to aid dissolution.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C. Under these conditions, the solution is expected to be stable for at least one to two years, respectively.[2]

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous solutions?

A5: Specific stability data in aqueous solutions is limited. However, benzodiazepines can undergo hydrolysis, particularly in acidic or basic conditions. It is advisable to prepare fresh dilutions in aqueous buffers for your experiments and use them on the same day. The optimal pH for the stability of the target virus, RSV, is near neutral (pH 7-8), and the virus is prone to aggregation below pH 6.[3] It is reasonable to assume that maintaining a near-neutral pH would also be beneficial for the stability of the compound in your experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The compound may have come out of solution during freezing.Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use.
Inconsistent or lower than expected antiviral activity. 1. Degradation of the compound: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light). 2. Incorrect concentration: Error in weighing the compound or in serial dilutions. 3. Cell line variability: RSV604 has shown cell-line-dependent activity.[4]1. Use a fresh aliquot of the stock solution. Prepare new dilutions for each experiment. 2. Re-weigh a fresh sample of the compound and prepare a new stock solution. Verify dilution calculations. 3. Ensure you are using a cell line in which RSV604 has been previously validated for activity (e.g., HEp-2, HeLa).[5]
High background cytotoxicity in cell-based assays. 1. High concentration of DMSO: The final concentration of DMSO in the cell culture medium may be too high. 2. Compound-induced toxicity: The concentration of this compound may be in the cytotoxic range for the specific cell line.1. Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your cells (typically ≤0.5%). 2. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line and work below this concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder)Room TemperatureShort-term
-20°CLong-term
Stock Solution (in DMSO)-20°CUp to 1 year[2]
-80°CUp to 2 years[2]

Note: The stability of this compound in solution is dependent on the solvent and storage conditions. The data in Table 1 is based on manufacturer recommendations. Specific quantitative stability data for this compound over extended periods in various solvents is not publicly available.

Experimental Protocols

In Vitro Plaque Reduction Assay for RSV Inhibition

This protocol is a standard method to determine the antiviral activity of this compound against Respiratory Syncytial Virus (RSV).

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • DMEM supplemented with 2% FBS and 0.6% agarose

  • RSV stock (e.g., RSS strain)

  • This compound stock solution in DMSO

  • 6-well plates

  • Formaldehyde (10% solution)

  • Methylene blue staining solution

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., 0.5%).

  • Infection:

    • When cells are confluent, remove the growth medium.

    • Infect the cell monolayers with RSV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well).

    • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Treatment:

    • After the 2-hour incubation, remove the virus inoculum.

    • Overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and the prepared dilutions of this compound. Include a virus-only control (with DMSO vehicle) and a cell-only control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 10% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers with methylene blue solution.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_vis Incubation & Visualization cluster_analysis Data Analysis start Start prep_cells Seed HEp-2 cells in 6-well plates start->prep_cells prep_compound Prepare serial dilutions of this compound start->prep_compound infect Infect cell monolayers with RSV (2 hours) prep_cells->infect treat Overlay with agarose medium containing RSV604 dilutions prep_compound->treat infect->treat incubate Incubate for 5 days treat->incubate fix_stain Fix with formaldehyde and stain with methylene blue incubate->fix_stain count Count plaques fix_stain->count analyze Calculate % plaque reduction and determine EC50 count->analyze end End analyze->end

Caption: Experimental workflow for the in vitro RSV plaque reduction assay.

troubleshooting_workflow cluster_check1 Initial Checks cluster_action1 Corrective Actions 1 cluster_check2 Concentration & Dilution cluster_action2 Corrective Actions 2 cluster_check3 Experimental Parameters cluster_action3 Corrective Actions 3 start Inconsistent/Low Antiviral Activity check_storage Was the stock solution stored correctly (-20°C/-80°C, protected from light)? start->check_storage check_thaw Were aliquots subjected to repeated freeze-thaw cycles? check_storage->check_thaw Yes use_fresh Use a fresh, properly stored aliquot check_storage->use_fresh No check_thaw->use_fresh Yes check_dilution Are you confident in the accuracy of your dilutions? check_thaw->check_dilution No end Problem Resolved use_fresh->end check_stock Could there be an error in the initial stock concentration? check_dilution->check_stock Yes prepare_fresh_dilutions Prepare fresh serial dilutions check_dilution->prepare_fresh_dilutions No prepare_new_stock Prepare a new stock solution from solid compound check_stock->prepare_new_stock No check_cell_line Is the cell line known to be susceptible to RSV604's effects? check_stock->check_cell_line Yes prepare_fresh_dilutions->end prepare_new_stock->end validate_cell_line Validate with a positive control or switch to a recommended cell line (e.g., HEp-2, HeLa) check_cell_line->validate_cell_line No check_cell_line->end Yes validate_cell_line->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Mitigating Off-Target Effects of RSV604 Racemate in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of the RSV604 racemate in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is RSV604 and what is its primary mechanism of action?

A1: RSV604 is an experimental antiviral compound that inhibits the replication of the respiratory syncytial virus (RSV).[1][2] It functions by targeting the viral nucleocapsid (N) protein, which is essential for the encapsidation of the viral RNA genome and for the function of the viral RNA polymerase complex.[1][3] The antiviral activity of the this compound is primarily attributed to its (S)-enantiomer.[1][4]

Q2: What are off-target effects and why are they a concern when using RSV604?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its designated target. For RSV604, this means interactions with host cell proteins rather than the viral N protein. These effects are a concern because they can lead to misinterpretation of experimental data, unexpected cytotoxicity, or confounding biological responses that are not related to the inhibition of RSV replication.

Q3: Is there any known information about potential off-target effects of RSV604?

A3: RSV604 belongs to the benzodiazepine class of compounds.[1][2] Benzodiazepines are well-known to interact with gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system. While direct binding of RSV604 to GABA-A receptors has not been explicitly reported in the available literature, its chemical structure suggests a potential for such off-target interactions, particularly in cell lines of neuronal origin or those expressing GABA-A receptors.

Q4: How does the racemic nature of RSV604 contribute to potential off-target effects?

A4: RSV604 is often used as a racemic mixture, containing both the (S)- and (R)-enantiomers. The antiviral activity is predominantly associated with the (S)-enantiomer.[1][4] The (R)-enantiomer is less active against RSV but may still interact with host cell proteins, contributing to the overall off-target profile and potential cytotoxicity of the racemate.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Antiviral Activity

You observe variable EC50 values for RSV604 across different cell lines or experiments.

Possible Cause: Cell-line dependent activity of RSV604.

Troubleshooting Steps:

  • Confirm Cell Line Susceptibility: The antiviral activity of RSV604 has been shown to be cell-line dependent. For instance, it is potent in HeLa and HEp-2 cells but shows minimal activity in BHK-21 cells.[3] It is crucial to first establish a dose-response curve in your specific cell line to determine the effective concentration range.

  • Use a Positive Control: Include a well-characterized RSV inhibitor with a different mechanism of action (e.g., a fusion inhibitor) to ensure the assay system is working correctly.

  • Standardize Viral Input: Ensure the multiplicity of infection (MOI) is consistent across experiments, as this can influence the apparent potency of the inhibitor.

Issue 2: Observed Cytotoxicity at or Near the Effective Antiviral Concentration

You are observing significant cell death or morphological changes in your host cells at concentrations required for antiviral efficacy.

Possible Cause: Off-target effects of one or both enantiomers of RSV604.

Troubleshooting Steps:

  • Determine the Cytotoxicity Profile (CC50): Perform a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) in the absence of virus to determine the 50% cytotoxic concentration (CC50) of the this compound in your specific cell line. Published data indicates a CC50 of >50 µM in HEp-2 cells.[5]

  • Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a critical measure of the therapeutic window of an antiviral compound. A higher SI value indicates a greater separation between cytotoxic and antiviral concentrations.

  • Use the Purified (S)-Enantiomer: Since the antiviral activity resides in the (S)-enantiomer, using the purified form may allow for a reduction in the total compound concentration needed for efficacy, thereby minimizing the contribution of the less active (R)-enantiomer to off-target effects and cytotoxicity.

  • Employ a "Rescue" Experiment: If possible, use a recombinant RSV that expresses a resistant N protein mutant. If the observed cytotoxicity is due to an off-target effect, it will persist even when the on-target antiviral activity is abolished.

Issue 3: Phenotype Does Not Align with Known On-Target Effects

You observe a cellular phenotype (e.g., changes in signaling pathways, gene expression) that is not readily explained by the inhibition of RSV replication.

Possible Cause: Off-target engagement of host cell proteins by RSV604.

Troubleshooting Steps:

  • Use a Structurally Unrelated RSV N Protein Inhibitor: If another inhibitor targeting the N protein with a different chemical scaffold produces the same antiviral effect but not the secondary phenotype, this suggests the phenotype is an off-target effect of RSV604.

  • Test the Inactive (R)-Enantiomer: If available, test the (R)-enantiomer of RSV604 in your assay. If it produces the same phenotype in the absence of significant antiviral activity, this is strong evidence of an off-target effect.

  • Consider Benzodiazepine-Related Off-Targets: Given the benzodiazepine scaffold of RSV604, consider if the observed phenotype could be related to the modulation of GABA-A receptors or other known targets of this class of drugs. This is particularly relevant in neuronal cell models.

  • Perform a Time-of-Addition Assay: This can help to distinguish between effects on early vs. late stages of the viral life cycle. Off-target effects may have a different temporal profile compared to the on-target antiviral effect.

Data Summary

Table 1: In Vitro Activity and Cytotoxicity of RSV604

ParameterCell LineValueReference
EC50 (Antiviral) HEp-20.5 - 1.7 µM[6]
HeLa~2 µM[3]
BHK-21Minimal Activity[3]
CC50 (Cytotoxicity) HEp-2>50 µM[5]
Binding Affinity (Kd) RSV N Protein1.6 µM[6]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay.

  • Compound Preparation: Prepare a serial dilution of the this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).

  • Treatment: Add the compound dilutions to the cells and incubate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTS, MTT, or a reagent that measures ATP content like CellTiter-Glo) and follow the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the CC50 value.

Protocol 2: On-Target vs. Off-Target "Rescue" Experiment
  • Cell Lines: Use two cell lines: one for wild-type RSV infection and another for infection with a recombinant RSV strain known to be resistant to RSV604 (due to mutations in the N protein).

  • Infection and Treatment: Infect both cell lines with their respective viruses and treat with a dose-range of the this compound.

  • Endpoint Measurement: At the end of the experiment, measure both the antiviral effect (e.g., plaque reduction, viral RNA quantification) and the phenotype of interest (e.g., cytotoxicity, reporter gene activity).

  • Interpretation:

    • On-target effect: The antiviral effect will be observed in the wild-type virus-infected cells but not in the resistant virus-infected cells.

    • Off-target effect: The secondary phenotype will be observed in both cell lines, regardless of the virus's sensitivity to the compound.

Visualizations

On_Target_vs_Off_Target cluster_compound This compound cluster_cellular_effects Cellular Effects S-enantiomer S-enantiomer On-Target Effect On-Target Effect S-enantiomer->On-Target Effect Binds to RSV N Protein (Antiviral Activity) Off-Target Effect Off-Target Effect S-enantiomer->Off-Target Effect Potential binding to host proteins R-enantiomer R-enantiomer R-enantiomer->Off-Target Effect Potential binding to host proteins

Caption: On-target vs. potential off-target effects of RSV604 enantiomers.

Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed q1 Is the phenotype observed with a structurally different N inhibitor? start->q1 a1_yes Likely On-Target Effect of N Protein Inhibition q1->a1_yes Yes a1_no Suspected Off-Target Effect q1->a1_no No q2 Does the inactive (R)-enantiomer reproduce the phenotype? a1_no->q2 a2_yes Confirmed Off-Target Effect q2->a2_yes Yes a2_no Further Investigation Needed q2->a2_no No

Caption: Workflow for distinguishing on-target from off-target effects.

References

Adjusting experimental protocols for the racemic nature of RSV604

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RSV604. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on considerations arising from the compound's development from a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What is RSV604 and what is its mechanism of action?

RSV604 is a potent, cell-permeable inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It is a benzodiazepine derivative that targets the viral nucleocapsid (N) protein.[1][4] The proposed mechanism of action involves the inhibition of both viral RNA synthesis and the infectivity of newly released virus particles.[5][6][7] This post-entry inhibition makes it an attractive candidate for antiviral therapy.[1]

Q2: Is RSV604 a racemic mixture? How does this affect my experiments?

While the initial lead compound in this chemical series, A-33903, was a racemic mixture, RSV604 is the isolated and optimized (S)-enantiomer .[1][8] Early studies demonstrated that the antiviral activity resided predominantly in the (S)-enantiomer.[1][9]

For your experiments, it is crucial to:

  • Confirm the stereochemistry of your supplied RSV604. Reputable vendors should provide the specific enantiomer.

  • Use a consistent source of the compound throughout your studies to ensure reproducibility.

  • Consider the inactive (R)-enantiomer as a potential negative control in certain mechanistic studies to demonstrate the stereospecificity of the antiviral effect.

Q3: What are the expected potency (EC50) values for RSV604?

The half-maximal effective concentration (EC50) of RSV604 is typically in the sub-micromolar to low micromolar range. However, it's important to note that the potency of RSV604 can be cell-line dependent.[5][6][10]

Assay TypeCell LineRSV Strain(s)Reported EC50 (µM)
Plaque ReductionHEp-2RSS, Long, A2, B0.5 - 0.9[1][2]
Plaque Reduction(40 clinical isolates)A and B subtypes0.8 ± 0.2 (average)[1]
XTT (cell viability)HEp-2Not specified0.86[2]
Cell ELISA (antigen)HEp-2Not specified1.7[2]
Human Airway Epithelial (HAE) cellsrgRSV (GFP-expressing)Not specified~1.0 - 2.0[1]

Q4: What is the binding affinity of RSV604 to the RSV N protein?

Surface plasmon resonance (SPR) studies have determined the binding affinity (Kd) of RSV604 to the recombinant RSV N protein.

MethodAnalyteLigandReported Kd (µM)
Surface Plasmon Resonance (SPR)Recombinant RSV N proteinRSV6041.6 ± 0.4[7]

Interestingly, RSV604-resistant mutations in the N protein (L139I and I129L) did not significantly alter the binding affinity of RSV604 in these in vitro binding assays.[7]

Troubleshooting Guide

Problem 1: I am observing lower than expected potency for RSV604 in my cell-based assays.

  • Cell Line Dependence: The antiviral activity of RSV604 is known to be cell-line dependent.[5][6][10] For example, it shows potent activity in HeLa and HEp-2 cells but minimal activity in BHK-21 cells.[6][10] Ensure you are using a susceptible cell line. If you must use a different cell line, consider including a control compound with known activity in that line, such as the L-protein inhibitor AZ-27.[6]

  • Compound Integrity: Verify the purity and integrity of your RSV604 stock. Improper storage or multiple freeze-thaw cycles could lead to degradation.

  • Assay Conditions:

    • Multiplicity of Infection (MOI): While RSV604's EC50 is only slightly affected by changes in MOI, very high viral loads could overwhelm the inhibitor.[1]

    • Time of Addition: RSV604 is most effective when added during or shortly after viral infection, consistent with its post-entry mechanism of action.[1] Time-of-addition experiments can help optimize your protocol.

Problem 2: My in vivo experiments are not showing the expected efficacy.

  • Pharmacokinetics: RSV604 has faced challenges in clinical development due to suboptimal pharmacokinetic properties, making it difficult to achieve sufficient drug exposure.[9] It is crucial to perform pharmacokinetic studies in your animal model to ensure that plasma and, more importantly, lung tissue concentrations are maintained above the in vitro EC90.

  • Racemization in vivo: Although you are starting with the active (S)-enantiomer, it is good practice to assess for in vivo racemization, where the active enantiomer may convert to the inactive (R)-enantiomer.[11] This can be done by developing a chiral analytical method for plasma and tissue samples.

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • HEp-2 cells

  • RSV (e.g., A2 or Long strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • 0.6% Agarose

  • RSV604

  • Crystal Violet solution

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with RSV at a concentration that yields 50-100 plaques per well.

  • After a 2-hour adsorption period, remove the inoculum.

  • Overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and serial dilutions of RSV604.

  • Incubate for 4-5 days until plaques are visible.

  • Fix the cells with 10% formalin.

  • Remove the agarose overlay and stain the cells with crystal violet.

  • Count the plaques and calculate the EC50 value.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and can be used to determine the ability of a compound to protect cells from virus-induced death.

Materials:

  • HEp-2 cells

  • RSV

  • DMEM with 10% FBS

  • XTT labeling reagent

  • Electron-coupling reagent

Procedure:

  • Seed HEp-2 cells in 96-well plates.

  • Infect the cells with RSV and simultaneously add serial dilutions of RSV604.

  • Include uninfected cell controls and infected, untreated controls.

  • Incubate for 5-6 days.

  • Add the XTT labeling mixture to each well and incubate for 4 hours.

  • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm).

  • Calculate cell viability relative to controls to determine the EC50.

Cell-Based ELISA for Viral Antigen

This assay quantifies the amount of viral protein expressed within infected cells.

Materials:

  • HEp-2 cells

  • RSV

  • RSV604

  • Mouse anti-RSV monoclonal antibody

  • HRP-conjugated rabbit anti-mouse secondary antibody

  • OPD (o-phenylenediamine dihydrochloride) substrate

Procedure:

  • Seed HEp-2 cells in 96-well plates.

  • Infect cells with RSV and treat with serial dilutions of RSV604.

  • Incubate for 3 days.

  • Fix the cells and permeabilize them.

  • Incubate with a primary antibody against an RSV protein (e.g., N protein).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Add the OPD substrate and stop the reaction with sulfuric acid.

  • Measure the absorbance at 490 nm.

  • Calculate the reduction in viral antigen expression to determine the EC50.

Visualizations

RSV_Lifecycle_and_RSV604_MOA cluster_host_cell Host Cell Virus_Entry 1. Virus Entry (Attachment & Fusion) Uncoating 2. Uncoating Virus_Entry->Uncoating Replication_Transcription 3. RNA Replication & Transcription Uncoating->Replication_Transcription Protein_Synthesis 4. Protein Synthesis Replication_Transcription->Protein_Synthesis Assembly 5. Assembly Replication_Transcription->Assembly N_Protein N Protein Protein_Synthesis->Assembly Budding 6. Budding & Release Assembly->Budding RSV_Virion_New Released Virion Budding->RSV_Virion_New New Virion RSV604_Inhibition1 RSV604 Inhibition: Blocks RNA Synthesis RSV604_Inhibition1->Replication_Transcription RSV604_Inhibition2 RSV604 Inhibition: Reduces Infectivity of Released Virus RSV604_Inhibition2->Budding N_Protein->Replication_Transcription Essential for RNP complex RSV_Virion RSV Virion RSV_Virion->Virus_Entry

Caption: RSV lifecycle and the dual mechanisms of action of RSV604.

Racemic_Compound_Workflow Start Start with Racemic Mixture (e.g., A-33903) Separate Separate Enantiomers (e.g., Chiral Chromatography) Start->Separate Test_Activity Test Antiviral Activity of Each Enantiomer Separate->Test_Activity Identify_Eutomer Identify Active Enantiomer (Eutomer - S-enantiomer) Test_Activity->Identify_Eutomer Optimize Lead Optimization of Active Enantiomer Identify_Eutomer->Optimize Final_Compound Final Compound (e.g., RSV604) Optimize->Final_Compound

Caption: Workflow for developing a single enantiomer drug from a racemate.

References

Validation & Comparative

RSV604 Racemate vs. S-enantiomer: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereochemistry and antiviral activity of the respiratory syncytial virus (RSV) inhibitor, RSV604, reveals the critical role of the S-enantiomer in its mechanism of action. This guide provides a comparative analysis of the RSV604 racemate versus its S-enantiomer, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.

The initial discovery identified the racemic compound A-33903 as a moderate inhibitor of respiratory syncytial virus (RSV) replication. Subsequent chiral separation and analysis demonstrated that the antiviral properties were predominantly associated with the S-enantiomer.[1] This led to the optimization and development of RSV604, the isolated S-enantiomer, as a potent anti-RSV agent. While the racemate displays some activity, the S-enantiomer is significantly more potent.[2][3]

Data Presentation: Quantitative Comparison

While a direct head-to-head quantitative comparison of the racemate and the S-enantiomer under identical experimental conditions is not extensively published, the available data consistently highlights the superior potency of the S-enantiomer (RSV604). The racemate is reported to be less potent than its S-isomer.[2] The following table summarizes the reported 50% effective concentration (EC50) values for the S-enantiomer, RSV604, against various RSV strains and in different cell lines.

CompoundTargetVirus Strain(s)Cell LineAssay TypeEC50 (µM)Reference
RSV604 (S-enantiomer) Nucleocapsid (N) ProteinRSV A & B clinical isolatesHEp-2Plaque Reduction0.8 (average)[4]
RSV604 (S-enantiomer) Nucleocapsid (N) ProteinRSV Long, A2, BHEp-2Plaque Reduction0.5 - 0.9[1]
RSV604 (S-enantiomer) Nucleocapsid (N) ProteinRSV A2HeLaRSV ELISA~2
Racemic A-33903 Nucleocapsid (N) ProteinFour laboratory strains of RSVNot specifiedNot specifiedModerate activity[1]

Mechanism of Action: Targeting the RSV Nucleocapsid Protein

RSV604 exerts its antiviral effect by targeting the viral nucleocapsid (N) protein.[1] The N protein is a crucial component of the RSV replication machinery, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both viral transcription (synthesis of viral mRNAs) and replication (synthesis of new viral genomes). By binding to the N protein, RSV604 is thought to interfere with these essential processes, thereby inhibiting viral replication.

RSV_Lifecycle_and_N_Protein_Target Extracellular Space Extracellular Space Viral Entry Viral Entry Extracellular Space->Viral Entry RSV Virion Budding Budding New Virion New RSV Virion Budding->New Virion Release

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of RSV604.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus and assessing the efficacy of antiviral compounds.

  • Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown to confluence.

  • Virus Dilution: A stock of RSV is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: The confluent cell monolayers are pre-incubated with various concentrations of the test compound (this compound or S-enantiomer) for a specified period.

  • Infection: The medium containing the compound is removed, and the cells are infected with the diluted virus for 1-2 hours.

  • Overlay: After the infection period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) mixed with the corresponding concentration of the test compound.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet or an antibody against an RSV protein), and the plaques are counted.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

XTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is used to assess the effect of the antiviral compound on the viability of the host cells, ensuring that the observed antiviral activity is not due to cytotoxicity.

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.

  • XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron coupling agent, is added to each well.

  • Incubation: The plates are incubated for a few hours. Metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Cell-Based ELISA for Viral Antigen Detection

This assay measures the amount of viral antigen produced in infected cells and is another method to quantify the antiviral activity of a compound.

  • Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

  • Compound Treatment: The infected cells are treated with different concentrations of the test compound.

  • Incubation: The plates are incubated to allow for viral replication and protein expression.

  • Cell Fixation: The cells are fixed with a suitable fixative (e.g., methanol).

  • Primary Antibody: The fixed cells are incubated with a primary antibody specific for an RSV protein (e.g., the N protein).

  • Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

  • Substrate Addition: A colorimetric substrate for the enzyme is added, which develops a colored product in proportion to the amount of bound enzyme.

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: The EC50 value is determined as the concentration of the compound that reduces the viral antigen signal by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of antiviral compounds like RSV604.

Antiviral_Screening_Workflow Start Start Compound_Library Compound Library (Racemates & Enantiomers) Start->Compound_Library Primary_Screening Primary Antiviral Screening (e.g., Cell-Based ELISA) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Lead_Optimization Lead Optimization (e.g., Chiral Separation, SAR) Selectivity_Index->Lead_Optimization Final_Candidate Final Candidate Selection (e.g., RSV604 S-enantiomer) Lead_Optimization->Final_Candidate

References

A Comparative Analysis of RSV604 Racemate and Ribavirin Efficacy Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the antiviral compounds RSV604 racemate and ribavirin against Respiratory Syncytial Virus (RSV). The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes. While most detailed investigations have focused on the more potent S-enantiomer of RSV604, this guide includes available information on the racemate and contextualizes the findings accordingly.

Quantitative Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of RSV604 and ribavirin have been evaluated in various in vitro models. The following table summarizes key quantitative data, primarily focusing on the S-enantiomer of RSV604, which is the antivirally active isomer, and comparing it with ribavirin. It is important to note that the racemic mixture of RSV604 has been reported to have moderate activity, approximately 2.5 times more active than ribavirin in a cell ELISA assay, while the S-enantiomer is significantly more potent[1].

ParameterRSV604 (S-enantiomer)RibavirinCell LineAssay TypeReference
EC50 0.5 - 0.9 µM10.5 - 11.2 µMHEp-2Plaque Reduction[1]
0.86 µM~40 µMHEp-2XTT (CPE)[2][3]
~1.0 µM>20 µMHuman Airway Epithelial (HAE) CellsGFP-expressing RSV[1]
CC50 >50 µM~75 µMHEp-2XTT[1][3]
Selectivity Index (SI) >58~6HEp-2(CC50/EC50)[1]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Mechanisms of Action

RSV604 and ribavirin inhibit RSV replication through distinct mechanisms, targeting different stages of the viral life cycle.

RSV604: This novel benzodiazepine derivative targets the RSV nucleocapsid (N) protein[1]. The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis[4][5][6]. By binding to the N protein, RSV604 inhibits both viral RNA synthesis and the infectivity of newly released virus particles. This post-entry mechanism of action makes it effective even when administered after the initial infection[1].

Ribavirin: As a broad-spectrum antiviral agent, ribavirin's mechanism of action against RSV is multifaceted and not fully elucidated. It is a guanosine analog that, once phosphorylated within the cell, is thought to interfere with viral RNA synthesis in several ways. These include inhibiting the viral RNA-dependent RNA polymerase, interfering with the capping of viral mRNA, and inducing mutations in the viral genome, leading to "error catastrophe"[7][8][9].

Below is a diagram illustrating the proposed mechanisms of action for both compounds.

Antiviral_Mechanisms Mechanisms of Action of RSV604 and Ribavirin against RSV cluster_RSV604 RSV604 cluster_Ribavirin Ribavirin RSV604 RSV604 N_Protein RSV Nucleocapsid (N) Protein RSV604->N_Protein Binds to RNA_Synth_Inhibition Inhibition of Viral RNA Synthesis N_Protein->RNA_Synth_Inhibition Infectivity_Reduction Reduced Infectivity of Progeny Virus N_Protein->Infectivity_Reduction Ribavirin Ribavirin RdRp_Inhibition Inhibition of RdRp Ribavirin->RdRp_Inhibition Capping_Inhibition Inhibition of Capping Ribavirin->Capping_Inhibition Error_Catastrophe Induction of Mutations (Error Catastrophe) Ribavirin->Error_Catastrophe RdRp Viral RNA-dependent RNA Polymerase (RdRp) mRNA_Capping Viral mRNA Capping RdRp_Inhibition->RdRp Capping_Inhibition->mRNA_Capping

Caption: Mechanisms of action of RSV604 and ribavirin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of RSV604 and ribavirin.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

  • Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown until they form a confluent monolayer.

  • Compound Preparation: A series of dilutions of the test compounds (this compound/enantiomer and ribavirin) are prepared in cell culture medium.

  • Virus Infection: The cell monolayers are washed, and then infected with a known amount of RSV (typically 50-100 plaque-forming units per well).

  • Compound Addition: After a 1-2 hour adsorption period, the virus inoculum is removed, and the cell monolayers are overlaid with a medium containing the different concentrations of the test compounds and a solidifying agent like methylcellulose or agarose to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

XTT Cytotoxicity Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability and determine the cytotoxicity of a compound.

  • Cell Seeding: HEp-2 cells are seeded in 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with medium only (blank) and cells with medium but no compound (cell control) are included.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days) at 37°C in a CO2 incubator.

  • XTT Reagent Preparation and Addition: The XTT labeling reagent is mixed with an electron-coupling reagent according to the manufacturer's instructions. A specific volume of this mixture is then added to each well.

  • Incubation with XTT: The plates are incubated for an additional 4-18 hours to allow for the conversion of the XTT tetrazolium salt to a formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative evaluation of antiviral compounds against RSV.

Antiviral_Testing_Workflow Comparative Antiviral Testing Workflow cluster_Efficacy Efficacy Testing cluster_Cytotoxicity Cytotoxicity Testing cluster_Analysis Data Analysis P1 Seed HEp-2 cells in 6-well plates P2 Infect cells with RSV P1->P2 P3 Add serial dilutions of RSV604 or Ribavirin P2->P3 P4 Overlay with semi-solid medium P3->P4 P5 Incubate and stain for plaques P4->P5 P6 Count plaques and calculate EC50 P5->P6 A1 Determine Selectivity Index (SI = CC50 / EC50) P6->A1 C1 Seed HEp-2 cells in 96-well plates C2 Add serial dilutions of RSV604 or Ribavirin C1->C2 C3 Incubate for 3-5 days C2->C3 C4 Add XTT reagent C3->C4 C5 Measure absorbance C4->C5 C6 Calculate cell viability and CC50 C5->C6 C6->A1

Caption: Workflow for antiviral efficacy and cytotoxicity testing.

Conclusion

The available in vitro data demonstrates that the S-enantiomer of RSV604 is a significantly more potent and selective inhibitor of RSV replication compared to ribavirin. Its novel mechanism of targeting the viral nucleocapsid protein presents a distinct advantage. While direct comparative data for the this compound is limited, initial findings suggest it is less potent than the isolated S-enantiomer but still shows greater activity than ribavirin in certain assays. The superior selectivity index of RSV604 (S-enantiomer) suggests a wider therapeutic window compared to ribavirin, which is known for its dose-limiting toxicities. These findings underscore the potential of N-protein inhibitors as a promising class of anti-RSV therapeutics. Further studies directly comparing the racemate with ribavirin would be beneficial for a complete preclinical assessment.

References

Head-to-Head Comparison: RSV604 Racemate and BMS-433771 in the Pursuit of an RSV Antiviral

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Respiratory Syncytial Virus (RSV), a common and potentially severe respiratory pathogen, researchers have explored numerous antiviral strategies. Among the small molecule inhibitors, RSV604 racemate and BMS-433771 have emerged as notable candidates, each with a distinct mechanism of action. This guide provides a comprehensive head-to-head comparison of these two compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This comparison guide delves into the preclinical data of this compound and BMS-433771, focusing on their antiviral potency, mechanism of action, and cellular targets. While both compounds demonstrate inhibitory activity against RSV, they operate at different stages of the viral life cycle. BMS-433771 is a potent fusion inhibitor, targeting the viral F protein and preventing entry into the host cell. In contrast, RSV604 acts post-entry, targeting the viral nucleocapsid (N) protein, a novel mechanism for anti-RSV compounds.[1][2] The data presented herein, compiled from various in vitro studies, aims to provide a clear, data-driven comparison to inform future research and development efforts.

Antiviral Potency and Efficacy

The in vitro antiviral activities of this compound and BMS-433771 have been evaluated in various cell-based assays. BMS-433771 consistently demonstrates high potency, with an average 50% effective concentration (EC50) of 20 nM against both group A and B viruses.[3] The antiviral activity of RSV604 is associated with its S enantiomer.[1] The optimized S enantiomer, RSV604, exhibits submicromolar activity, with EC50 values ranging from 0.5 to 0.9 μM in plaque reduction assays.[1]

CompoundTargetMechanism of ActionAssay TypeCell LineRSV StrainEC50Citation
This compound Nucleocapsid (N) ProteinPost-entry; Inhibition of viral replication/transcriptionPlaque ReductionHEp-2Long0.5 - 0.9 µM (S-enantiomer)[1]
XTT AssayHEp-2RSS, Long, A2, B0.86 µM (S-enantiomer)[4]
Cell ELISAHEp-2RSS, Long, A2, B1.7 µM (S-enantiomer)[4]
BMS-433771 Fusion (F) ProteinEntry inhibition; Prevents fusion of viral and host cell membranesViral Protein ExpressionHEp-2Long~20 nM[3]
Plaque ReductionHEp-2Long2 - 40 nM[3]
Cell Protection AssayHEp-2Long13 nM[3]

Mechanism of Action

The fundamental difference between this compound and BMS-433771 lies in their mechanism of action and viral target.

BMS-433771: A Potent Fusion Inhibitor

BMS-433771 targets the RSV fusion (F) protein, a critical component for viral entry into the host cell.[3][5] The F protein mediates the fusion of the viral envelope with the host cell membrane.[3] BMS-433771 inhibits this process, effectively blocking the virus from initiating infection.[3] This is further supported by time-of-addition experiments, which show that BMS-433771 is most effective when administered prior to or concurrently with viral infection.[6] Its inhibitory action extends to preventing cell-to-cell fusion (syncytium formation), a characteristic cytopathic effect of RSV infection.[3]

RSV604: A Novel Nucleocapsid Inhibitor

In contrast, RSV604 acts at a later stage of the viral life cycle. Its target is the highly conserved nucleocapsid (N) protein.[1][2] The N protein is essential for encapsidating the viral RNA genome, forming the ribonucleoprotein complex that serves as the template for viral transcription and replication.[1] By targeting the N protein, RSV604 disrupts these fundamental processes.[1] Time-of-addition studies have demonstrated that RSV604 retains its antiviral activity even when added up to 6 hours post-infection, confirming its post-entry mechanism of action.[6]

Visualizing the Mechanisms

To illustrate the distinct points of intervention of these two compounds, the following diagrams depict their respective signaling pathways.

BMS433771_Mechanism cluster_virus RSV Virion cluster_host Host Cell Viral Envelope Viral Envelope F Protein (pre-fusion) F Protein (pre-fusion) Host Cell Membrane Host Cell Membrane F Protein (pre-fusion)->Host Cell Membrane Binding Fusion & Entry Fusion Blocked F Protein (pre-fusion)->Fusion & Entry BMS-433771 BMS-433771 BMS-433771->F Protein (pre-fusion) Inhibits conformational change

Caption: Mechanism of action of BMS-433771.

RSV604_Mechanism cluster_host Infected Host Cell Cytoplasm Viral RNA Viral RNA Ribonucleoprotein\nComplex (RNP) Ribonucleoprotein Complex (RNP) Viral RNA->Ribonucleoprotein\nComplex (RNP) Encapsidation N Protein N Protein N Protein->Ribonucleoprotein\nComplex (RNP) Replication &\nTranscription Inhibited Ribonucleoprotein\nComplex (RNP)->Replication &\nTranscription RSV604 RSV604 RSV604->N Protein Inhibits function Plaque_Reduction_Workflow A Seed HEp-2 cells B Treat with compound & Infect with RSV A->B C Add semi-solid overlay B->C D Incubate (days) C->D E Fix, Stain & Count plaques D->E F Calculate EC50 E->F

References

Cross-Resistance Analysis of RSV604 Racemate Against Other RSV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of the respiratory syncytial virus (RSV) nucleoprotein (N) inhibitor, RSV604, with other classes of RSV inhibitors. The data presented is compiled from in vitro studies and is intended to inform antiviral development strategies by highlighting potential cross-resistance liabilities and identifying compounds with distinct resistance profiles.

Executive Summary

RSV604, a benzodiazepine derivative, effectively inhibits RSV replication by targeting the viral nucleoprotein, a critical component of the viral replication complex. Resistance to RSV604 is associated with specific mutations within the N protein. This guide demonstrates that while RSV604-resistant mutants exhibit cross-resistance to compounds within the same chemical series, they remain susceptible to RSV inhibitors with different mechanisms of action, such as fusion inhibitors. This lack of broad cross-resistance underscores the potential for combination therapies and the importance of targeting distinct viral functions to mitigate the impact of drug resistance.

Comparative In Vitro Efficacy and Resistance Profile

The following tables summarize the in vitro antiviral activity and resistance profiles of RSV604 and other selected RSV inhibitors against wild-type and inhibitor-resistant RSV strains.

Table 1: Antiviral Activity of RSV604 and Comparator Compounds against Wild-Type RSV

CompoundChemical ClassTargetRSV StrainAssay TypeEC50 (µM)Citation
RSV604 BenzodiazepineNucleoprotein (N)RSSPlaque Reduction0.5 - 0.9[1]
A2Plaque Reduction0.5 - 0.9[1][2]
BPlaque Reduction0.5 - 0.9[1][2]
40 Clinical Isolates (A and B)Plaque Reduction0.8 ± 0.2[1]
A-33903 BenzodiazepineNucleoprotein (N)RSSPlaque Reduction8.0[1]
A-57156 Not SpecifiedFusion (F) ProteinRSSPlaque Reduction0.004[1]
BMS-433771 ThiazolobenzimidazoleFusion (F) ProteinA2Plaque Reduction~0.02
Ribavirin Guanosine analogViral RNA Polymerase (indirect)LongXTT Assay13[1]

Table 2: Cross-Resistance Profile of RSV604-Resistant RSV Mutants

CompoundTargetEC50 against Wild-Type RSV (RSS strain, µM)EC50 against RSV604-Resistant Mutant (µM)Fold Increase in ResistanceCitation
RSV604 Nucleoprotein (N)0.8>40>50[1]
A-60445 (related benzodiazepine) Nucleoprotein (N)0.5>25>50[1]
A-64315 (related benzodiazepine) Nucleoprotein (N)0.3>25>83[1]
A-57156 (Fusion Inhibitor) Fusion (F) Protein0.0040.0051.25[1]
Ribavirin Viral RNA Polymerase (indirect)1312~1[1]

Table 3: Cross-Resistance Profile of A-33903-Resistant RSV Mutants

CompoundTargetEC50 against Wild-Type RSV (RSS strain, µM)EC50 against A-33903-Resistant Mutant (µM)Fold Increase in ResistanceCitation
A-33903 Nucleoprotein (N)8.032.04[1]
RSV604 Nucleoprotein (N)0.83.03.75[1]
A-60445 (related benzodiazepine) Nucleoprotein (N)0.52.55[1]
A-64315 (related benzodiazepine) Nucleoprotein (N)0.32.06.7[1]

Key Findings from Cross-Resistance Studies

  • High-level resistance to RSV604: In vitro selection with RSV604 resulted in a greater than 50-fold increase in the EC50 value, indicating the development of significant resistance.[1]

  • Cross-resistance within the same chemical class: RSV604-resistant mutants were also highly resistant to other benzodiazepine N-protein inhibitors from the same chemical series, such as A-60445 and A-64315.[1] Similarly, mutants selected with A-33903 showed cross-resistance to RSV604.[1] This suggests a similar mechanism of action and binding site for these compounds.

  • Lack of cross-resistance with other inhibitor classes: Crucially, RSV604-resistant mutants did not show cross-resistance to the fusion inhibitor A-57156 or the broad-spectrum antiviral ribavirin.[1] This indicates that the resistance mutations in the N protein do not confer resistance to inhibitors targeting different viral proteins or functions.

  • Resistance Mutations: Sequencing of RSV604-resistant viruses has identified mutations in the nucleocapsid (N) protein.[1] One such mutation, N:L139I, has been shown to confer an approximately 7-fold decrease in in vitro potency of RSV604.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is essential to visualize the viral replication cycle and the experimental procedures used to assess antiviral efficacy.

RSV_Replication_and_Inhibitor_Targets cluster_host_cell Host Cell cluster_inhibitors RSV Inhibitors Virus_Entry Virus Entry (Attachment & Fusion) Uncoating Uncoating & RNP Release Virus_Entry->Uncoating Replication_Transcription Viral RNA Replication & Transcription (RNP Complex) Uncoating->Replication_Transcription Protein_Synthesis Viral Protein Synthesis Replication_Transcription->Protein_Synthesis Assembly Virion Assembly Replication_Transcription->Assembly Protein_Synthesis->Assembly Budding Virion Budding & Release Assembly->Budding Fusion_Inhibitors Fusion Inhibitors (e.g., A-57156, BMS-433771) Fusion_Inhibitors->Virus_Entry Inhibit N_Protein_Inhibitors N-Protein Inhibitors (e.g., RSV604) N_Protein_Inhibitors->Replication_Transcription Inhibit Polymerase_Inhibitors Polymerase Inhibitors (e.g., Ribavirin) Polymerase_Inhibitors->Replication_Transcription Inhibit

Caption: RSV replication cycle and targets of different inhibitor classes.

Resistance_Selection_Workflow cluster_workflow In Vitro Resistance Selection Start Infect HEp-2 cells with wild-type RSV Culture Culture in presence of increasing concentrations of RSV604 Start->Culture Harvest Harvest virus when cytopathic effect (CPE) is observed Culture->Harvest Reinfect Reinfect fresh cells with harvested virus Harvest->Reinfect Repeat Repeat passaging Reinfect->Repeat Repeat->Culture Continue passaging Isolate Isolate resistant virus (e.g., by plaque purification) Repeat->Isolate Resistance confirmed Characterize Characterize resistant virus: - Sequencing (N gene) - Phenotypic assays (EC50) Isolate->Characterize End Resistant Virus Stock Characterize->End

Caption: Experimental workflow for in vitro selection of RSV604-resistant virus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-resistance studies.

Generation of Resistant Viral Mutants
  • Cell and Virus: HEp-2 cells are infected with a wild-type RSV strain (e.g., RSS) at a low multiplicity of infection (MOI) of 0.01.[1]

  • Compound Exposure: The infected cells are cultured in the presence of the inhibitor (e.g., RSV604) at an initial concentration of 0.5 times its EC50.[1]

  • Serial Passaging: The virus is harvested when 80-90% of the cell monolayer shows a cytopathic effect (CPE). This harvested virus is then used to infect fresh HEp-2 cells.[1] At each passage, the concentration of the inhibitor is either maintained or doubled.[1]

  • Isolation of Resistant Virus: This process of serial passaging is continued until a virus population that can replicate in the presence of high concentrations of the inhibitor is selected. Resistant viral clones are then often isolated by plaque purification in the presence of the inhibitor.[1]

  • Confirmation of Resistance: The resistance of the isolated virus is confirmed by comparing its susceptibility (EC50 value) to the inhibitor with that of the original wild-type virus using assays such as plaque reduction or cell-based ELISA.[1]

Plaque Reduction Assay
  • Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

  • Virus Dilution and Incubation: The virus (wild-type or resistant mutant) is diluted to a concentration that yields a countable number of plaques. The diluted virus is then incubated with serial dilutions of the test compound for a specified time.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., methylcellulose) and the corresponding concentration of the test compound.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control, is calculated.[1]

Cell-Based ELISA for Antiviral Activity
  • Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for viral antigen expression.

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access to intracellular viral antigens.

  • Antibody Incubation: The plates are incubated with a primary antibody specific for an RSV protein (e.g., F protein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of viral antigen, is measured using a plate reader.

  • EC50 Calculation: The EC50 value, the concentration of the compound that reduces the viral antigen signal by 50% compared to the virus-only control, is determined.

Conclusion

The available data strongly indicate that while resistance to RSV604 can be readily selected in vitro, this resistance is specific to its chemical class and does not extend to RSV inhibitors with different mechanisms of action, such as fusion inhibitors. This finding is encouraging for the development of future anti-RSV strategies, suggesting that combination therapy with inhibitors targeting different viral proteins could be a powerful approach to overcome the emergence of drug resistance. Further studies are warranted to evaluate the cross-resistance profile of RSV604 against a broader panel of RSV inhibitors, including those targeting the viral polymerase, to provide a more complete picture of its resistance landscape.

References

Comparative In Vitro Potency of RSV604 Racemate and Its Derivatives Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antiviral potency of the Respiratory Syncytial Virus (RSV) inhibitor RSV604 racemate and its derivatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.

RSV604 is a novel benzodiazepine derivative that has been investigated for its potent inhibitory activity against RSV.[1] It targets the viral nucleocapsid (N) protein, a crucial component for viral replication and transcription.[1][2] The development of RSV604 stemmed from a lead compound, A-33903, which was a racemic mixture. Subsequent optimization led to the identification of the S-enantiomer as the more active form, designated as RSV604.[3]

Comparative Potency of RSV604 and Related Compounds

The in vitro antiviral activity of this compound and its derivatives has been evaluated in various cell-based assays. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from these studies. Lower EC50 values indicate higher potency.

CompoundDescriptionAssay TypeCell LineRSV Strain(s)EC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference(s)
A-33903 Racemic precursor to RSV604Cell ELISAHEp-2Four laboratory strains~2.5x more active than Ribavirin>50Not specified[3]
XTT AssayHEp-2Four laboratory strainsModerate activity>50Not specified
RSV604 (S-enantiomer) Optimized S-enantiomerPlaque ReductionHEp-2RSS, Long, A2, B0.5 - 0.9>58>64 - >116
XTT AssayHEp-2Not specified0.86>50>58
Cell ELISAHEp-2Not specified1.7>50>29
RSV ELISAHeLaA2~2>50>25
RSV ELISAHEp-2A2~2>50>25
RSV ELISABHK-21A2Minimal activity>50Not applicable
Plaque ReductionVarious40 clinical isolates (A and B subtypes)0.8 ± 0.2Not specifiedNot specified
This compound Racemic mixtureNot specifiedNot specifiedStrains of RSVLess potent than the S-isomerNot specifiedNot specified
A-57400 Early derivativeNot specifiedNot specifiedNot specifiedImproved activity over A-33903Some growth inhibitory effects at 50 µMNot specified
Ribavirin Reference antiviralCell ELISAHEp-2Not specified~2.5x less active than A-33903Not specifiedNot specified

Mechanism of Action: Targeting the RSV Nucleoprotein

RSV604 exerts its antiviral effect by directly binding to the RSV nucleoprotein (N). The N protein is essential for the replication of the viral RNA genome. By binding to the N protein, RSV604 is proposed to inhibit viral RNA synthesis, thereby halting the production of new virus particles. This mechanism was confirmed through the generation of RSV mutants resistant to RSV604, which were found to have mutations in the gene encoding the N protein. Furthermore, in vitro binding assays have demonstrated a direct interaction between RSV604 and the purified N protein with a dissociation constant (Kd) of 1.6 µM.

cluster_virus RSV Life Cycle Virus_Entry Virus Entry Viral_RNA_Synthesis Viral RNA Synthesis (N Protein Dependent) Virus_Entry->Viral_RNA_Synthesis Virus_Assembly_Release Virus Assembly & Release Viral_RNA_Synthesis->Virus_Assembly_Release RSV604 RSV604 N_Protein N Protein RSV604->N_Protein Binds to N_Protein->Viral_RNA_Synthesis Inhibits

Mechanism of action of RSV604.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the in vitro potency of RSV604 and its derivatives.

Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus.

  • Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayer is infected with a known dilution of RSV.

  • Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.

  • Incubation: Plates are incubated for 4-5 days to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cell-Based ELISA (Enzyme-Linked Immunosorbent Assay)

This assay measures the reduction of viral antigen synthesis in infected cells.

  • Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

  • Compound Treatment: The test compound is added at various concentrations to the infected cells.

  • Incubation: The plates are incubated for 3 days.

  • Cell Lysis and Antigen Detection: The cells are lysed, and the presence of RSV antigens is detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Quantification: A substrate is added that produces a colorimetric signal in the presence of the enzyme. The absorbance is read using a plate reader.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the viral antigen signal by 50%.

XTT Assay for Cytopathic Effect (CPE) Inhibition

The XTT assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

  • Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells.

  • Incubation: Plates are incubated until significant CPE is observed in the virus control wells (typically 6 days).

  • XTT Reagent Addition: The XTT reagent is added to each well. Metabolically active (living) cells convert the XTT tetrazolium salt into a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured.

  • EC50 Calculation: The EC50 is the compound concentration that results in a 50% protection from virus-induced cell death.

The following diagram illustrates the general workflow for determining the in vitro potency of an antiviral compound.

cluster_workflow In Vitro Potency Assay Workflow cluster_assays Endpoint Assays Cell_Culture Seed Host Cells (e.g., HEp-2) Virus_Infection Infect Cells with RSV Cell_Culture->Virus_Infection Compound_Treatment Add Serial Dilutions of Test Compound Virus_Infection->Compound_Treatment Incubation Incubate for Specified Duration Compound_Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Quantify Infectivity ELISA Cell-Based ELISA Incubation->ELISA Measure Antigen CPE_Assay CPE Inhibition (XTT Assay) Incubation->CPE_Assay Assess Viability Data_Analysis Data Analysis & EC50 Calculation Plaque_Assay->Data_Analysis ELISA->Data_Analysis CPE_Assay->Data_Analysis

General workflow for in vitro potency testing.

References

Benchmarking RSV604 Racemate: A Comparative Guide to Current RSV Antiviral Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiviral agent RSV604 racemate against current therapeutic options for Respiratory Syncytial Virus (RSV). The following sections detail the mechanism of action, comparative antiviral activity, and the experimental protocols used to evaluate these compounds, offering a comprehensive resource for the scientific community.

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. Current antiviral treatment options are limited and possess notable drawbacks. RSV604, a novel small-molecule inhibitor, presents a promising alternative by targeting the viral nucleocapsid (N) protein, a distinct mechanism of action compared to existing therapies. This guide synthesizes available preclinical data to benchmark RSV604 against the standard-of-care and other investigational agents.

Mechanism of Action: A Novel Approach to RSV Inhibition

RSV604 represents a new class of RSV inhibitors that target the viral N protein. The N protein is crucial for viral replication; it encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral transcription and replication[1][2]. By binding to the N protein, RSV604 is thought to interfere with this encapsidation process, effectively halting viral replication[1][3]. This mechanism is distinct from currently approved therapies that primarily target viral entry or are non-specific.

In contrast, the approved antiviral ribavirin is a guanosine analog that exhibits broad-spectrum antiviral activity, but its precise mechanism against RSV is not fully elucidated and is thought to involve inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral RNA synthesis[4]. Palivizumab , a humanized monoclonal antibody, provides passive immunity by targeting the F protein on the surface of RSV, preventing viral entry into host cells. It is approved for prophylaxis in high-risk infants, not for treatment of active infection[5][6][7]. Other investigational agents, such as JNJ-53718678 , are fusion inhibitors that also target the F protein to block viral entry[6][8].

dot

RSV_Antiviral_Mechanisms cluster_0 Viral Entry cluster_1 Viral Replication Virus Virus Host_Cell Host_Cell Virus->Host_Cell Fusion Palivizumab Palivizumab Palivizumab->Virus Binds F protein JNJ-53718678 JNJ-53718678 JNJ-53718678->Virus Inhibits F protein Viral_RNA Viral_RNA RNP_Complex RNP_Complex Viral_RNA->RNP_Complex Encapsidation N_Protein N_Protein N_Protein->RNP_Complex RSV604 RSV604 RSV604->N_Protein Inhibits Ribavirin Ribavirin Ribavirin->RNP_Complex Inhibits RNA synthesis

Figure 1: Mechanisms of action for different RSV antiviral agents.

Comparative In Vitro Antiviral Activity

The antiviral potency of RSV604 has been evaluated against laboratory strains and clinical isolates of both RSV A and B subtypes. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication in vitro.

Table 1: Antiviral Activity of this compound Against Laboratory Strains of RSV

CompoundRSV StrainAssay TypeCell LineEC50 (µM)Reference
RSV604RSSPlaque ReductionHEp-20.5 - 0.9[9]
RSV604LongPlaque ReductionHEp-20.5 - 0.9[9]
RSV604A2Plaque ReductionHEp-20.5 - 0.9[9]
RSV604BPlaque ReductionHEp-20.5 - 0.9[9]
RSV604Average (40 clinical isolates)Plaque ReductionHEp-20.8 ± 0.2[3]

Table 2: Comparative Antiviral Activity of RSV604 and Other RSV Antivirals

CompoundTargetRSV Strain(s)Assay TypeCell LineEC50/IC50Reference
RSV604 N Protein A and B subtypes Plaque Reduction HEp-2 ~0.8 µM [3][9]
RibavirinIMPDHLongCPE InhibitionHeLa3.74 ± 0.87 µg/mL (~15.3 µM)[4]
RibavirinIMPDHVariousPlaque Reduction-1.38 - 5.3 µg/mL (~5.6 - 21.7 µM)[5]
JNJ-53718678F ProteinA2CPE InhibitionHeLa0.5 nM[10]
JNJ-53718678A and B subtypesCPE Inhibition-0.09–9.50 ng/mL (~0.18-19 nM)[11]
PalivizumabF ProteinA and B subtypesNeutralization-50- to 100-fold more potent than RSV IVIG[12]

Note: Direct comparison of EC50/IC50 values across different studies should be done with caution due to variations in experimental conditions, including cell lines, viral strains, and assay formats.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

dot

Plaque_Reduction_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_plaque_development Plaque Development and Visualization cluster_analysis Data Analysis Cell_Seeding Seed host cells (e.g., HEp-2) in multi-well plates Cell_Culture Incubate until a confluent monolayer is formed Cell_Seeding->Cell_Culture Infection Infect cell monolayers with the virus-compound mixture Cell_Culture->Infection Compound_Dilution Prepare serial dilutions of the test compound (e.g., RSV604) Incubation Incubate virus with compound dilutions Compound_Dilution->Incubation Virus_Preparation Prepare a known concentration of RSV Virus_Preparation->Incubation Incubation->Infection Overlay Add a semi-solid overlay (e.g., agarose) to restrict viral spread Infection->Overlay Incubation_Plaques Incubate for several days to allow plaque formation Overlay->Incubation_Plaques Fixation_Staining Fix and stain the cells (e.g., with crystal violet or immunostaining) Incubation_Plaques->Fixation_Staining Plaque_Counting Count the number of plaques in each well Fixation_Staining->Plaque_Counting EC50_Calculation Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration Plaque_Counting->EC50_Calculation

Figure 2: Generalized workflow for a plaque reduction assay.

Detailed Steps:

  • Cell Culture: Host cells permissive to RSV infection (e.g., HEp-2 or Vero cells) are seeded in multi-well plates and grown to confluency.

  • Compound Preparation: The antiviral compound is serially diluted to a range of concentrations.

  • Infection: The cell monolayers are infected with a standardized amount of RSV in the presence of the different concentrations of the antiviral compound. A control group with no compound is also included.

  • Overlay: After an incubation period to allow for viral entry, the infection medium is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of infected cells, known as plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet or using immunostaining for a viral antigen) to visualize the plaques. The number of plaques is counted for each compound concentration.

  • Data Analysis: The percentage of plaque reduction compared to the untreated control is calculated for each concentration. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Detailed Steps:

  • Cell Seeding: Similar to the plaque reduction assay, host cells are seeded in multi-well plates.

  • Infection and Treatment: Cells are infected with RSV in the presence of serial dilutions of the antiviral compound.

  • Incubation: The plates are incubated for a period sufficient to observe significant CPE in the untreated, virus-infected control wells.

  • Quantification of Cell Viability: Cell viability is assessed using a variety of methods, such as the MTT or XTT assay, which measure mitochondrial activity in living cells. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of CPE inhibition is calculated based on the difference in cell viability between treated and untreated infected cells. The EC50 value is determined from the dose-response curve.

In Vitro and In Vivo Models for RSV Antiviral Testing

The evaluation of RSV antivirals relies on a range of preclinical models to assess efficacy and safety.

In Vitro Models:

  • Cell Lines: Immortalized cell lines such as HEp-2 (human epidermoid carcinoma) and Vero (African green monkey kidney) are commonly used for initial screening and mechanism of action studies[13][14].

  • Primary Human Bronchial Epithelial Cells (WD-PBECs): These cells are cultured at an air-liquid interface to form a differentiated epithelium that closely mimics the in vivo target of RSV infection, providing a more physiologically relevant model[13].

In Vivo Models:

  • Cotton Rat: This is a semi-permissive model for RSV infection and is widely used for evaluating the efficacy of antiviral compounds and vaccines[15][16].

  • Mouse Model: While also semi-permissive, the availability of various inbred and transgenic strains makes the mouse model valuable for studying the immunological aspects of RSV infection and vaccine-enhanced disease[15][16].

  • Lamb Model: The neonatal lamb is a fully permissive model that develops clinical signs of respiratory disease similar to human infants, making it a highly relevant model for preclinical studies[10].

  • Non-human Primates: Chimpanzees are the only animal model that fully recapitulates human RSV disease, but their use is ethically and logistically challenging[15].

Conclusion

This compound demonstrates potent in vitro activity against a broad range of RSV strains, including both A and B subtypes. Its novel mechanism of action, targeting the highly conserved N protein, presents a potential advantage over existing therapies and may offer a higher barrier to resistance. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for the continued evaluation of RSV604 and other N-protein inhibitors as a promising new class of RSV antiviral therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Analysis of RSV nucleocapsid protein mutations conferring resistance to RSV604 racemate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antiviral resistance is paramount to developing durable and effective therapeutics. This guide provides a detailed comparison of Respiratory Syncytial Virus (RSV) nucleocapsid (N) protein inhibitors, with a focus on mutations conferring resistance to the clinical candidate RSV604 and its alternatives. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of the resistance landscape for this promising class of RSV inhibitors.

The RSV N protein is a highly conserved and essential component of the viral replication machinery, making it an attractive target for antiviral drug development.[1] By interfering with the N protein's function in encapsidating the viral RNA genome, these inhibitors can effectively halt viral replication.[1] However, as with any antiviral, the emergence of drug-resistant mutations poses a significant challenge. This guide delves into the specifics of resistance to the benzodiazepine inhibitor, RSV604, and compares it with a leading alternative, EDP-938, providing a valuable resource for the ongoing development of potent and resistance-resilient RSV N protein inhibitors.

Quantitative Analysis of Resistance Mutations

The antiviral efficacy of RSV N protein inhibitors is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of viral replication. The level of resistance conferred by a specific mutation is expressed as a "fold change" in EC50, calculated by dividing the EC50 of the inhibitor against the mutant virus by its EC50 against the wild-type (WT) virus. A higher fold change indicates a greater level of resistance.

The following tables summarize the quantitative data on mutations in the RSV nucleocapsid protein that confer resistance to RSV604 and the alternative inhibitor, EDP-938.

Table 1: RSV604 Resistance Mutations in the Nucleocapsid (N) Protein

MutationFold Increase in EC50 vs. Wild-TypeReference Strain
N105D5.0RSV A2
I129LNot specifiedNot specified
L139I7.0RSV A2
I129L + L139I>20RSV A2

Data compiled from published in vitro resistance studies.

Table 2: EDP-938 Resistance Mutations in the Nucleocapsid (N) Protein

MutationFold Decrease in Sensitivity vs. Wild-TypeReference StrainNotes
E112GNo significant resistance observedRSV-A Memphis 37Detected in a clinical challenge study, but did not confer resistance in vitro.[2][3]
L139I~10RSV-A Memphis 37Conferred low-level resistance and was associated with a modest reduction in viral fitness.[2][3]
M109K67RSV-AIdentified in in vitro resistance selection studies.
Q102L + M109TNot specifiedRSV-AIdentified in in vitro resistance selection studies.

Data from in vitro and clinical challenge studies highlight that while resistance to EDP-938 can be generated, it often comes at a fitness cost to the virus.[2][3]

Alternative Nucleocapsid Protein Inhibitors

While RSV604 and EDP-938 are the most extensively characterized N protein inhibitors with public resistance data, several other companies are developing compounds targeting the same protein. These include:

  • Zelicapavir (formerly EDP-938): Now under development by Pfizer following their acquisition of ReViral, this compound continues to be a leading candidate.[4]

  • JNJ-64417184: A non-nucleoside polymerase inhibitor from Janssen that was in development but has since been discontinued.[5][6]

  • TDI-8474: A novel N-protein inhibitor from a lesser-known company, with limited public information on its resistance profile.

The development landscape for RSV N protein inhibitors is active, and it is anticipated that more compounds with diverse resistance profiles will emerge from ongoing research and clinical trials.

Experimental Protocols

The identification and characterization of resistance mutations are crucial steps in the development of antiviral drugs. The following are detailed methodologies for key experiments cited in the analysis of RSV N protein inhibitor resistance.

In Vitro Selection of Resistant Mutants

This protocol outlines the process of generating RSV mutants with reduced susceptibility to an antiviral compound through serial passage in cell culture.

Materials:

  • HEp-2 or A549 cells

  • RSV stock (e.g., A2 strain)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Antiviral compound (e.g., RSV604)

  • 96-well and 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Infection: Seed HEp-2 cells in a 96-well plate and infect with RSV at a low multiplicity of infection (MOI) in the presence of serial dilutions of the antiviral compound.

  • Passage 1: After 3-5 days, or when cytopathic effect (CPE) is observed in the wells with the highest concentration of compound that still allows for viral replication, harvest the supernatant.

  • Subsequent Passages: Use the harvested virus to infect fresh HEp-2 cells in a new 96-well plate with a fresh gradient of the antiviral compound, typically starting at a concentration similar to the EC50 of the wild-type virus and gradually increasing in subsequent passages.

  • Plaque Purification: Once a resistant virus population emerges that can replicate at significantly higher concentrations of the compound, perform a plaque assay to isolate individual viral clones.

  • Stock Amplification: Amplify the plaque-purified resistant clones to generate a high-titer virus stock for further characterization.

  • Genotypic Analysis: Extract viral RNA from the resistant clones and perform RT-PCR followed by sequencing of the nucleocapsid (N) gene to identify mutations.

Plaque Reduction Neutralization Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Vero or HEp-2 cells

  • Wild-type and mutant RSV stocks

  • Cell culture medium

  • Antiviral compound

  • Overlay medium (e.g., medium containing 0.5% methylcellulose)

  • Fixing solution (e.g., 80% methanol)

  • Primary antibody against RSV (e.g., anti-F protein)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero or HEp-2 cells in multi-well plates and grow to confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a constant amount of virus (e.g., 50-100 plaque-forming units).

  • Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization:

    • Fix the cells with the fixing solution.

    • Incubate with the primary antibody, followed by the secondary antibody.

    • Add the substrate to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Reverse Genetics for Confirmation of Resistance Mutations

Reverse genetics is a powerful tool used to confirm that a specific mutation identified in a resistant virus is indeed responsible for the resistance phenotype.[6][7][8][9]

Materials:

  • Plasmids encoding the full-length RSV antigenome and the individual RSV proteins (N, P, M2-1, and L).

  • Site-directed mutagenesis kit.

  • BSR-T7/5 cells (stably expressing T7 RNA polymerase).

  • Transfection reagent.

  • HEp-2 cells for virus amplification.

Procedure:

  • Site-Directed Mutagenesis: Introduce the desired mutation(s) into the N gene of the plasmid carrying the full-length RSV antigenome using a site-directed mutagenesis kit.

  • Transfection: Co-transfect the BSR-T7/5 cells with the plasmid containing the mutated full-length antigenome and the support plasmids encoding the N, P, M2-1, and L proteins. The T7 RNA polymerase expressed in these cells will transcribe the antigenome, leading to the generation of infectious recombinant virus.

  • Virus Rescue and Amplification: After several days, harvest the supernatant from the transfected cells, which contains the rescued recombinant virus. Amplify the virus by infecting fresh HEp-2 cells.

  • Phenotypic Analysis: Characterize the phenotype of the recombinant virus carrying the specific mutation by performing a plaque reduction assay to determine its susceptibility to the antiviral compound. A significant increase in the EC50 value compared to the wild-type recombinant virus confirms the role of the mutation in conferring resistance.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Experimental_Workflow_Resistance_Selection cluster_0 In Vitro Resistance Selection Infection Initial Infection (HEp-2 cells + RSV + Compound) Passage Serial Passaging (Increasing Compound Concentration) Infection->Passage PlaquePurify Plaque Purification of Resistant Clones Passage->PlaquePurify Amplify Amplification of Resistant Virus PlaquePurify->Amplify Sequence Sequencing of N Gene to Identify Mutations Amplify->Sequence

Caption: Workflow for the in vitro selection of RSV mutants resistant to nucleocapsid inhibitors.

Experimental_Workflow_Plaque_Assay cluster_1 Plaque Reduction Assay CellSeeding Seed Cells (Vero or HEp-2) InfectCells Infect Cells CellSeeding->InfectCells VirusCompoundMix Prepare Virus- Compound Mixture VirusCompoundMix->InfectCells Overlay Add Overlay Medium InfectCells->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Visualize Visualize and Count Plaques Incubate->Visualize EC50 Calculate EC50 Visualize->EC50

Caption: Workflow for determining the EC50 of an antiviral compound using a plaque reduction assay.

Experimental_Workflow_Reverse_Genetics cluster_2 Reverse Genetics Mutagenesis Site-Directed Mutagenesis of N Gene in Plasmid Transfection Co-transfect BSR-T7/5 Cells Mutagenesis->Transfection Rescue Rescue of Recombinant Virus Transfection->Rescue AmplifyVirus Amplify Rescued Virus Rescue->AmplifyVirus Phenotype Phenotypic Analysis (Plaque Assay) AmplifyVirus->Phenotype

Caption: Workflow for confirming the role of a specific mutation in resistance using reverse genetics.

References

Comparative Efficacy of RSV604 Racemate as a Specific RSV Nucleoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the validation of RSV604 racemate, with a comparative analysis against other respiratory syncytial virus (RSV) inhibitors.

This guide provides an objective comparison of the RSV nucleoprotein (N) inhibitor, this compound, with alternative antiviral compounds targeting RSV. The performance of RSV604 is evaluated based on supporting experimental data, with detailed methodologies provided for key assays.

Mechanism of Action: Targeting the RSV Nucleoprotein

RSV604 is a small molecule inhibitor that specifically targets the viral nucleoprotein (N protein).[1] The N protein is essential for encapsidating the viral RNA genome, forming a ribonucleoprotein (RNP) complex that is crucial for viral replication and transcription.[1] By binding to the N protein, RSV604 disrupts its function, thereby inhibiting viral replication.[1] This mechanism is distinct from other classes of RSV inhibitors that target viral entry or polymerase activity.

Performance Comparison of RSV Inhibitors

The antiviral activity of RSV604 has been evaluated against various laboratory strains and clinical isolates of both RSV A and B subtypes. The following tables summarize the 50% effective concentration (EC50) values for RSV604 and other key RSV inhibitors.

Table 1: In Vitro Efficacy of this compound Against Various RSV Strains

RSV StrainVirus SubtypeCell LineAssay TypeEC50 (µM)Reference
A2AHEp-2Plaque Reduction0.5 - 0.9[2]
LongAHEp-2Plaque Reduction0.5 - 0.9[2]
BBHEp-2Plaque Reduction0.5 - 0.9
RSSNot SpecifiedHEp-2Plaque Reduction0.5 - 0.9
Clinical Isolates (average of 40)A and BNot SpecifiedPlaque Reduction0.8
A2AHeLaELISA~2
A2AHEp-2ELISA~2

Table 2: Comparative In Vitro Efficacy of RSV604 and Other RSV Inhibitors

CompoundTargetVirus StrainCell LineAssay TypeEC50 (µM)Reference
RSV604 Nucleoprotein (N) A2 HeLa ELISA ~2
AZ-27L-protein (Polymerase)A2HEp-2ELISA0.01
AZ-27B-WSTHEp-2ELISA1.3
ALS-8176L-protein (Polymerase)Not SpecifiedHeLaCellTiter-Glo0.26
BMS-433771Fusion (F) proteinA2HEp-2Cell Protection0.01
BMS-433771B WashingtonHEp-2Cell Protection0.018

Disclaimer: The EC50 values presented in Table 2 are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • HEp-2 cells

  • RSV stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Antiviral compound (e.g., RSV604)

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the antiviral compound in DMEM.

  • Infect the confluent cell monolayers with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with methylcellulose medium containing the different concentrations of the antiviral compound.

  • Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value.

Immunofluorescence Assay

This assay is used to detect the presence of viral antigens within infected cells.

Materials:

  • Infected cells on coverslips

  • Cold acetone

  • PBS

  • Triton-X100

  • Bovine Serum Albumin (BSA)

  • Primary antibody (e.g., anti-RSV monoclonal antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fix the cells by immersing the coverslips in cold acetone for 5 minutes.

  • Wash the coverslips three times with PBS.

  • Permeabilize the cells with 0.1% Triton-X100 in PBS for 15 minutes.

  • Block non-specific binding by incubating with a blocking solution (e.g., PBS with 1% BSA) for 30 minutes.

  • Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature.

  • Wash the coverslips three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the coverslips three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

RSV Polymerase Activity Assay

This assay measures the activity of the RSV RNA-dependent RNA polymerase (RdRp) and the inhibitory effect of compounds targeting this enzyme.

Materials:

  • Purified recombinant RSV L-P polymerase complex

  • Short RNA template corresponding to the viral promoter

  • Radiolabeled nucleotides (e.g., [α-³²P]GTP)

  • Unlabeled NTPs (ATP, CTP, UTP)

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Antiviral compound

Procedure:

  • Set up the reaction mixture containing the L-P complex, RNA template, and reaction buffer.

  • Add the antiviral compound at various concentrations.

  • Initiate the reaction by adding the mixture of labeled and unlabeled NTPs.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction by adding a stop buffer containing EDTA and formamide.

  • Denature the RNA products by heating.

  • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA products by autoradiography or phosphor imaging.

  • Quantify the amount of RNA synthesis to determine the inhibitory effect of the compound.

Visualizing RSV Inhibition Pathways

The following diagrams illustrate the RSV replication cycle and the specific points of inhibition for different classes of antiviral compounds.

RSV_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Budding Virus Virus Attachment Attachment Virus->Attachment Fusion Fusion Attachment->Fusion Uncoating Uncoating Fusion->Uncoating vRNA_to_mRNA Transcription (mRNA synthesis) Uncoating->vRNA_to_mRNA vRNA_to_cRNA Genome Replication (cRNA synthesis) Uncoating->vRNA_to_cRNA Protein_Synthesis Protein_Synthesis vRNA_to_mRNA->Protein_Synthesis cRNA_to_vRNA Genome Replication (vRNA synthesis) vRNA_to_cRNA->cRNA_to_vRNA Assembly Assembly cRNA_to_vRNA->Assembly Protein_Synthesis->Assembly Budding Budding Assembly->Budding New_Virion New_Virion Budding->New_Virion

Caption: A simplified workflow of the RSV replication cycle.

Inhibition_Points cluster_inhibitors Inhibitor Classes RSV_Replication_Cycle RSV Replication Cycle Fusion_Inhibitors Fusion Inhibitors (e.g., BMS-433771) Fusion_Inhibitors->RSV_Replication_Cycle Inhibit Viral Entry N_Protein_Inhibitors N-Protein Inhibitors (e.g., RSV604) N_Protein_Inhibitors->RSV_Replication_Cycle Inhibit RNA Replication & Transcription L_Protein_Inhibitors L-Protein (Polymerase) Inhibitors (e.g., AZ-27, ALS-8176) L_Protein_Inhibitors->RSV_Replication_Cycle Inhibit RNA Synthesis

Caption: Points of intervention for different classes of RSV inhibitors.

Experimental_Workflow cluster_assays 4. Assays Cell_Culture 1. Cell Culture (e.g., HEp-2) Infection 2. RSV Infection Cell_Culture->Infection Treatment 3. Add Antiviral (e.g., RSV604) Infection->Treatment Incubation 4. Incubation Treatment->Incubation PRA Plaque Reduction Assay Incubation->PRA IFA Immunofluorescence Assay Incubation->IFA Polymerase_Assay Polymerase Activity Assay Incubation->Polymerase_Assay

Caption: A generalized workflow for in vitro evaluation of RSV inhibitors.

References

Safety Operating Guide

Proper Disposal of RSV604 Racemate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of RSV604 racemate, a non-hazardous substance according to its Safety Data Sheet (SDS).[1] By adhering to these protocols, laboratories can ensure operational safety and maintain regulatory compliance.

Immediate Safety and Handling Considerations

While this compound is classified as a non-hazardous substance, standard laboratory safety protocols should always be observed during handling and disposal.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Avoid Dust Inhalation: Handle the solid compound in a well-ventilated area to minimize the potential for dust inhalation.

  • Spill Management: In case of a spill, avoid generating dust. Moisten the spilled material with a damp cloth or paper towel and place it in a sealed container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound, as a non-hazardous chemical, should be conducted in accordance with institutional and local regulations. The following steps provide a general framework for proper disposal.

1. Waste Identification and Segregation:

  • Confirm Non-Hazardous Status: The SDS for this compound from MedChemExpress explicitly states that it is "Not a hazardous substance or mixture."[1]

  • Segregate from Hazardous Waste: It is crucial to segregate non-hazardous waste like this compound from hazardous chemical streams to prevent unnecessary and costly hazardous waste disposal.

2. Disposal of Unused Solid this compound:

  • Consult Institutional Guidelines: Before proceeding, consult your institution's specific guidelines for non-hazardous solid chemical waste disposal. Many institutions have designated procedures for this waste stream.

  • Solid Waste Container: Place the solid this compound in a clearly labeled, sealed, and compatible waste container. The label should clearly identify the contents as "this compound (Non-Hazardous)."

  • Disposal Pathway: Depending on institutional policy, this container may be disposed of in the regular laboratory trash or a designated non-hazardous solid waste stream.

3. Disposal of Solutions Containing this compound:

  • Aqueous Solutions: For dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, provided it aligns with local wastewater regulations and institutional policies. Always flush with copious amounts of water.

  • Solvent-Based Solutions: Solutions of this compound in organic solvents should be treated as chemical waste. Collect these solutions in a designated, properly labeled solvent waste container. Do not mix with hazardous waste streams unless required by your institution.

  • Empty Containers: Triple-rinse containers that held this compound with a suitable solvent. The first rinsate should be collected as chemical waste. Subsequent rinses may be eligible for drain disposal if the solvent is appropriate and regulations permit. Deface the label of the empty container before disposal in the regular trash.

Quantitative Data Summary

For clarity and easy reference, the key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₁₇FN₄O₂[1]
Molecular Weight 388.39 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
CAS Number 676128-62-4[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_form Determine Physical Form cluster_solid Solid Waste Disposal cluster_solution Solution Waste Disposal cluster_aqueous Aqueous Solution cluster_organic Organic Solution start Identify this compound Waste is_solid Is the waste solid or in solution? start->is_solid solid_waste Package in a sealed, labeled container is_solid->solid_waste Solid is_aqueous Is the solvent aqueous or organic? is_solid->is_aqueous Solution consult_solid Consult institutional guidelines for non-hazardous solid waste solid_waste->consult_solid dispose_solid Dispose in designated non-hazardous solid waste stream or lab trash consult_solid->dispose_solid aqueous_waste Check local and institutional regulations for sewer disposal is_aqueous->aqueous_waste Aqueous organic_waste Collect in a designated, labeled solvent waste container is_aqueous->organic_waste Organic drain_disposal Dispose down the sanitary sewer with copious water aqueous_waste->drain_disposal dispose_organic Dispose as chemical waste according to institutional procedures organic_waste->dispose_organic

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

References

Essential Safety and Handling Guidelines for RSV604 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of RSV604 racemate. The provided guidelines are based on the manufacturer's safety data sheet, which classifies this compound as a non-hazardous substance. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory good practices dictate the use of personal protective equipment to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Disposable GlovesNitrilePrevent direct skin contact with the chemical.
Eye Protection Safety GlassesANSI Z87.1 ratedProtect eyes from potential splashes or aerosol generation.
Body Protection Laboratory CoatStandardProtect skin and personal clothing from accidental spills.
Respiratory Not generally requiredN/ANot necessary under normal handling conditions due to low volatility and non-hazardous classification.

Experimental Protocols: Handling and Disposal

Consistent application of these procedures is key to ensuring a safe laboratory environment and the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name (this compound) and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed when not in use.

Handling and Weighing
  • Designated Area: Conduct all handling and weighing of this compound in a designated area of the laboratory, such as on a clean workbench.

  • PPE: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: Use a weigh boat or paper to avoid direct contact between the chemical and the balance.

  • Cleaning: Clean any spills immediately with a damp cloth or paper towel. Dispose of cleaning materials in the appropriate waste stream.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste is straightforward. However, always adhere to your institution's specific waste disposal guidelines.

  • Unused Compound: Unused or expired this compound should be disposed of as non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures.

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound can typically be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate can generally be disposed of down the drain. Deface the label of the empty container before placing it in the appropriate recycling or trash receptacle.

Workflow for Handling Non-Hazardous Research Chemicals

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Weigh Compound in Designated Area B->C Proceed to Handling D Perform Experiment C->D E Clean Work Area D->E Experiment Complete F Dispose of Waste per Protocol E->F G Remove and Dispose of PPE F->G H Wash Hands G->H

Caption: Workflow for handling this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.